molecular formula C8H7ClN2 B155357 2-chloro-1-methyl-1H-benzimidazole CAS No. 1849-02-1

2-chloro-1-methyl-1H-benzimidazole

Katalognummer: B155357
CAS-Nummer: 1849-02-1
Molekulargewicht: 166.61 g/mol
InChI-Schlüssel: UXZYKSFMGDWHGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-methyl-1H-benzimidazole is a versatile chemical scaffold designed for the synthesis of novel bioactive molecules in medicinal and agricultural chemistry research. Its structure, featuring a reactive chlorine substituent, makes it a valuable intermediate for constructing diverse compound libraries. This benzimidazole derivative serves as a key precursor in the development of potential therapeutic agents. Benzimidazole-based compounds are extensively investigated in oncology for their ability to interact with biological targets such as DNA, and enzymes including topoisomerase II and various tyrosine kinases (e.g., EGFR, VEGFR-2) . The core structure is a privileged pharmacophore in drug discovery, found in compounds with documented antitumor, antimicrobial, and anti-inflammatory activities . Researchers also utilize this chemotype to develop molecular hybrids, such as benzimidazole-triazole hybrids, which can function as multi-target inhibitors to combat drug-resistant cancers . Beyond pharmaceutical applications, this building block is instrumental in creating molecules for agricultural science. Structural analogs, specifically 2-chloromethyl-benzimidazole derivatives, have demonstrated significant in vitro antifungal activity against phytopathogenic fungi, indicating its potential in the design of new agrochemical agents . This compound is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZYKSFMGDWHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349811
Record name 2-Chloro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-02-1
Record name 2-Chloro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-chloro-1-methyl-1H-benzimidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores the biological significance of the benzimidazole scaffold, focusing on its well-documented antifungal activity and proposed mechanism of action.

Core Chemical Information

This compound is a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings. The core structure is modified with a chloro group at the 2-position and a methyl group at the 1-position of the imidazole ring.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 4760-35-4[1][2][3]
Molecular Formula C₉H₉ClN₂[2][3]
Molecular Weight 180.63 g/mol [2]
Melting Point 94 °C[3]
Boiling Point 323.6 °C at 760 mmHg[3]
Density 1.25 g/cm³[3]
XLogP3 2.31[3]
PSA 17.82 Ų[3]
Flash Point 149.5 °C[3]

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the benzimidazole ring, followed by N-methylation.

Synthesis_Pathway reactant1 o-Phenylenediamine intermediate 2-Chloromethyl-1H-benzimidazole reactant1->intermediate 4N HCl, Reflux reactant2 Chloroacetic Acid reactant2->intermediate product This compound intermediate->product Base (e.g., K₂CO₃), Solvent (e.g., Toluene) methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) methylating_agent->product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole (Precursor)

This protocol is adapted from established methods for synthesizing benzimidazole derivatives.[4][5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and chloroacetic acid (1.2-1.5 equivalents).

  • Solvent and Catalyst: Add 4N hydrochloric acid to the flask to serve as both a solvent and a catalyst.

  • Reaction Conditions: Stir the mixture at room temperature for 3-6 hours, then heat to reflux at 100-120 °C for an additional 3-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (0-10 °C) under vigorous stirring.

  • Neutralization and Isolation: Neutralize the mixture to a pH of 8-9 using a weak base, such as dilute ammonia solution. The resulting precipitate is collected by suction filtration.

  • Purification: Wash the crude product with water and dry. Further purification can be achieved by recrystallization from a suitable solvent like methanol to yield pure 2-chloromethyl-1H-benzimidazole.[4]

Step 2: N-Methylation to this compound

This protocol follows general procedures for the N-alkylation of benzimidazoles.

  • Reaction Setup: Dissolve 2-chloromethyl-1H-benzimidazole (1 equivalent) in an anhydrous solvent such as toluene or dimethylformamide (DMF) in a round-bottom flask.[7]

  • Base and Methylating Agent: Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir. Then, add a methylating agent like dimethyl sulfate dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture, add water, and basify with ammonia if necessary.

  • Extraction and Isolation: Extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ ppm)MultiplicityAssignment
~ 7.20 - 7.70mAromatic protons (C4-H, C5-H, C6-H, C7-H)
~ 4.90s-CH₂Cl protons
~ 3.80sN-CH₃ protons

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ ppm)Assignment
~ 150C2 (imidazole ring)
~ 110 - 143Aromatic carbons (C4, C5, C6, C7, C3a, C7a)
~ 42-CH₂Cl carbon
~ 30N-CH₃ carbon

Table 4: Predicted IR and Mass Spectrometry Data

TechniqueKey Peaks / Fragments (m/z)Interpretation
IR (cm⁻¹) ~ 3050Aromatic C-H stretch
~ 2950Aliphatic C-H stretch (CH₃, CH₂)
~ 1620C=N stretch
~ 1450Aromatic C=C stretch
~ 750C-Cl stretch
MS (EI) 180/182[M]⁺/ [M+2]⁺ molecular ion peak (due to ³⁵Cl/³⁷Cl)
145[M - Cl]⁺
131[M - CH₂Cl]⁺

Biological Activity and Mechanism of Action

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer properties.[12][13][14]

Antifungal Activity

A significant body of research points to the potent antifungal activity of benzimidazole derivatives.[15][16] Many commercially available antifungal agents are based on this heterocyclic system. The primary mechanism of action for many antifungal azoles and benzimidazoles is the inhibition of ergosterol biosynthesis.[17][18]

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to fungal growth inhibition or cell death. The key enzyme in the ergosterol pathway targeted by these compounds is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[17][18] The nitrogen atom in the imidazole ring of the benzimidazole derivative coordinates to the heme iron atom in the active site of CYP51, inhibiting its function and halting the ergosterol production line.[17]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Effect Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Disruption Ergosterol Depletion Benzimidazole 2-chloro-1-methyl- 1H-benzimidazole Benzimidazole->CYP51 Inhibits Membrane Fungal Cell Membrane Disruption Disruption->Membrane Death Fungal Growth Inhibition / Cell Death Membrane->Death

Caption: Proposed antifungal mechanism via inhibition of ergosterol biosynthesis.

Experimental Protocol: Antifungal Susceptibility Testing

The mycelium growth rate method is a common in vitro assay to determine the antifungal efficacy of a compound.[19][20]

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and amend it with various concentrations of this compound. A control plate with no compound should also be prepared.

  • Inoculation: Place a small plug (e.g., 4-5 mm diameter) of actively growing mycelium from a pure fungal culture onto the center of each agar plate.[20]

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28 °C).

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) for several days.[19][20]

  • Analysis: Calculate the growth rate and determine the concentration of the compound that causes a 50% inhibition of growth (EC₅₀). This provides a quantitative measure of the compound's antifungal potency.

Drug Development Workflow

The discovery and development of novel benzimidazole-based therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow A Compound Design & Library Synthesis B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS, IR) B->C D In Vitro Screening (e.g., Antifungal Assays) C->D E Hit Identification & SAR Studies D->E E->A Iterative Design F Mechanism of Action Studies E->F Potent Hits G Lead Optimization E->G F->G G->A Iterative Design H In Vivo Efficacy & Toxicity Studies G->H Optimized Leads I Preclinical Development H->I

Caption: General workflow for benzimidazole-based drug discovery.

This logical flow illustrates the iterative process of designing, synthesizing, and testing new chemical entities. Promising "hits" from initial screens undergo structure-activity relationship (SAR) studies and mechanism of action elucidation to guide the optimization process toward preclinical candidates.

Conclusion

This compound serves as a valuable scaffold and intermediate in the field of medicinal chemistry. Its synthesis is straightforward, and its structure is amenable to further modification to explore a wide chemical space. The well-established biological activities of the benzimidazole class, particularly their antifungal properties via ergosterol biosynthesis inhibition, make this and related compounds compelling subjects for ongoing research and development in the search for new therapeutic agents. This guide provides the foundational technical information required for scientists and researchers to engage with this promising chemical entity.

References

An In-depth Technical Guide to 2-chloro-1-methyl-1H-benzimidazole (CAS: 4760-35-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-methyl-1H-benzimidazole, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and established synthesis protocols. Emphasis is placed on its pivotal role as a chemical intermediate in the development of novel therapeutic agents, particularly in the realm of antifungal and antimicrobial drug discovery. Due to its function as a synthetic precursor, this guide also presents a logical workflow for its application in the synthesis of biologically active molecules. Safety and handling precautions for this compound are also outlined.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its core structure, a fusion of benzene and imidazole rings, is a prevalent motif in many pharmacologically active molecules. The presence of a reactive chlorine atom at the 2-position and a methyl group on one of the nitrogen atoms makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4760-35-4N/A
Molecular Formula C₉H₉ClN₂N/A
Molecular Weight 180.63 g/mol N/A
Appearance Solid (form may vary)N/A
Melting Point Not consistently reported; experimental determination recommended.N/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents such as dimethylformamide (DMF) and chloroform.[1]

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.70 - 7.80m1HAr-H
~ 7.20 - 7.40m3HAr-H
~ 4.80s2H-CH₂Cl
~ 3.80s3HN-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 151C=N (C2)
~ 142Ar-C (quaternary)
~ 135Ar-C (quaternary)
~ 124Ar-CH
~ 123Ar-CH
~ 120Ar-CH
~ 110Ar-CH
~ 45-CH₂Cl
~ 31N-CH₃

Table 4: Expected Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic TechniqueExpected Features
**IR (KBr, cm⁻¹) **~ 3100-3000 (Ar C-H stretch), ~ 2950 (Aliphatic C-H stretch), ~ 1620 (C=N stretch), ~ 1450 (Ar C=C stretch), ~ 750 (C-Cl stretch)
Mass Spectrometry (EI) Expected molecular ion (M⁺) peak at m/z 180 and a characteristic isotopic peak (M+2) at m/z 182 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.

Synthesis and Experimental Protocols

This compound is typically synthesized in a two-step process starting from o-phenylenediamine. The first step involves the formation of the benzimidazole ring, and the second step is the N-methylation.

Synthesis of 2-chloromethyl-1H-benzimidazole

This procedure involves the condensation of o-phenylenediamine with chloroacetic acid.[5]

Experimental Protocol:

  • In a round-bottom flask, combine o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents).

  • Add 4M hydrochloric acid to serve as both a catalyst and a solvent.

  • Stir the mixture at room temperature for 3-6 hours.

  • Heat the reaction mixture to reflux at 100-120 °C for 3-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water (0-10 °C) under vigorous stirring.

  • Neutralize the mixture to a pH of 8-9 with a dilute ammonia solution to precipitate the product.

  • Collect the precipitate by suction filtration, wash it with water, and dry it to obtain 2-chloromethyl-1H-benzimidazole.

Synthesis of this compound

This step involves the N-alkylation of the previously synthesized 2-chloromethyl-1H-benzimidazole.[6]

Experimental Protocol:

  • Dissolve 2-chloromethyl-1H-benzimidazole (1 molar equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 molar equivalents), to the solution and stir for a short period.

  • Add the methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 molar equivalents), dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Role in Drug Discovery and Development

Extensive research has demonstrated that this compound is not typically the final active pharmaceutical ingredient (API). Instead, its value lies in its utility as a versatile scaffold for the synthesis of a diverse library of benzimidazole derivatives. The chloromethyl group at the 2-position is a key reactive handle that allows for nucleophilic substitution reactions with various amines, thiols, and alcohols, leading to a wide array of functionalized molecules with potential therapeutic applications.[1][7]

Derivatives synthesized from this core have shown significant promise as antifungal and antimicrobial agents.[8] The general workflow for utilizing this compound in a drug discovery program is illustrated below.

G cluster_synthesis Synthesis of Core Intermediate cluster_diversification Molecular Diversification cluster_screening Biological Evaluation start o-Phenylenediamine + Chloroacetic Acid intermediate1 2-chloromethyl-1H-benzimidazole start->intermediate1 Condensation methylation N-Methylation intermediate1->methylation core This compound (CAS: 4760-35-4) methylation->core reaction Nucleophilic Substitution core->reaction amines Amines amines->reaction thiols Thiols thiols->reaction alcohols Alcohols alcohols->reaction library Library of Benzimidazole Derivatives reaction->library screening Antifungal & Antimicrobial Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar lead Lead Compound Identification sar->lead optimization Lead Optimization lead->optimization preclinical Preclinical Studies lead->preclinical optimization->preclinical

Caption: Workflow for the use of this compound in drug discovery.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related compounds, such as 2-chloromethyl-1H-benzimidazole, provide guidance on its potential hazards.[9] It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Table 5: GHS Hazard Information for Structurally Similar Benzimidazoles

HazardGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Warning (Harmful if swallowed)P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Warning (Causes skin irritation)P264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Irritation Warning (Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) Warning (May cause respiratory irritation)P261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound (CAS: 4760-35-4) is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its chloromethyl group make it an ideal starting material for the creation of large libraries of benzimidazole derivatives. While the compound itself is not noted for direct biological activity, the therapeutic potential of the molecules derived from it, particularly as antifungal and antimicrobial agents, is well-documented. This guide provides the essential technical information for researchers and scientists to effectively and safely utilize this important building block in their synthetic and medicinal chemistry endeavors.

References

synthesis pathway for 2-chloro-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 2-chloro-1-methyl-1H-benzimidazole

This guide provides a comprehensive overview of the primary , a key intermediate in pharmaceutical and materials science research. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis Pathway

The most established and reliable method for synthesizing this compound is a two-step process. This pathway begins with the synthesis of the precursor N-methyl-o-phenylenediamine, followed by a cyclization reaction to form a benzimidazolone intermediate, which is subsequently chlorinated to yield the final product.

  • Step 1: Cyclization. N-methyl-o-phenylenediamine is reacted with a carbonylating agent, such as urea or 1,1'-carbonyldiimidazole (CDI), to form the cyclic intermediate, 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

  • Step 2: Chlorination. The intermediate is then treated with a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the carbonyl oxygen with a chlorine atom, affording this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product A N-methyl-o-phenylenediamine C 1-methyl-1,3-dihydro-2H- benzimidazol-2-one A->C Step 1: Cyclization (Heat) B Urea or CDI E This compound C->E Step 2: Chlorination (Heat) D Phosphorus Oxychloride (POCl3)

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with each step of the synthesis. Yields and conditions are based on established procedures for analogous compounds.

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Ref.
1N-methyl-o-phenylenediamine, Urea(Neat, no solvent)135 - 1802 - 4~90[1][2]
1N-methyl-o-phenylenediamine, CDITetrahydrofuran (THF)Room Temp.18~85[3]
21-methyl-1,3-dihydro-2H-benzimidazol-2-onePhosphorus Oxychloride (POCl₃)70 - 110 (Reflux)4 - 6~80-90[3][4]

Detailed Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Synthesis of Starting Material: N-methyl-o-phenylenediamine

The starting material, N-methyl-o-phenylenediamine, can be synthesized via the reduction of N-methyl-o-nitroaniline.

  • Method: Catalytic hydrogenation using H₂ gas over a Palladium on carbon (Pd/C) catalyst or chemical reduction with hydrazine hydrate and a nickel catalyst are effective methods.[5][6] The resulting diamine can be purified by conversion to its dihydrochloride salt.[5][7]

Step 1: Synthesis of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (Intermediate)

This protocol is adapted from the well-established reaction of o-phenylenediamines with urea.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine N-methyl-o-phenylenediamine (1.0 eq) and urea (1.1 to 1.3 eq).

  • Heating: Heat the mixture under a nitrogen atmosphere to 135-180 °C. The reaction is typically performed neat (without solvent).

  • Reaction Progress: The reaction mixture will melt and then gradually solidify as the product forms. The reaction is typically complete within 2-4 hours. Ammonia gas will be evolved during the reaction.

  • Work-up: Allow the flask to cool to room temperature. The solid crude product can be triturated with water to remove any unreacted urea and other water-soluble impurities.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or an ethanol/water mixture can be performed to yield pure 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Synthesis of this compound (Final Product)

This procedure is based on the standard chlorination of benzimidazolones and related heterocyclic ketones using phosphorus oxychloride.[3][4]

  • Reaction Setup: In a three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat in POCl₃ or with an inert high-boiling solvent.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A Combine Reactants: N-methyl-o-phenylenediamine + Urea B Heat under N2 (135-180 °C) A->B C Cool and Triturate with Water B->C D Filter, Wash, Dry C->D E Recrystallize D->E F Intermediate: 1-methyl-1,3-dihydro-2H- benzimidazol-2-one E->F G Combine Intermediate + POCl3 F->G Proceed to next step H Reflux (110 °C) G->H I Quench on Ice H->I J Neutralize (pH 7-8) I->J K Extract with Organic Solvent J->K L Purify (Chromatography) K->L M Final Product: 2-chloro-1-methyl-1H- benzimidazole L->M

Caption: General experimental workflow for the two-step synthesis.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 2-chloro-1-methyl-1H-benzimidazole. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on the closely related isomer, 2-(chloromethyl)-1H-benzimidazole, for comparative purposes, with clear distinctions made between the two. Furthermore, generalized experimental protocols for the determination of key physicochemical properties are outlined to assist researchers in their own characterization efforts.

Core Physical Properties of this compound

Currently, there is limited experimentally determined data available in the public domain for this compound. The available data is summarized in the table below.

Physical PropertyValueSource
CAS Number 1849-02-1[1]
Molecular Formula C8H7ClN2[]
Molecular Weight 166.61 g/mol []
Melting Point 117-117.5 °C[3]

Note: Further experimental validation of other physical properties such as boiling point, solubility, and pKa is required for a comprehensive profile of this compound.

Comparative Data: Physical and Spectral Properties of 2-(Chloromethyl)-1H-benzimidazole

Disclaimer: The following data is for the isomeric compound 2-(chloromethyl)-1H-benzimidazole (CAS Number: 4857-04-9) and is provided for informational and comparative purposes only. These values are not interchangeable with those of this compound.

PropertyValue
Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol [4]
Melting Point 152-154 °C[5]
Solubility Soluble in ethanol, methanol, acetone, dichloromethane, DMSO.[3]
¹H NMR (400 MHz, DMSO-d6) δ 12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H, C4H & C7H), 7.22-7.11 (m, 2H, C5H & C6H), 4.91 (s, 2H, CH2)
¹³C NMR (100 MHz, DMSO-d6) δ 150.09, 141.59, 138.00, 124.10, 116.52, 42.06
IR (KBr) 3211 (NH) cm⁻¹
Mass Spectrum (m/z) 168 (M+2, 10%), 166 (M+, 30%), 131 (100), 104 (14), 77 (18), 63 (19)

Experimental Protocols for Physicochemical Property Determination

The following sections outline generalized experimental methodologies for determining the key physical properties of benzimidazole derivatives.

The melting point of a solid crystalline compound can be determined using the capillary method. A small, finely ground sample is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range. For pure substances, this range is typically narrow.

For liquid compounds, the boiling point can be determined by distillation or the Thiele tube method. In the distillation method, the liquid is heated in a flask connected to a condenser and a thermometer. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is the boiling point. The Thiele tube method is a micro-method that involves heating a small sample in a tube with an inverted capillary. The temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

The solubility of a compound in various solvents (e.g., water, ethanol, DMSO) can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove the undissolved solid, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

The acid dissociation constant (pKa) of a compound can be determined by potentiometric titration or UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve. In the spectrophotometric method, the UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structure elucidation. A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. A small amount of the solid sample can be analyzed as a KBr pellet or a Nujol mull. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A small amount of the sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak confirms the molecular weight of the compound.

General Experimental Workflow

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzimidazole derivative.

experimental_workflow start Starting Materials (e.g., o-phenylenediamine derivative, carboxylic acid/aldehyde) synthesis Synthesis (Condensation Reaction) start->synthesis workup Reaction Work-up (Extraction, Washing, Drying) synthesis->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Structural Characterization purification->characterization phys_prop Physical Property Determination purification->phys_prop nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir final_product Pure Characterized Compound characterization->final_product mp Melting Point phys_prop->mp solubility Solubility phys_prop->solubility pka pKa phys_prop->pka phys_prop->final_product

General workflow for synthesis and characterization.

References

Spectroscopic Data of 2-chloro-1-methyl-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-chloro-1-methyl-1H-benzimidazole. Due to the limited availability of comprehensive experimental data for this specific molecule in publicly accessible literature, this document also includes spectroscopic information for closely related analogs and general experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This information can serve as a valuable reference for researchers working with similar benzimidazole derivatives.

Spectroscopic Data Summary

Analog Compound Data

To aid in the characterization of this compound, spectroscopic data for the following related compounds are presented below:

Table 1: ¹H and ¹³C NMR Data for 1-Methyl-1H-benzo[d]imidazole

NucleusChemical Shift (δ) ppmMultiplicity / Coupling Constant (J) Hz
¹H NMR
C2-H7.82s
C4-H7.80d
C7-H7.36d
C5-H & C6-H7.31-7.28m
N-CH₃3.68s
¹³C NMR
C2143.81
C7a143.52
C3a134.58
C5123.20
C6122.02
C4121.55
C7112.65
N-CH₃30.96
Solvent: DMSO-d₆

Table 2: Mass Spectrometry Data for 1-Methyl-1H-benzo[d]imidazole

m/zRelative IntensityAssignment
132100%[M]⁺
13155%[M-H]⁺
10435%
909%
7829%
6346%

Table 3: IR Data for 1-Methyl-1H-benzo[d]imidazole

Wavenumber (cm⁻¹)Assignment
3152N-H stretch (from potential tautomer or impurity)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for benzimidazole derivatives. Researchers should optimize these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation [1]

  • Accurately weigh 5-25 mg of the benzimidazole sample into a clean, dry vial.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzimidazole derivatives as it can help in observing the N-H proton if tautomerism is possible.[1]

  • Transfer the solution into a 5 mm NMR tube.[1]

  • If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[1]

¹H NMR Acquisition

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional proton spectrum. Typical spectral widths for aromatic compounds are 0-15 ppm.

  • For structural elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹³C NMR Acquisition

  • Acquire a proton-decoupled ¹³C spectrum. A typical spectral width for organic molecules is 0-220 ppm.

  • Due to the lower natural abundance of ¹³C, a higher number of scans is usually required to achieve a good signal-to-noise ratio.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) [2][3][4][5]

  • Introduce a small amount of the solid or a solution of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionize the sample using a standard electron energy of 70 eV.[6]

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • The fragmentation pattern can provide valuable information about the structure of the molecule. For N-methylated benzimidazoles, fragmentation may involve the loss of the methyl group or cleavage of the benzimidazole ring system.[6]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR-FTIR) [7][8]

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]

  • Record a background spectrum of the empty ATR crystal.[9]

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method

  • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (e.g., EI-MS) Purification->MS IR Infrared Spectroscopy (e.g., ATR-FTIR) Purification->IR Data_Integration Integrate Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Confirm Chemical Structure Data_Integration->Structure_Confirmation

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogs. Researchers are encouraged to consult specialized literature and databases as more information becomes available.

References

The Unseen Reactivity and Assumed Stability of 2-Chloro-1-methyl-1H-benzimidazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity and Stability of a Promising Heterocyclic Scaffold

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-chloro-1-methyl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct and extensive literature on this specific molecule is limited, this document extrapolates from established principles and data on closely related benzimidazole analogs to present a predictive yet thorough analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the benzimidazole scaffold in their work.

Core Chemical Properties and Synthesis

This compound belongs to the benzimidazole family, a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The presence of a chlorine atom at the electron-deficient C2 position, coupled with the N1-methyl group, defines its unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis:

A definitive, optimized protocol for the synthesis of this compound is not extensively documented. However, a plausible and commonly employed synthetic strategy involves a two-step process: the methylation of a 2-chlorobenzimidazole precursor or the chlorination of a 1-methyl-1H-benzimidazole-2(3H)-one. A representative protocol, adapted from general procedures for benzimidazole synthesis and modification, is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-methyl-1H-benzimidazol-2(3H)-one

A detailed experimental protocol for this precursor is not available in the searched literature. A general approach would involve the reaction of N-methyl-o-phenylenediamine with urea or a similar carbonyl source.

Step 2: Chlorination of 1-methyl-1H-benzimidazol-2(3H)-one

  • To a solution of 1-methyl-1H-benzimidazol-2(3H)-one (1 equivalent) in an appropriate solvent such as toluene or chloroform, add phosphorus oxychloride (POCl₃) (3-5 equivalents).

  • The reaction mixture is heated to reflux (typically 80-110 °C) for a period of 2-6 hours.

  • Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring onto crushed ice with vigorous stirring.

  • The aqueous solution is then neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, to a pH of 7-8.

  • The resulting precipitate (the crude product) is collected by filtration, washed with cold water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the C2-chloro substituent. The electron-deficient nature of the C2 position in the benzimidazole ring enhances the susceptibility of the chlorine atom to nucleophilic substitution and facilitates palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atom at the C2 position can be displaced by a variety of nucleophiles. This reaction is fundamental to the derivatization of the benzimidazole core. Common nucleophiles include amines, thiols, and alkoxides.

Experimental Protocol: General Procedure for Nucleophilic Substitution
  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

  • The reaction mixture is stirred at an elevated temperature (ranging from 60 °C to 120 °C) for 4-24 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

NucleophileReagents and ConditionsProduct TypeRepresentative Yield (%)
Primary/Secondary AmineK₂CO₃, DMF, 80-100 °C2-Amino-1-methyl-1H-benzimidazole70-90
ThiolNaH, THF, RT to 60 °C2-Thioether-1-methyl-1H-benzimidazole75-95
Alcohol (as alkoxide)NaH, THF, RT to reflux2-Alkoxy-1-methyl-1H-benzimidazole60-85

Table 1: Representative Nucleophilic Substitution Reactions and Expected Yields for this compound (Yields are extrapolated from reactions with analogous 2-chlorobenzimidazoles).

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are pivotal for the formation of C-C, C-N, and C-O bonds, respectively. While 2-chlorobenzimidazoles are generally less reactive than their 2-bromo counterparts, successful coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.[2]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 of the benzimidazole and a carbon atom of an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a degassed mixture of this compound (1 equivalent), an arylboronic acid (1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a solvent system like dioxane/water or toluene/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 6-24 hours.

  • After completion, the reaction is worked up by partitioning between water and an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Coupling PartnerCatalyst/LigandBaseSolventProduct TypeRepresentative Yield (%)
Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Aryl-1-methyl-1H-benzimidazole60-85
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O2-Phenyl-1-methyl-1H-benzimidazole70-90

Table 2: Representative Suzuki-Miyaura Coupling Reactions and Expected Yields (Yields are extrapolated from reactions with analogous 2-halobenzimidazoles).[1][2]

This reaction forms a C-N bond between the benzimidazole C2 position and an amine.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents).

  • Anhydrous toluene or dioxane is added, and the vessel is sealed and heated to 80-120 °C for 12-24 hours.

  • The reaction is then cooled, diluted with an organic solvent, filtered through celite, and the filtrate is concentrated.

  • Purification is performed by column chromatography.

AmineCatalyst/LigandBaseSolventProduct TypeRepresentative Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene2-(Phenylamino)-1-methyl-1H-benzimidazole65-88
MorpholinePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH2-Morpholino-1-methyl-1H-benzimidazole70-92

Table 3: Representative Buchwald-Hartwig Amination Reactions and Expected Yields (Yields are extrapolated from reactions with analogous 2-chlorobenzimidazoles).[2]

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses.

Hydrolytic Stability

Benzimidazole derivatives can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions. The C2-Cl bond in this compound is expected to be relatively stable under neutral conditions but may undergo hydrolysis to the corresponding 1-methyl-1H-benzimidazol-2(3H)-one upon prolonged exposure to strong acids or bases at elevated temperatures.

Thermal Stability

Based on studies of similar benzimidazole compounds, this compound is expected to be stable in solid form and when exposed to temperatures up to 50 °C.[3] At higher temperatures, degradation may occur, though specific pathways have not been elucidated for this compound.

Photostability

Many benzimidazole derivatives exhibit photosensitivity, especially in solution.[3] It is recommended to store solutions of this compound protected from light to prevent potential photodegradation. In its solid form, it is likely to be more stable.[3]

ConditionExpected StabilityPotential Degradation Product
Neutral pH, Room TempHigh-
Acidic (e.g., 1M HCl, 60°C)Moderate1-methyl-1H-benzimidazol-2(3H)-one
Basic (e.g., 1M NaOH, 60°C)Moderate1-methyl-1H-benzimidazol-2(3H)-one
Thermal (Solid, up to 50°C)High-
Photolytic (in Solution)Low to ModerateVarious uncharacterized photoproducts

Table 4: Predicted Stability of this compound under Various Conditions.

Role in Drug Development and Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets. A common mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. While the specific biological activity and signaling pathway engagement of this compound are not yet defined, its structural similarity to known tubulin inhibitors makes this a probable area of interest.

Visualized Workflows and Pathways

Synthesis and Reactivity Workflow

G cluster_synthesis Synthesis cluster_reactivity Reactivity N_methyl_o_phenylenediamine N-methyl-o-phenylenediamine precursor 1-methyl-1H-benzimidazol-2(3H)-one N_methyl_o_phenylenediamine->precursor Urea Urea Urea->precursor target This compound precursor->target Chlorination POCl3 POCl3 POCl3->target target_ref This compound product_snar 2-Substituted Product target_ref->product_snar SNAAr product_suzuki 2-Aryl Product target_ref->product_suzuki Suzuki-Miyaura product_bh 2-Amino Product target_ref->product_bh Buchwald-Hartwig nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->product_snar boronic_acid Arylboronic Acid boronic_acid->product_suzuki amine Amine amine->product_bh

Caption: Synthetic and reactivity workflow for this compound.

Potential Biological Signaling Pathway

G compound 2-Chloro-1-methyl- 1H-benzimidazole Derivative tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site microtubule_formation Microtubule Polymerization compound->microtubule_formation Inhibits tubulin->microtubule_formation Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubule_formation->mitotic_spindle cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: A potential mechanism of action via tubulin polymerization inhibition.

Conclusion

This compound represents a versatile and valuable building block in medicinal chemistry. Its reactivity at the C2 position allows for extensive functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, paving the way for the synthesis of diverse compound libraries. While its stability profile appears adequate for synthetic applications, care should be taken to avoid prolonged exposure to harsh conditions and light, particularly in solution. Further research into the specific biological targets and signaling pathways of its derivatives will undoubtedly unlock new therapeutic opportunities.

References

An In-depth Technical Guide to 2-(Chloromethyl)-1H-benzimidazole: A Key Starting Material for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)-1H-benzimidazole, a pivotal starting material in the synthesis of a wide array of biologically active compounds. This document details its synthesis, physicochemical properties, and its versatile applications in medicinal chemistry, with a focus on the development of novel therapeutic agents. The information is presented to support researchers and scientists in the fields of drug discovery and development.

Physicochemical Properties

2-(Chloromethyl)-1H-benzimidazole is a stable, solid organic compound. Its core structure, featuring a benzimidazole ring with a reactive chloromethyl group at the 2-position, makes it an excellent scaffold for chemical modification. A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular Formula C₈H₇ClN₂[1]
Molecular Weight 166.61 g/mol [1]
Melting Point 146-148 °C (decomposes)
Appearance Beige to dark yellow powder
CAS Number 4857-04-9
pKa 4.81±0.10 (Predicted for the 1-methyl derivative)[2]
Density 1.25±0.1 g/cm³ (Predicted for the 1-methyl derivative)[2]
Boiling Point 323.6±25.0 °C (Predicted for the 1-methyl derivative)[2]

Synthesis of 2-(Chloromethyl)-1H-benzimidazole

The synthesis of 2-(chloromethyl)-1H-benzimidazole is most commonly achieved through the Phillips-Ladenburg condensation reaction, which involves the reaction of o-phenylenediamine with chloroacetic acid. Both conventional heating and microwave-assisted methods have been reported, with the latter offering significant advantages in terms of reaction time and yield.[3]

Experimental Protocols

This method involves the reflux of o-phenylenediamine and chloroacetic acid in the presence of hydrochloric acid.

Materials:

  • o-phenylenediamine

  • Chloroacetic acid

  • 5 N Hydrochloric acid

  • Ammonia solution

  • Petroleum ether

  • Acetone

Procedure:

  • A mixture of o-phenylenediamine (7.56 g, 70 mmol) and chloroacetic acid (7.56 g, 80 mmol) is taken in a round-bottom flask containing 60 mL of 5 N HCl.[4]

  • The mixture is refluxed in an oil bath for 8 hours.[4]

  • After cooling to room temperature, the reaction mixture is neutralized with an ammonia solution until a neutral pH is achieved.[4]

  • The resulting yellow precipitate is collected by filtration and washed with water.[4]

  • The crude product is purified by column chromatography on silica gel using a petroleum ether:acetone (3:1) mixture as the eluent to yield 2-(chloromethyl)-1H-benzimidazole as a yellow solid.[4]

Yield: 79.2%[4]

This protocol offers a more rapid and efficient synthesis compared to the conventional method.

Materials:

  • o-phenylenediamine

  • Chloroacetic acid

  • 5 N Hydrochloric acid

  • Ammonium hydroxide or dilute NaOH

Procedure:

  • In a 250 mL beaker, mix 3.75 g of chloroacetic acid and 3.75 g of o-phenylenediamine with 10 mL of 5 N HCl.[5]

  • Cover the beaker with a petri dish and place it in a microwave oven at a medium-low power level for 2-3 minutes.[5]

  • Carefully remove the beaker from the microwave and allow it to cool to room temperature, then place it in an ice bath to cool to about 5°C.[5]

  • Neutralize the reaction mixture with aqueous ammonium hydroxide or dilute NaOH.[5]

  • Filter the resulting precipitate, wash with water to remove any traces of hydrochloric acid, and dry. The product can be recrystallized from a benzene:hexane mixture.[5]

The use of microwave irradiation significantly reduces the reaction time and can lead to improved yields.[3]

Utility as a Key Starting Material

The reactivity of the chloromethyl group makes 2-(chloromethyl)-1H-benzimidazole a versatile starting material for the synthesis of a wide range of derivatives with diverse biological activities. The chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a variety of substituents at the 2-position of the benzimidazole ring.

Synthesis of 2-Substituted Benzimidazole Derivatives

The following diagram illustrates the general workflow for the synthesis of various 2-substituted benzimidazole derivatives from 2-(chloromethyl)-1H-benzimidazole.

G start 2-(Chloromethyl)-1H-benzimidazole product 2-Substituted Benzimidazole Derivative start->product Nucleophilic Substitution nucleophile Nucleophile (R-NH₂, R-SH, R-OH, etc.) nucleophile->product

General synthetic route for 2-substituted benzimidazoles.
Experimental Protocol: Synthesis of N-[(1H-benzimidazol-2-yl)methyl]aniline Derivatives

This protocol describes the synthesis of N-substituted aminomethyl benzimidazoles.

Materials:

  • 2-(Chloromethyl)-1H-benzimidazole

  • Substituted aromatic amine

  • Potassium iodide (KI)

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • A mixture of 2-(chloromethyl)-1H-benzimidazole (10 mmol), the desired substituted aromatic amine (10 mmol), and KI (10 mmol) in 50 mL of ethanol is heated under reflux for 6 hours.[6]

  • After 6 hours, a solution of KOH (10 mmol in 5 mL of water) is added, and the mixture is stirred continuously for an additional 2 hours.[6]

  • The reaction mixture is then cooled to room temperature and poured into crushed ice water.[6]

  • The precipitated solid product is collected by filtration and recrystallized from ethanol.[6]

Biological Activities of 2-(Chloromethyl)-1H-benzimidazole Derivatives

Derivatives of 2-(chloromethyl)-1H-benzimidazole have been extensively investigated for a range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[5]

Antifungal Activity

Numerous studies have demonstrated the potent antifungal activity of 2-(chloromethyl)-1H-benzimidazole derivatives against a variety of fungal strains, including important plant pathogens.

The following diagram illustrates the workflow for evaluating the antifungal activity of synthesized compounds.

G synthesis Synthesis of Benzimidazole Derivatives screening In vitro Antifungal Screening synthesis->screening data_analysis Data Analysis (IC₅₀ Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Workflow for antifungal activity evaluation.

A summary of the antifungal activity of selected derivatives against various phytopathogenic fungi is presented in the table below.

CompoundCytospora sp. IC₅₀ (µg/mL)Colletotrichum gloeosporioides IC₅₀ (µg/mL)Botrytis cinerea IC₅₀ (µg/mL)Alternaria solani IC₅₀ (µg/mL)Fusarium solani IC₅₀ (µg/mL)Reference
4m -20.76-27.5818.60[7][8]
5b 30.9711.3857.71-40.15[7][8]
7f --13.36--[7][8]
Hymexazol (Control) --8.92--[7][8]

Structure-activity relationship (SAR) studies have indicated that the introduction of a chlorine atom at the para-position of a benzene ring substituent and the presence of a sulfonyl group can enhance antifungal activity.[7][8]

Antibacterial Activity

Derivatives of 2-(chloromethyl)-1H-benzimidazole have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

The table below summarizes the minimum inhibitory concentration (MIC) values of selected derivatives against various bacterial strains.

CompoundS. aureus MIC (µg/mL)B. cereus MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. coli MIC (µg/mL)Reference
2d 6.26.26.23.1[9]
2e 6.26.26.23.1[9]
3a 6.26.26.23.1[9]
3b 6.26.26.23.1[9]
3c 6.26.26.23.1[9]
3d 3.13.13.13.1[9]
3e 3.13.13.13.1[9]
4d 6.26.26.23.1[9]
4e 6.26.26.23.1[9]
Ciprofloxacin (Control) ----[9]

Conclusion

2-(Chloromethyl)-1H-benzimidazole is a highly valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group allow for the generation of large libraries of derivatives. The demonstrated broad-spectrum antifungal and antibacterial activities of these derivatives underscore the potential of the benzimidazole scaffold in the development of new therapeutic agents. This guide provides a solid foundation for researchers to explore the synthesis and application of 2-(chloromethyl)-1H-benzimidazole in their drug discovery and development endeavors. Further research into the mechanism of action of these compounds is warranted to fully exploit their therapeutic potential.[5]

References

An In-depth Technical Guide to 2-Chloro-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-methyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Due to a notable scarcity of direct research on this specific molecule, this document synthesizes information on its synthesis via the N-methylation of 2-chlorobenzimidazole and explores the biological activities of its closely related isomer, 2-chloromethyl-1H-benzimidazole, and other benzimidazole derivatives as a proxy for its potential therapeutic applications. The guide details relevant experimental protocols, presents quantitative biological data, and illustrates key chemical and biological pathways using DOT language diagrams. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the known aspects of related compounds and the significant research gaps concerning this compound.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds characterized by a fusion of benzene and imidazole rings. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the benzimidazole ring system allows for extensive functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties.

This guide focuses on a specific derivative, this compound. While direct studies on this compound are limited, its structural features suggest potential as a valuable intermediate in organic synthesis and as a candidate for biological evaluation. The presence of a chlorine atom at the 2-position and a methyl group at the 1-position significantly influences its electronic and steric properties, which are critical determinants of its reactivity and biological activity. This document provides a detailed account of its synthesis and, by extension, explores the known biological landscape of closely related benzimidazole derivatives to infer its potential pharmacological profile.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 2-chlorobenzimidazole, followed by its N-methylation.

Synthesis of 2-Chlorobenzimidazole

A common method for the synthesis of 2-chlorobenzimidazole involves the reaction of benzimidazol-2-one with a chlorinating agent, such as phosphoryl chloride (POCl₃), often in the presence of a catalyst like phenol.

Experimental Protocol:

  • Materials: Benzimidazol-2-one, Phosphoryl chloride (POCl₃), Phenol.

  • Procedure: A mixture of benzimidazol-2-one and a catalytic amount of phenol is heated with an excess of phosphoryl chloride. The reaction is typically carried out at reflux temperatures (100-110°C) for several hours. After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure. The residue is then carefully quenched with ice-cold water or a basic solution to precipitate the crude 2-chlorobenzimidazole. The product can be further purified by recrystallization from a suitable solvent like ethanol.

N-methylation of 2-Chlorobenzimidazole

The final step to obtain this compound is the alkylation of the nitrogen atom of the imidazole ring. This can be achieved using various methylating agents.[1]

Experimental Protocol:

  • Materials: 2-Chlorobenzimidazole, Dimethyl sulfate (DMS) or Methyl iodide (MeI), a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or aqueous sodium hydroxide (NaOH)), and a suitable solvent (e.g., tetrahydrofuran (THF), acetone, or a biphasic system).[1]

  • Procedure using Dimethyl Sulfate and NaOH: To a solution of 2-chlorobenzimidazole in a suitable solvent, an aqueous solution of sodium hydroxide is added, followed by the dropwise addition of dimethyl sulfate at room temperature. The reaction mixture is stirred for a couple of hours. The product, 1-methyl-2-chlorobenzimidazole, can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the final product.[1]

  • Procedure using Methyl Iodide and K₂CO₃: 2-chlorobenzimidazole is dissolved in a solvent like acetone, and potassium carbonate is added as a base. Methyl iodide is then added, and the mixture is stirred at room temperature for a few hours. After the reaction, the inorganic salts are filtered off, and the solvent is evaporated to give the desired product.[1]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Chlorobenzimidazole cluster_step2 Step 2: N-methylation A Benzimidazol-2-one C 2-Chlorobenzimidazole A->C Reflux B POCl3, Phenol (cat.) D 2-Chlorobenzimidazole F This compound D->F Alkylation E Dimethyl Sulfate / NaOH or Methyl Iodide / K2CO3

Caption: Synthesis of this compound.

Chemical Properties and Spectroscopic Data

Spectroscopic Data (Predicted)
¹H NMR Aromatic protons (4H) in the range of δ 7.2-7.8 ppm. A singlet for the N-methyl group (3H) around δ 3.7-3.9 ppm.
¹³C NMR Aromatic carbons in the range of δ 110-145 ppm. The C2 carbon bearing the chlorine atom would appear around δ 148-152 ppm. The N-methyl carbon would be in the range of δ 30-35 ppm.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 166, with a characteristic M+2 peak at m/z 168 due to the ³⁷Cl isotope.
Infrared (IR) Characteristic peaks for C=N stretching around 1620-1650 cm⁻¹, C-Cl stretching around 700-800 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.

Biological Activities and Potential Applications

Direct biological studies on this compound are scarce in the current literature. However, the biological activities of its isomer, 2-chloromethyl-1H-benzimidazole, and other benzimidazole derivatives have been extensively studied, providing insights into its potential pharmacological profile. Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities.[2][3]

Antifungal Activity

Numerous studies have highlighted the potent antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against a range of phytopathogenic fungi.[4][5][6] The mechanism of action for many antifungal benzimidazoles involves the inhibition of tubulin polymerization, a critical process for fungal cell division and growth.[7][8][9]

Quantitative Data on Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives:

CompoundFungal StrainIC₅₀ (µg/mL)Reference
4m Colletotrichum gloeosporioides20.76[4][5]
Alternaria solani27.58[4][5]
Fusarium solani18.60[4][5]
7f Botrytis cinerea13.36[4][5]
5b Cytospora sp.30.97[4][5]
Colletotrichum gloeosporioides11.38[4][5]
Botrytis cinerea57.71[4][5]
Fusarium solani40.15[4][5]
Antimicrobial Activity

Benzimidazole derivatives have also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] Some derivatives have shown potent activity with low Minimum Inhibitory Concentration (MIC) values.[3]

Quantitative Data on Antibacterial Activity of 2-Chloromethyl-1H-benzimidazole Derivatives:

CompoundBacterial StrainMIC (µg/mL)Reference
VMKP 8 Candida albicans12.5[3]
3d and 3e Gram-positive and Gram-negative strains3.1[3]
Other Potential Applications

The benzimidazole scaffold is associated with a wide range of other pharmacological activities, including:

  • Anticancer: Many benzimidazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

  • Antiviral: Certain benzimidazole derivatives have shown efficacy against various viruses.[11]

  • Anti-inflammatory and Analgesic: These activities have also been reported for some benzimidazole compounds.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

A well-established mechanism of action for many biologically active benzimidazoles is the inhibition of microtubule formation through binding to β-tubulin. This disruption of the cytoskeleton interferes with essential cellular processes like mitosis, intracellular transport, and maintenance of cell shape.

Proposed Signaling Pathway for Antifungal/Anticancer Activity:

MOA cluster_drug Drug Action cluster_cellular Cellular Target cluster_effects Cellular Effects drug 2-Chloro-1-methyl- 1H-benzimidazole (or related derivative) tubulin β-tubulin drug->tubulin Binds to Colchicine Site microtubule Microtubule Assembly tubulin->microtubule Polymerization mitosis Mitotic Spindle Formation microtubule->mitosis Disrupted transport Intracellular Transport microtubule->transport Impaired shape Cell Shape Maintenance microtubule->shape Altered apoptosis Cell Cycle Arrest & Apoptosis mitosis->apoptosis transport->apoptosis shape->apoptosis

Caption: Proposed mechanism via tubulin polymerization inhibition.

Conclusion and Future Directions

This compound represents a synthetically accessible yet understudied member of the pharmacologically significant benzimidazole family. While this guide provides a clear pathway for its synthesis, the lack of direct biological data necessitates a reliance on the profiles of its isomers and other derivatives. The potent antifungal and antimicrobial activities observed for closely related compounds suggest that this compound is a promising candidate for future investigation.

Future research should focus on:

  • The development and optimization of a high-yield synthesis protocol for this compound.

  • Comprehensive spectroscopic characterization to establish a definitive analytical profile.

  • In-depth biological evaluation, including screening for antifungal, antibacterial, and anticancer activities, to determine its specific IC₅₀ and MIC values.

  • Mechanistic studies to elucidate its precise mode of action and identify its cellular targets.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and expanding the arsenal of benzimidazole-based therapeutic agents.

References

The Fundamental Chemistry of Substituted Benzimidazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzimidazole scaffold, a bicyclic heterocycle comprising fused benzene and imidazole rings, represents a "privileged" structure in medicinal chemistry. Its structural analogy to endogenous purines allows it to readily interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Substituted benzimidazoles are integral components of numerous FDA-approved drugs and are a focal point of ongoing drug discovery efforts in oncology, infectious diseases, and inflammatory conditions. This in-depth technical guide elucidates the core chemistry of substituted benzimidazoles, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, physicochemical properties, and mechanisms of action.

Chemical Properties and Reactivity

The chemical character of the benzimidazole ring is amphoteric. The pyrrolic -NH- group imparts weak acidity, while the pyridinic nitrogen atom provides a site for protonation, rendering the ring system weakly basic. This dual nature, along with the aromatic system, governs the reactivity of the benzimidazole core. Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene ring, while nucleophilic substitution is more common at the C2 position of the imidazole moiety, especially when activated by an electron-withdrawing group. The nitrogen atoms can be readily alkylated or acylated.

Synthesis of Substituted Benzimidazoles

The construction of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction). Modern synthetic advancements often employ microwave assistance or various catalysts to enhance reaction rates and yields.

Experimental Protocols

1. Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles:

  • Reaction: Condensation of o-phenylenediamine with a carboxylic acid.

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

    • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

    • Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.

    • Stir the mixture until a precipitate forms.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

2. Weidenhagen Synthesis of 2-Substituted Benzimidazoles:

  • Reaction: Condensation of o-phenylenediamine with an aldehyde followed by oxidative cyclization.

  • Procedure:

    • Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol, or acetonitrile) in a round-bottom flask.

    • Add the aldehyde (1.0 eq) and a catalyst/oxidant (e.g., p-TsOH, H₂O₂, or Na₂S₂O₅).

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization.

3. Microwave-Assisted Synthesis:

  • Reaction: Accelerated condensation of o-phenylenediamine with a carboxylic acid or aldehyde.

  • Procedure:

    • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any required catalyst or acid.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).

    • After irradiation, cool the vessel to room temperature.

    • Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration).

    • Purify the product by recrystallization.

Data Presentation

Table 1: Synthesis of 2-Substituted Benzimidazoles - Reaction Conditions and Yields
EntryAldehyde/Carboxylic AcidCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeNH₄ClCHCl₃494[1]
24-MethoxybenzaldehydeNH₄ClCHCl₃485[1]
34-MethylbenzaldehydeNH₄ClCHCl₃488[1]
4Formic AcidNoneNone279[2]
5BenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free (MW)5 min99[3]
64-MethylbenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free (MW)5 min98[3]
74-ChlorobenzaldehydeFeCl₃/Al₂O₃DMF1.592
82-MethylbenzaldehydeBoric AcidWater0.595[4]
Table 2: Physicochemical Properties of Selected Substituted Benzimidazoles
CompoundMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Phenyl-1H-benzimidazoleC₁₃H₁₀N₂2966.06 (bs, 1H, NH), 6.82 (d, 2H), 6.98 (d, 2H), 7.06 (t, 1H), 7.28 (m, 2H), 7.52 (m, 2H)112.76, 113.23, 129.46, 129.57, 129.74, 129.91, 131.88, 135.25, 137.48, 143.27[1][5]
2-(4-Methoxyphenyl)-1H-benzimidazoleC₁₄H₁₂N₂O2853.70 (d, 3H, OCH₃), 6.12 (bs, 1H, NH), 6.94 (d, 2H), 6.98 (d, 2H), 7.20 (d, 2H), 7.58 (d, 2H)55.3, 110.1, 114.2, 118.8, 122.1, 122.8, 128.5, 135.9, 143.1, 151.9, 160.8[1][6]
2-(4-Methylphenyl)-1H-benzimidazoleC₁₄H₁₂N₂2782.54 (d, 3H, CH₃), 6.06 (bs, 1H, NH), 6.84 (d, 2H), 6.96 (d, 2H), 7.18 (d, 2H), 7.58 (d, 2H)21.4, 110.0, 118.7, 122.0, 122.7, 127.3, 129.5, 135.9, 139.5, 143.2, 152.1[1][6]
BenzimidazoleC₇H₆N₂169-1725.24 (s, 1H, NH), 7.18-7.89 (m, 5H, Ar-CH)114.8, 122.9, 141.8[2]
Table 3: Biological Activity of Selected Substituted Benzimidazoles
Compound ClassActivityTarget/OrganismIC₅₀ / MIC (µM)Reference
Benzimidazole-urea derivativeAnticancerMCF-7 (Breast Cancer)1.60
Benzimidazole-urea derivativeAnticancerHepG2 (Liver Cancer)0.70
Benzimidazole-urea derivativeAnticancerHCT-116 (Colon Cancer)1.60
2-Aryl benzimidazoleAnti-inflammatoryCOX-1<10[7]
2-Aryl benzimidazoleAnti-inflammatoryCOX-2<1[7]
Benzimidazole-triazole derivativeAntibacterialS. aureus8[4]
Benzimidazole-triazole derivativeAntibacterialE. coli64[4]
5-Halo-benzimidazole derivativeAntibacterialMRSA32-64[8]
5-Methoxy-6-substituted-1H-benzimidazoleAnticancer (PI3K inhibitor)A549 (Lung Cancer)1.55[9]

Signaling Pathways and Mechanisms of Action

Substituted benzimidazoles exert their diverse biological effects by modulating various cellular signaling pathways. Their anticancer properties often stem from the inhibition of key kinases involved in cell proliferation and survival, such as those in the PI3K/AKT and MAPK pathways. The anti-inflammatory effects are frequently attributed to the inhibition of cyclooxygenase (COX) enzymes.

Visualization of a Generic Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening start Reactants: o-Phenylenediamine + Aldehyde/Carboxylic Acid reaction Condensation Reaction (Conventional or Microwave) start->reaction workup Work-up (Neutralization, Precipitation) reaction->workup purification Purification (Recrystallization) workup->purification tlc TLC purification->tlc mp Melting Point purification->mp nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms screening Antimicrobial Assay (e.g., MIC determination) nmr->screening ms->screening data_analysis Data Analysis screening->data_analysis end Lead Compound data_analysis->end Lead Compound Identification

A generalized workflow for the synthesis, characterization, and screening of substituted benzimidazoles.
PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Certain benzimidazole derivatives have been shown to inhibit key kinases in this pathway.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K Inhibition Benzimidazole->AKT Inhibition

Inhibition of the PI3K/AKT signaling pathway by substituted benzimidazoles.
MAPK/ERK Signaling Pathway Inhibition

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is also implicated in cancer.

MAPK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf (BRAF) Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Benzimidazole Benzimidazole Derivative Benzimidazole->Raf Inhibition Benzimidazole->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Modulation of the MAPK/ERK signaling pathway by substituted benzimidazoles.
Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), including some benzimidazole derivatives, is due to their inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

COX_Inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Synthesis Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Synthesis Benzimidazole Benzimidazole Derivative Benzimidazole->COX1 Inhibition Benzimidazole->COX2 Inhibition

Mechanism of anti-inflammatory action via COX inhibition by benzimidazole derivatives.

Conclusion

Substituted benzimidazoles remain a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. A thorough understanding of their fundamental chemistry, including efficient synthetic routes and a clear elucidation of their mechanisms of action, is paramount for the rational design of next-generation drug candidates. This technical guide provides a foundational resource to aid researchers in this endeavor, summarizing key data and visualizing complex biological interactions to facilitate further exploration and innovation in the field.

References

Methodological & Application

Synthesis of 2-Chloro-1-methyl-1H-benzimidazole Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloro-1-methyl-1H-benzimidazole and its subsequent derivatization. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The this compound scaffold serves as a versatile intermediate for the generation of diverse compound libraries for drug discovery and development.

General Synthesis Pathway

The synthesis of this compound derivatives typically follows a two-step process. The first step involves the synthesis of the core intermediate, 2-chloromethyl-1H-benzimidazole, through the condensation of o-phenylenediamine and chloroacetic acid.[4][5] This is followed by the methylation of the benzimidazole nitrogen and subsequent nucleophilic substitution of the chlorine atom to introduce various functional groups.

Synthesis_Workflow start o-Phenylenediamine + Chloroacetic Acid intermediate1 2-Chloromethyl-1H-benzimidazole start->intermediate1 Condensation (HCl) intermediate2 This compound intermediate1->intermediate2 Methylation (e.g., Dimethyl sulfate) final_product 2-Substituted-1-methyl-1H-benzimidazole Derivatives intermediate2->final_product Nucleophilic Substitution nucleophiles Nucleophiles (Amines, Thiols, Phenols, etc.) nucleophiles->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethyl-1H-benzimidazole

This protocol outlines the synthesis of the key precursor, 2-chloromethyl-1H-benzimidazole, from o-phenylenediamine and chloroacetic acid.[4]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 5 N Hydrochloric acid (HCl)

  • Ammonia solution

  • Petroleum ether

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (e.g., 7.56 g, 70 mmol) and chloroacetic acid (e.g., 7.56 g, 80 mmol).

  • Add 60 mL of 5 N HCl to the flask.

  • Heat the mixture to reflux in an oil bath for 8 hours with continuous stirring.

  • After reflux, cool the reaction mixture to room temperature.

  • Neutralize the mixture with ammonia solution until a neutral pH is achieved.

  • A yellow precipitate will form. Filter the solid residue and wash it thoroughly with water.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and acetone (3:1) as the eluent to obtain pure 2-chloromethyl-1H-benzimidazole as a yellow solid.

Protocol 2: Synthesis of this compound

This protocol describes the methylation of the N-H group of 2-chloromethyl-1H-benzimidazole.[4]

Materials:

  • 2-Chloromethyl-1H-benzimidazole

  • Dimethyl sulfate

  • Anhydrous toluene

  • Ammonia solution

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-chloromethyl-1H-benzimidazole (e.g., 1.01 g, 6.07 mmol) in 10 mL of anhydrous toluene in a round-bottom flask.

  • Add dimethyl sulfate (e.g., 0.63 mL, 6.67 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux in an oil bath for 3 hours.

  • After cooling, add 10 mL of water and basify the mixture with ammonia solution.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Protocol 3: General Procedure for the Synthesis of 2-Substituted-1-methyl-1H-benzimidazole Derivatives

This protocol provides a general method for the nucleophilic substitution of the chloro group in this compound with various nucleophiles.

Materials:

  • This compound

  • Appropriate nucleophile (e.g., aniline, p-aminophenol, thiophenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Potassium iodide (KI) (optional, as a catalyst)

  • Ethyl acetate

  • Water

  • Beaker or round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a beaker or round-bottom flask, dissolve this compound (1 equivalent) and potassium carbonate (2 equivalents) in dimethylformamide.

  • Stir the mixture at room temperature for 30 minutes. A pinch of potassium iodide can be added to facilitate the reaction.

  • Add the desired nucleophile (1.1 equivalents) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the nucleophile. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-substituted-1H-benzimidazole derivatives starting from 2-chloromethyl-1H-benzimidazole. Note that these examples start with the unmethylated precursor, but similar reactivity is expected for the 1-methylated analogue.

EntryNucleophileProductYield (%)Reference
1Aniline2-(Anilinomethyl)-1H-benzimidazole60[1]
2p-Nitroaniline2-((4-Nitrophenyl)aminomethyl)-1H-benzimidazole-[1]
3p-Aminophenol4-((1H-Benzimidazol-2-yl)methylamino)phenol-[1]
4p-Aminobenzoic acid4-((1H-Benzimidazol-2-yl)methylamino)benzoic acid-[1]
5Sulfanilamide4-Amino-N-((1H-benzimidazol-2-yl)methyl)benzenesulfonamide-[1]

Yields for some derivatives were not explicitly stated in the provided abstracts.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A common eluent system is chloroform:methanol (9:1).[1]

  • Melting Point: To determine the purity of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure of the synthesized derivatives.[4][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final products.[4]

Applications in Drug Development

Benzimidazole derivatives are of significant interest in drug development due to their diverse pharmacological activities.[1] The synthesis of a library of this compound derivatives allows for the exploration of structure-activity relationships (SAR). For instance, various derivatives have been evaluated for their antimicrobial and antifungal activities.[1][2][6] The introduction of different substituents can modulate the biological activity, selectivity, and pharmacokinetic properties of the compounds, making this synthetic protocol a valuable tool for the discovery of novel therapeutic agents.[6]

References

Application Notes and Protocols for the Use of 2-Chloro-1-methyl-1H-benzimidazole and its Analogue in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their utility stems from their versatile synthesis and the ability to readily introduce a variety of functional groups. This document provides detailed application notes and protocols for the use of 2-chloro-1-methyl-1H-benzimidazole and its highly reactive analogue, 2-chloromethyl-1H-benzimidazole, in nucleophilic substitution reactions.

The chlorine atom at the 2-position of the benzimidazole ring system provides a reactive handle for the introduction of diverse nucleophiles. While this compound undergoes nucleophilic aromatic substitution (SNAr), the analogous 2-chloromethyl-1H-benzimidazole, where the chlorine is attached to a methyl substituent at the 2-position, reacts via a more facile SN2 mechanism. Both pathways lead to the formation of 2-substituted benzimidazole derivatives with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] These compounds are valuable intermediates in the discovery of novel therapeutics.[3]

This guide offers a compilation of reaction conditions, quantitative data, and detailed experimental protocols to aid researchers in the synthesis and exploration of novel benzimidazole-based compounds.

Data Presentation

Table 1: Nucleophilic Substitution Reactions using 2-Chloromethyl-1H-benzimidazole
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-AminophenolK₂CO₃, KIDMFRT, then MW0.5 + 3-4 min-[2]
p-NitroanilineK₂CO₃, KIDMFRT, then MW0.5 + 3-4 min-[2]
p-Aminobenzoic acidK₂CO₃, KIDMFRT, then MW0.5 + 3-4 min-[2]
SulphanilamideK₂CO₃, KIDMFRT, then MW0.5 + 3-4 min-[2]
AnilineK₂CO₃, KIDMFRT, then MW0.5 + 3-4 min60[2]
Aromatic AminesTriethylamineDMF--55-85[4]
Phenol Derivatives-----[5]
Dithiocarbamate-MethanolReflux--[5]
2-MercaptobenzimidazoleSodiumMethanol---[4]

Note: "RT" denotes room temperature, and "MW" indicates microwave irradiation.

Table 2: Antifungal Activity of 2-Substituted-1-methyl-1H-benzimidazole Derivatives
Compound IDTarget FungiIC₅₀ (µg/mL)Reference
4mC. gloeosporioides20.76[2]
4mA. solani27.58[2]
4mF. solani18.60[2]
7fB. cinerea13.36[2]
5bCytospora sp.30.97[2]
5bC. gloeosporioides11.38[2]
5bB. cinerea57.71[2]
5bF. solani40.15[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethyl-1H-benzimidazole

This protocol describes a common method for the synthesis of the starting material, 2-chloromethyl-1H-benzimidazole.

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid (HCl)

  • Ammonium hydroxide solution

  • Methanol for recrystallization

Procedure:

  • A mixture of o-phenylenediamine and chloroacetic acid is refluxed in 4N HCl for 4 hours.

  • The reaction mixture is then cooled to room temperature.

  • The mixture is neutralized with an ammonium hydroxide solution.

  • The resulting precipitate is filtered, dried, and recrystallized from methanol to yield 2-chloromethyl-1H-benzimidazole.

Protocol 2: General Procedure for Nucleophilic Substitution of 2-Chloromethyl-1H-benzimidazole with Aromatic Amines under Microwave Conditions

This protocol provides a general method for the synthesis of 2-(aminomethyl)-1H-benzimidazole derivatives.

Materials:

  • 2-Chloromethyl-1H-benzimidazole (1.0 eq)

  • Aromatic amine (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Potassium iodide (KI) (catalytic amount)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • In a microwave-safe vessel, dissolve 2-chloromethyl-1H-benzimidazole and potassium carbonate in DMF.

  • Add a catalytic amount of potassium iodide to the mixture.

  • Add the respective aromatic amine to the reaction mixture.

  • Seal the vessel and place it in a microwave reactor. Irradiate at a medium-low power level for 3-4 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.[2]

Protocol 3: Nucleophilic Aromatic Substitution of this compound with Alkoxides

While detailed protocols for a wide range of nucleophiles are less common in the literature for this specific substrate, the reaction with alkoxides is known to proceed readily.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide or other sodium alkoxide (1.1-1.5 eq)

  • Anhydrous corresponding alcohol (e.g., methanol) as solvent

Procedure:

  • Dissolve this compound in the anhydrous alcohol in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the sodium alkoxide portion-wise to the stirred solution at room temperature.

  • The reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-alkoxy-1-methyl-1H-benzimidazole by column chromatography or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Synthesis and Functionalization cluster_synthesis Synthesis of Starting Material cluster_reaction Nucleophilic Substitution cluster_analysis Analysis and Application start o-Phenylenediamine + Chloroacetic Acid synthesis Cyclocondensation (e.g., in 4N HCl, reflux) start->synthesis product1 2-Chloromethyl-1H-benzimidazole synthesis->product1 methylation N-Methylation (e.g., Dimethyl sulfate) product1->methylation product2 This compound methylation->product2 reaction Reaction (Base, Solvent, Heat/MW) product2->reaction nucleophile Nucleophile (Amine, Thiol, Alcohol) nucleophile->reaction product3 2-Substituted-1-methyl- 1H-benzimidazole reaction->product3 purification Purification (Chromatography, Recrystallization) product3->purification characterization Characterization (NMR, MS, IR) purification->characterization bioassay Biological Assays (Anticancer, Antifungal) characterization->bioassay

Caption: General workflow for the synthesis and functionalization of benzimidazoles.

Signaling Pathway Inhibition

Many 2-substituted benzimidazole derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the EGFR/MAPK cascade.

signaling_pathway EGFR/MAPK Signaling Pathway Inhibition by Benzimidazole Derivatives EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition Benzimidazole->BRAF Inhibition

Caption: Inhibition of the EGFR/MAPK signaling pathway by anticancer benzimidazole derivatives.[3][6]

References

Applications of 2-Chloro-1-methyl-1H-benzimidazole in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-1-methyl-1H-benzimidazole is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of pharmacologically active compounds. The presence of a reactive chlorine atom at the 2-position and a methyl group on one of the imidazole nitrogens offers unique opportunities for structural modification, leading to the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by derivatives of this compound, aimed at researchers, scientists, and drug development professionals.

Core Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, primarily due to the versatile reactivity of the 2-chloro substituent which allows for nucleophilic substitution with various amines, thiols, and other nucleophiles. This enables the creation of extensive compound libraries for screening and lead optimization. The primary reported applications include:

  • Anticancer Agents: Benzimidazole derivatives are a well-established class of anticancer compounds. Derivatives of this compound are explored for their potential to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and MEK/ERK pathways. Furthermore, the benzimidazole scaffold is known to be a core component of tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.

  • Antimicrobial Agents: The benzimidazole core is present in several approved antimicrobial drugs. Novel derivatives of this compound are being investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

  • Antiviral and Antiparasitic Agents: The structural similarity of the benzimidazole nucleus to purine bases makes it an attractive scaffold for the development of antiviral and antiparasitic drugs. These derivatives can interfere with viral replication processes or target key enzymes in parasites.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the N-methylation of 2-chlorobenzimidazole. The following protocol is a representative example:

Materials:

  • 2-Chlorobenzimidazole

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chlorobenzimidazole (1.0 eq) in acetone or DMF, add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding salt.

  • Slowly add the methylating agent, dimethyl sulfate or methyl iodide (1.1 eq), to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound.

General Protocol for Derivatization via Nucleophilic Aromatic Substitution

The 2-chloro group of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Materials:

  • This compound

  • Desired nucleophile (e.g., an amine, thiol, or alcohol)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., DMF, acetonitrile, ethanol)

Procedure:

  • Dissolve this compound (1.0 eq) and the nucleophile (1.1-1.5 eq) in the chosen solvent.

  • Add the base (1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction mixture at an appropriate temperature (typically 80-120 °C) for several hours to overnight, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated product by filtration or extract the aqueous layer with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agent (positive control)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

  • Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound are being investigated for their ability to modulate key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several benzimidazole derivatives have been shown to inhibit components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K Inhibition Benzimidazole->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway and points of inhibition by benzimidazole derivatives.
MEK/ERK (MAPK) Signaling Pathway

The MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently dysregulated in cancer.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Transcription Gene Transcription (Proliferation) ERK->Transcription Benzimidazole Benzimidazole Derivative Benzimidazole->MEK Inhibition

MEK/ERK signaling pathway with potential inhibition by benzimidazole derivatives.
Tubulin Polymerization Inhibition

Many benzimidazole-containing compounds exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest & Apoptosis Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Benzimidazole Benzimidazole Derivative Benzimidazole->Polymerization Inhibition Benzimidazole->MitoticArrest Leads to

Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

Quantitative Data

While extensive quantitative data for derivatives of this compound is still emerging, the following tables summarize representative data for related benzimidazole derivatives to provide a comparative context for researchers.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Derivative A MCF-7 (Breast)5.28Doxorubicin1.2[1]
Derivative B A549 (Lung)7.82Cisplatin10.5[2]
Derivative C HCT116 (Colon)3.345-Fluorouracil4.8[3]

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Derivative D Staphylococcus aureus2Ciprofloxacin8[4]
Derivative E Escherichia coli16Ciprofloxacin8[4]
Derivative F Candida albicans8Fluconazole4[5]

Disclaimer: The quantitative data presented in the tables are for illustrative purposes and are derived from studies on various benzimidazole derivatives, not necessarily direct derivatives of this compound, for which specific public data is limited. Researchers should consult the primary literature for detailed information on specific compounds.

Conclusion

This compound represents a valuable and reactive scaffold for the development of novel therapeutic agents. Its utility in generating diverse libraries of compounds for screening against various diseases, particularly cancer and microbial infections, is well-recognized. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to explore the medicinal chemistry of this promising heterocyclic system. Further investigation into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols: 2-Chloro-1-methyl-1H-benzimidazole as a Versatile Building Block for Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives have long been a cornerstone in the development of fungicides, primarily due to their potent and specific mechanism of action. Among the various synthons utilized for the creation of these bioactive molecules, 2-chloro-1-methyl-1H-benzimidazole stands out as a key building block. Its reactive chlorine atom at the 2-position provides a versatile handle for the introduction of diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel fungicides with improved efficacy and specificity. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, as well as methods for evaluating their antifungal activity.

Synthesis of the Building Block and Derivatives

The synthesis of fungicidal compounds based on the this compound scaffold typically involves a two-step process: the formation of the benzimidazole ring system followed by derivatization at the 2-position.

Protocol 1: Synthesis of 2-Chloromethyl-1H-benzimidazole

This protocol describes the synthesis of the precursor, 2-chloromethyl-1H-benzimidazole, which can be subsequently methylated.

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid (HCl)

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • A mixture of o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) is refluxed in 10 mL of 4N HCl for 4 hours.[1]

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is neutralized with ammonium hydroxide solution until a precipitate forms.[1]

  • The precipitate is collected by filtration, dried, and then recrystallized from methanol to yield 2-chloromethyl-1H-benzimidazole.[1]

Protocol 2: N-Methylation of 2-Chlorobenzimidazole

This general protocol can be adapted for the methylation of 2-chloromethyl-1H-benzimidazole to yield this compound.

Materials:

  • 2-Chlorobenzimidazole (or 2-chloromethyl-1H-benzimidazole)

  • Methyl iodide or Dimethyl sulfate (DMS)

  • Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)

  • Solvent (e.g., Acetone, THF, or aqueous solution)

Procedure:

  • Method A (Using Methyl Iodide): To a solution of 2-chlorobenzimidazole in acetone, add potassium hydroxide (KOH) as a base, followed by the dropwise addition of methyl iodide. The reaction is typically stirred at room temperature for 2 hours.

  • Method B (Using Dimethyl Sulfate): Treat 2-chlorobenzimidazole with dimethyl sulfate in an aqueous sodium hydroxide solution at room temperature for 2 hours for an efficient alkylation.

  • Method C (Solid-Phase Grinding): For a greener approach, a mixture of 2-chlorobenzimidazole (10 mmol), potassium carbonate (20 mmol), and the alkylating agent (10 mmol) can be physically ground in a mortar and pestle at room temperature for 10-15 minutes.

  • Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is typically treated with ice-cold water. The resulting solid precipitate is filtered, washed with water, and dried to obtain N-methyl-2-chlorobenzimidazole.

Protocol 3: Synthesis of Functionalized Derivatives

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Materials:

  • This compound

  • Nucleophile (e.g., aromatic amines, thiols, alcohols)

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI) (catalyst)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a beaker, stir a mixture of this compound (1.66 g) and K2CO3 (2.76 g) in 20 mL of DMF at room temperature.[2]

  • After 30 minutes, add a pinch of KI.[2]

  • Add the desired nucleophile (e.g., p-nitroaniline, 2.76 g) to the reaction mixture.[2]

  • The reaction can be accelerated using microwave irradiation at a medium-low level for 3-4 minutes.[2]

  • After cooling to room temperature, pour the reaction mixture into water (20 mL).[2]

  • Extract the product with ethyl acetate (60 mL).[2]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the desired derivative.

Antifungal Activity Evaluation

The following protocols are commonly used to assess the in vitro antifungal efficacy of newly synthesized benzimidazole derivatives.

Protocol 4: Mycelium Growth Rate Method

This method is widely used to determine the inhibitory effect of compounds on the growth of phytopathogenic fungi.

Materials:

  • Synthesized benzimidazole derivatives

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Botrytis cinerea, Fusarium solani, Colletotrichum gloeosporioides)

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Commercial fungicide (e.g., Hymexazol, Carbendazim) as a positive control

Procedure:

  • Dissolve the test compounds in DMSO to prepare stock solutions.

  • Incorporate appropriate volumes of the stock solutions into molten PDA to achieve the desired final concentrations.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the mycelium in the control plate (without any test compound) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 (Effective Concentration for 50% inhibition) or IC50 (Inhibitory Concentration for 50% inhibition) values by probit analysis of the inhibition data.

Protocol 5: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds in a liquid medium.

Materials:

  • Synthesized benzimidazole derivatives

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Fungal strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in the liquid medium in the wells of a 96-well plate.

  • Prepare a standardized fungal spore suspension or mycelial suspension.

  • Inoculate each well with the fungal suspension.

  • Include positive controls (fungal suspension without compound) and negative controls (medium only).

  • Incubate the plates at an appropriate temperature with shaking.

  • After incubation, determine fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Data Presentation

The antifungal activities of various derivatives of 2-chloromethyl-1H-benzimidazole against several phytopathogenic fungi are summarized in the tables below.

Table 1: IC50 Values (μg/mL) of Selected 2-Chloromethyl-1H-benzimidazole Derivatives [3]

CompoundCytospora sp.C. gloeosporioidesB. cinereaA. solaniF. solani
4m -20.76-27.5818.60
5b 30.9711.3857.71-40.15
7f --13.36--
Hymexazol --8.92--

Table 2: EC50 Values (μg/mL) of Benzimidazole Phenylhydrazone Derivatives [4]

CompoundR. solaniM. oryzae
6f 1.201.85
Carbendazim 1.841.87
Validamycin A 5.07-

Mechanism of Action and Signaling Pathway

Benzimidazole fungicides exert their antifungal effect by targeting the β-tubulin subunit of the fungal cytoskeleton. This interaction disrupts the assembly of microtubules, which are essential for various cellular processes, including mitosis and intracellular transport.

The binding of benzimidazole fungicides to β-tublin prevents the polymerization of tubulin dimers (α- and β-tubulin) into microtubules. This leads to the disruption of the mitotic spindle, causing a blockage of nuclear division and ultimately inhibiting fungal growth and proliferation.[5][6][7][8]

Below is a diagram illustrating the mechanism of action of benzimidazole fungicides.

Fungicide_Mechanism cluster_0 Fungal Cell cluster_1 Cellular Processes Benzimidazole_Fungicide Benzimidazole Fungicide Tubulin_Dimers α/β-Tubulin Dimers Benzimidazole_Fungicide->Tubulin_Dimers Binds to β-tubulin Microtubule Microtubule (Polymerized) Disrupted_Spindle Mitotic Spindle Disruption Benzimidazole_Fungicide->Disrupted_Spindle Inhibits Polymerization Tubulin_Dimers->Microtubule Polymerization Mitosis Mitosis (Nuclear Division) Microtubule->Mitosis Essential for Spindle Formation Cell_Division Cell Division Mitosis->Cell_Division Growth Fungal Growth & Proliferation Cell_Division->Growth Disrupted_Spindle->Mitosis Blocks

Caption: Mechanism of action of benzimidazole fungicides.

Experimental Workflow

The overall workflow for developing and evaluating novel fungicides from a this compound building block is depicted in the following diagram.

Experimental_Workflow Start Start: Identify This compound as Building Block Synthesis_BB Protocol 1 & 2: Synthesis of This compound Start->Synthesis_BB Synthesis_Derivatives Protocol 3: Synthesis of Functionalized Derivatives Synthesis_BB->Synthesis_Derivatives Antifungal_Screening Protocol 4 & 5: In Vitro Antifungal Activity Screening Synthesis_Derivatives->Antifungal_Screening Data_Analysis Data Analysis: Calculate IC50/EC50/MIC and Determine SAR Antifungal_Screening->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification Further_Optimization Further Optimization and In Vivo Testing Lead_Identification->Further_Optimization

Caption: Workflow for fungicide development.

References

Application Notes and Protocols for Antimicrobial Agent Synthesis from 2-Chloro-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 2-chloro-1-methyl-1H-benzimidazole. This precursor is a versatile scaffold for generating diverse molecular libraries through nucleophilic substitution reactions at the C-2 position. The protocols detailed below cover the synthesis of 2-substituted-1-methyl-1H-benzimidazole derivatives, methodologies for antimicrobial screening, and data interpretation. The information is intended to facilitate the discovery and development of new therapeutic agents to combat microbial infections.

Introduction

The benzimidazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. The N-methylation at the 1-position and the presence of a reactive chloro group at the 2-position make this compound an ideal starting material for creating libraries of potential drug candidates. By substituting the chloro group with various nucleophiles (amines, thiols, etc.), researchers can systematically modify the compound's structure to optimize its antimicrobial efficacy and pharmacological properties. This document outlines the synthetic pathways and biological evaluation protocols for this class of compounds.

Synthetic Pathway and Experimental Protocols

The primary route for derivatizing this compound involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the imidazole ring system facilitates the displacement of the chlorine atom at the C-2 position by a suitable nucleophile.

Diagram: General Synthetic Scheme

G cluster_reactants start This compound conditions Base, Solvent Heat (Δ) start->conditions nucleophile Nucleophile (R-H) (e.g., Amine, Thiol, Indole) nucleophile->conditions product 2-Substituted-1-methyl-1H-benzimidazole (Antimicrobial Agent) conditions->product + HCl

Caption: General reaction pathway for synthesizing antimicrobial agents.

Protocol 2.1: General Procedure for Nucleophilic Substitution

This protocol describes a representative synthesis of a 2-substituted derivative using a generic amine as the nucleophile.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as Dimethylformamide (DMF) or Dioxane.

  • Addition of Nucleophile: Add the desired nucleophilic amine (1.1 - 1.5 eq) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (TEA, 2.0-3.0 eq), to the reaction mixture.[1] A catalytic amount of potassium iodide (KI) may be added to facilitate the reaction.[2]

  • Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted heating (3-5 minutes) can also be employed to accelerate the reaction.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the product.[2]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 2-substituted-1-methyl-1H-benzimidazole derivative.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Activity Evaluation

The synthesized compounds should be screened for their efficacy against a panel of pathogenic bacteria and fungi. A standard method for determining antimicrobial activity is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).

Diagram: Antimicrobial Screening Workflow

G start Synthesized Compound (e.g., 3ag) prepare_stock Prepare Stock Solution (in DMSO) start->prepare_stock serial_dilute Serial Dilution in 96-Well Plate prepare_stock->serial_dilute inoculate Inoculate with Microbial Suspension (Bacteria or Fungi) serial_dilute->inoculate incubate Incubate at 37°C (24-48h) inoculate->incubate read_results Measure Optical Density (OD) or Visual Turbidity incubate->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic positive_control Positive Control (Standard Antibiotic) positive_control->serial_dilute negative_control Negative Control (No Compound) negative_control->serial_dilute

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Broth Microdilution Assay for MIC Determination
  • Preparation of Stock Solutions: Dissolve the synthesized compounds and a standard reference antibiotic (e.g., Ciprofloxacin, Fluconazole) in dimethyl sulfoxide (DMSO) to a known concentration (e.g., 10 mg/mL).

  • Microbial Culture: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial suspension to each well, including positive control wells (medium with inoculum and standard drug) and negative control wells (medium with inoculum but no drug).

  • Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Quantitative Data and Results

The antimicrobial activities of synthesized derivatives are summarized by their MIC values. Lower MIC values indicate higher potency.

Table 1: Antimicrobial Activity of a Representative Compound

A derivative, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) , serves as an example of a bioactive compound that can be conceptually synthesized from this compound. Its reported antimicrobial activity is presented below.

Compound IDChemical NameTest OrganismMIC (µg/mL)Reference
3ag 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleMycobacterium smegmatis3.9[3]
3ag 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleCandida albicans3.9[3]
ControlCiprofloxacinM. smegmatisVaries-
ControlFluconazoleC. albicansVaries-

The results indicate that compound 3ag demonstrates significant activity against both the mycobacterium and the fungal pathogen Candida albicans, with a low MIC value of 3.9 µg/mL for both.[3] This highlights the potential of the 2-substituted-1-methyl-1H-benzimidazole scaffold in developing potent antimicrobial agents. Further structure-activity relationship (SAR) studies are warranted to explore different substituents at the C-2 position to enhance potency and broaden the spectrum of activity.

References

Application Notes and Protocols for 2-chloro-1-methyl-1H-benzimidazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The benzimidazole scaffold, a fusion of benzene and imidazole rings, is structurally similar to purine nucleotides, allowing for interaction with various biopolymers within living systems.[1] This structural characteristic has made it a privileged scaffold in the development of targeted cancer therapies.[1][2] This document provides detailed application notes and experimental protocols relevant to the investigation of 2-chloro-1-methyl-1H-benzimidazole as a potential anticancer agent.

Disclaimer: Specific experimental data on the anticancer activity of this compound is limited in the currently available scientific literature. The quantitative data and mechanistic insights presented herein are based on studies of structurally similar benzimidazole derivatives. Researchers should validate these findings for the specific compound of interest.

I. Quantitative Data Summary

The anticancer potential of benzimidazole derivatives is typically evaluated by determining their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes the IC50 values for a structurally related compound, 2-methyl-3-(3-chlorobenzyl)benzimidazole , against different human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
2-methyl-3-(3-chlorobenzyl)benzimidazoleA549Lung Carcinoma111.70[2]
DLD-1Colorectal Adenocarcinoma185.30[2]
L929Fibrosarcoma167.30[2]

II. Mechanism of Action and Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][4] While the specific mechanism of this compound is yet to be fully elucidated, related compounds have been shown to modulate the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

A. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Benzimidazole derivatives have been identified as inhibitors of this pathway, making it a promising target for anticancer therapy.[6][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzimidazole 2-chloro-1-methyl- 1H-benzimidazole Benzimidazole->PI3K Inhibits Benzimidazole->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
B. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and apoptosis.[8][9] Dysregulation of this pathway is a common feature in many cancers.[6]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Benzimidazole 2-chloro-1-methyl- 1H-benzimidazole Benzimidazole->Raf Inhibits Benzimidazole->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

MAPK/ERK signaling pathway inhibition.

III. Experimental Protocols

A. Synthesis of this compound

This protocol describes a potential synthetic route for this compound, adapted from procedures for similar benzimidazole derivatives.[3][10]

Synthesis_Workflow node_start Start: o-Phenylenediamine + Chloroacetic Acid node_reflux Reflux in 4N HCl node_start->node_reflux node_neutralize1 Neutralize with Ammonium Hydroxide node_reflux->node_neutralize1 node_intermediate Intermediate: 2-chloromethyl-1H-benzimidazole node_neutralize1->node_intermediate node_methylation Methylation with Dimethyl Sulfate in Toluene node_intermediate->node_methylation node_workup Aqueous Workup & Extraction node_methylation->node_workup node_purification Purification (e.g., Column Chromatography) node_workup->node_purification node_end Final Product: This compound node_purification->node_end

Synthetic workflow for this compound.

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid (HCl)

  • Ammonium hydroxide solution

  • 2-chloromethyl-1H-benzimidazole (intermediate)

  • Dimethyl sulfate

  • Toluene

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 2-chloromethyl-1H-benzimidazole (Intermediate)

  • A mixture of o-phenylenediamine and chloroacetic acid is refluxed in 4N HCl for 4-6 hours.[10]

  • The reaction mixture is cooled to room temperature and neutralized with a concentrated ammonium hydroxide solution until a precipitate forms.[10]

  • The precipitate is filtered, washed with cold water, and dried to yield crude 2-chloromethyl-1H-benzimidazole.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: N-methylation of 2-chloromethyl-1H-benzimidazole

  • To a solution of 2-chloromethyl-1H-benzimidazole in toluene, add dimethyl sulfate dropwise at room temperature.

  • The reaction mixture is then refluxed for 2-4 hours.

  • After cooling, the mixture is washed with water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure this compound.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

D. Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][12]

IV. Conclusion

This compound, as part of the broader benzimidazole class of compounds, holds potential for development as an anticancer agent. The protocols and data presented provide a framework for its synthesis and evaluation. Further in-depth studies are warranted to elucidate its specific molecular targets and to validate its therapeutic efficacy and safety profile in preclinical models. The versatility of the benzimidazole scaffold continues to make it an attractive starting point for the design and discovery of novel and effective cancer therapeutics.[13]

References

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for synthesizing benzimidazole derivatives, a crucial scaffold in medicinal chemistry. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols. Additionally, it visualizes a key signaling pathway involving benzimidazole derivatives and a general experimental workflow for their synthesis and characterization.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties.[1][2][3] The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[4][5] Over the years, numerous synthetic strategies have been developed to improve reaction efficiency, yields, and environmental friendliness. These methods range from classical conventional heating to modern techniques such as microwave and ultrasound irradiation.[4][6][7]

Synthetic Methodologies and Reaction Conditions

The choice of synthetic methodology for benzimidazole derivatives can significantly impact reaction outcomes. Key parameters include the choice of reactants, catalysts, solvents, temperature, and reaction time. This section summarizes various reaction conditions and presents quantitative data for comparison.

Conventional Heating Methods

Conventional heating remains a widely used and fundamental approach for benzimidazole synthesis. The two primary classical methods are the Phillips-Ladenburg and Weidenhagen reactions.

  • Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[4][8] The reaction generally requires elevated temperatures and several hours to complete.[4]

  • Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde. An oxidative step is necessary to form the benzimidazole ring from the intermediate Schiff base.[4][5]

Table 1: Conventional Synthesis of Benzimidazole Derivatives

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
o-phenylenediamineFormic acidNoneNone1002 h83-85[9]
o-phenylenediamineAcetic acidNoneNone1002 h68[9]
o-phenylenediamineAromatic AldehydesAcetylsalicylic acid/Salicylic acidWaterRoom Temp.-High[10]
o-phenylenediamine4-methylbenzaldehydeAu/TiO₂CHCl₃:MeOH (3:1)252 h-
o-phenylenediamineAromatic Carboxylic AcidNH₄ClEthanol80-902 hGood
Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. It offers advantages such as rapid heating, reduced reaction times, and often improved yields compared to conventional methods.[4][7]

Table 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives

Reactant 1Reactant 2Catalyst/ReagentSolventPower (W) / Temp (°C)TimeYield (%)Reference
o-phenylenediamineAromatic Carboxylic AcidEthyl acetateWater765-High[7]
N-phenyl-o-phenylenediamineBenzaldehydeEr(OTf)₃ (1 mol%)Solvent-free60°C5 min99.9[11][12][13]
5-substituted-1-alkyl-2-(α-chloromethyl)benzo[d]imidazoles1-[(4-phenylphenyl)carbonyl]piperazineK₂CO₃DMF45056 min-
o-phenylenediamineCarboxylic acidNoneAcidic medium50% power1.5-4 min80-95
Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides an alternative energy source for chemical reactions. This method, often referred to as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[6][14]

Table 3: Ultrasound-Assisted Synthesis of Benzimidazole Derivatives

Reactant 1Reactant 2Catalyst/ReagentSolventTimeYield (%)Reference
Aromatic Aldehydeso-phenylenediamineNaOH/I₂-4-7 minup to 99[6]
o-phenylenediamineAromatic AldehydesZnFe₂O₄Ethanol30 min88-92[15]
2-haloanilinesAldehydesCuO-rGO nanocompositeAqueous medium-High[14]
o-phenylenediamineImino ester hydrochlorideNone-ShortGood[16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic procedures discussed above.

Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole (Conventional Heating)

This protocol is adapted from a standard procedure for synthesizing the parent benzimidazole.[9]

Materials:

  • o-phenylenediamine

  • 90% Formic acid

  • 10% Sodium hydroxide solution

  • Decolorizing carbon (e.g., Norite)

  • Round-bottomed flask (500 mL)

  • Water bath

  • Büchner funnel

  • Beaker (1.5 L)

  • Filter paper

Procedure:

  • In a 500-mL round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g, 0.75 mole) of 90% formic acid.

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling the flask, slowly add 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.

  • Collect the crude benzimidazole by suction filtration using a Büchner funnel. Use ice-cold water to rinse any remaining solid from the reaction flask.

  • Press the crude product on the filter to remove excess liquid and wash with approximately 50 mL of cold water.

  • For purification, dissolve the crude product in 750 mL of boiling water in a 1.5-L beaker.

  • Add about 2 g of decolorizing carbon and digest the solution for 15 minutes.

  • Filter the hot solution rapidly through a pre-heated filter.

  • Cool the filtrate to 10-15°C to allow for crystallization.

  • Collect the purified benzimidazole by filtration, wash with 50 mL of cold water, and dry at 100°C.

Protocol 2: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles

This protocol provides a general procedure for the rapid synthesis of benzimidazole derivatives using microwave irradiation.[4][7]

Materials:

  • o-phenylenediamine

  • Aromatic carboxylic acid

  • Ethyl acetate (catalyst)

  • Water

  • 10% Sodium hydroxide solution

  • Microwave-safe reaction vessel

  • Microwave reactor

  • TLC plates

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (0.01 moles), the aromatic carboxylic acid (0.01 moles), and ethyl acetate (0.0025 mole) in 15 mL of water.[7]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 90% power (e.g., 765 W). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • Make the reaction mixture just alkaline to litmus by the slow addition of 10% NaOH solution.

  • Filter the precipitated product and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., absolute ethanol) to obtain the pure 2-aryl benzimidazole.

Protocol 3: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general method for synthesizing benzimidazoles using ultrasonic irradiation.[15]

Materials:

  • o-phenylenediamine

  • Aromatic aldehyde

  • Nano-catalyst (e.g., ZnFe₂O₄)

  • Solvent (e.g., ethanol)

  • Ultrasonic bath/probe

  • TLC plates

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reaction vessel, prepare a mixture of o-phenylenediamine (0.1 mol), the aromatic aldehyde (0.1 mol), and the nano-catalyst in 3 mL of solvent.[15]

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture and irradiate for 30 minutes.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, add 10 mL of ethanol to the reaction mixture and stir for 5 minutes.

  • Filter the solution to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting product by column chromatography.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by benzimidazole derivatives and a typical experimental workflow for their synthesis.

Signaling Pathway: EGFR and Downstream Signaling

Many benzimidazole derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway and its downstream effectors, the MAPK and PI3K-Akt pathways.[1][17][18][19]

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Benzimidazole Benzimidazole Derivative Benzimidazole->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by benzimidazole derivatives.

Experimental Workflow for Benzimidazole Synthesis

The synthesis and characterization of benzimidazole derivatives follow a standard workflow in organic chemistry.[20][21][22]

Synthesis_Workflow Start Start: Literature Search & Reaction Planning Setup Reaction Setup: - Weigh Reactants - Add Solvent & Catalyst Start->Setup Reaction Synthesis: - Conventional Heating, or - Microwave, or - Ultrasound Setup->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Extraction - Drying Monitoring->Workup Complete Purification Purification: - Recrystallization, or - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy - Melting Point Purification->Characterization End End: Pure Benzimidazole Derivative Characterization->End

Caption: General experimental workflow for benzimidazole synthesis.

References

Application Notes and Protocols for Condensation Reactions with N-Methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylbenzene-1,2-diamine, also known as N-methyl-ortho-phenylenediamine, is a substituted aromatic diamine that serves as a crucial building block in synthetic organic chemistry. Its primary application lies in the synthesis of N-substituted benzimidazoles. The benzimidazole moiety is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties.[1] The presence of the N-methyl group on the diamine allows for the regioselective synthesis of 1-methyl-substituted benzimidazole derivatives, which is of significant interest in drug design and development for modulating pharmacological activity.

This document provides detailed experimental protocols for the condensation of N-methylbenzene-1,2-diamine with two common classes of reagents: aldehydes and carboxylic acids.

Reaction Overview and Mechanism

The condensation of N-methylbenzene-1,2-diamine with a carbonyl compound, such as an aldehyde or a carboxylic acid, is a cyclocondensation reaction that yields a 1,2-disubstituted benzimidazole.

  • Condensation with Aldehydes : The reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring. Various catalysts can be employed to facilitate this transformation.[2]

  • Condensation with Carboxylic Acids (Phillips Synthesis) : This widely used method involves heating the diamine with a carboxylic acid, often in the presence of a strong mineral acid like HCl, which catalyzes the dehydration and cyclization steps.[1][2]

The general reaction scheme is illustrated below.

Figure 1: General scheme for benzimidazole synthesis.

Experimental Workflow

A typical experimental workflow for the synthesis, isolation, and purification of benzimidazoles from N-methylbenzene-1,2-diamine is outlined below. The specific workup procedure may vary depending on the chosen reagents and conditions.

workflow start Start: Reagent Preparation mix Mix N-methylbenzene-1,2-diamine, carbonyl compound, solvent, and catalyst start->mix react Heat and Stir Reaction Mixture (e.g., 80-100°C for 2-4 hours) mix->react monitor Monitor Reaction by TLC react->monitor workup Reaction Workup monitor->workup precipitate Pour into ice-cold water to precipitate the product workup->precipitate for solid products extract Alternatively: Neutralize with base and extract with organic solvent workup->extract for oil/soluble products filter Filter Crude Product precipitate->filter extract->filter purify Purify by Recrystallization (e.g., from ethanol/water) filter->purify characterize Characterize Final Product (m.p., NMR, IR, MS) purify->characterize

Figure 2: General experimental workflow diagram.

Experimental Protocols

Disclaimer: These protocols involve hazardous chemicals. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Condensation with an Aromatic Aldehyde

This protocol describes a green and efficient one-pot synthesis of a 1-methyl-2-aryl-benzimidazole derivative using ammonium chloride as a catalyst, adapted from procedures for o-phenylenediamine.

Materials:

  • N-methylbenzene-1,2-diamine

  • Substituted aromatic aldehyde (e.g., Anisaldehyde)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized water

  • Standard glassware for reflux

Procedure:

  • To a 50 mL round-bottom flask, add N-methylbenzene-1,2-diamine (e.g., 1.0 mmol, 122 mg).

  • Add the aromatic aldehyde (1.0 mmol) and ethanol (10 mL).

  • Add a catalytic amount of ammonium chloride (e.g., 30 mol%, 0.3 mmol, 16 mg).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate:hexane, 1:2 v/v).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-cold water. A solid precipitate should form.

  • Collect the solid product by vacuum filtration, washing the precipitate with cold water (2 x 10 mL).

  • Dry the crude product.

  • Purify the product by recrystallization from ethanol to yield the pure 1-methyl-2-aryl-benzimidazole.

Protocol 2: Condensation with a Carboxylic Acid (Phillips-type Synthesis)

This protocol is a classic method for synthesizing 2-alkyl or 2-unsubstituted benzimidazoles, adapted from the procedure for o-phenylenediamine and formic acid.[3]

Materials:

  • N-methylbenzene-1,2-diamine

  • Carboxylic acid (e.g., 90% Formic Acid for a 2-unsubstituted product, or Acetic Acid for a 2-methyl product)

  • 10% Sodium hydroxide (NaOH) solution

  • Decolorizing carbon (optional)

  • Deionized water

  • Standard glassware

Procedure:

  • In a 100 mL round-bottom flask, place N-methylbenzene-1,2-diamine (e.g., 0.1 mol, 12.2 g).

  • Carefully add the carboxylic acid in excess (e.g., for formic acid, use 0.15 mol, ~6.4 mL of 90% solution). The reaction is often exothermic.

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • Cool the flask in an ice bath.

  • Slowly add 10% sodium hydroxide solution while stirring or swirling until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude product by suction filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold water (~25 mL).

  • For purification, dissolve the crude product in boiling water (~150 mL). If the solution is colored, add a small amount of decolorizing carbon, continue to heat for 10-15 minutes, and filter the hot solution.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath (10-15°C) to maximize crystallization.

  • Collect the purified white crystals by filtration, wash with a small amount of cold water, and dry at 100°C.

Data Presentation: Representative Reactions

The following table summarizes typical conditions and expected yields for condensation reactions based on published procedures for the parent compound, o-phenylenediamine. Yields with N-methylbenzene-1,2-diamine are expected to be comparable.

EntryCarbonyl CompoundCatalyst/ReagentSolventTemp (°C)Time (h)Approx. Yield (%)Reference
1AnisaldehydeNH₄Cl (30 mol%)Ethanol80280
22-FluorobenzaldehydeNH₄Cl (30 mol%)Ethanol802.574
34-MethylbenzaldehydeNH₄Cl (30 mol%)Ethanol80280
4Formic Acid (90%)None (acid is reagent)None100283-85[3]
5Acetic Acid4M HCl (catalyst)NoneReflux~268[3]
6Various AldehydesTiCl₄ (10 mol%)NoneRT0.5-185-95[4]
7Various AldehydesIn(OTf)₃ (cat.)NoneRT1-2>90[2]

References

Application Notes and Protocols: The Strategic Use of 2-Chloro-1-methyl-1H-benzimidazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-chloro-1-methyl-1H-benzimidazole as a key building block in the synthesis of kinase inhibitors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases.[1][2] The introduction of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the N-methylation at the 1-position can influence solubility, metabolic stability, and target engagement.

Introduction to this compound in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The benzimidazole core is a common feature in many clinically approved and investigational kinase inhibitors.[2]

This compound is a versatile intermediate for the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution by various nucleophiles, most notably amines, allowing for the introduction of a wide range of side chains to explore the chemical space around the kinase active site. This strategy is frequently employed to generate potent inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.

Data Presentation: Inhibitory Activities of Benzimidazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various benzimidazole derivatives against several cancer-relevant kinases. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.

Table 1: Cytotoxicity of Benzimidazole-Hydrazone Hybrids [4]

CompoundHCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
6c 8.937.829.47
6h 9.828.1410.21
6i 9.158.439.98
Sorafenib 5.814.176.23
Doxorubicin 0.450.520.61
Sunitinib 24.0618.4321.55

Table 2: Kinase Inhibitory Activity of Selected Benzimidazole-Hydrazone Hybrids [4]

CompoundEGFR IC₅₀ (µM)HER2 IC₅₀ (µM)CDK2 IC₅₀ (µM)AURKC IC₅₀ (µM)mTOR IC₅₀ (µM)
6h 0.120.250.310.18-
6i 0.150.280.35-0.21

Table 3: Inhibitory Activity of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide Derivatives against FLT3 and its Mutants [5]

CompoundFLT3 IC₅₀ (nM)FLT3-ITD (W51) IC₅₀ (nM)FLT3-TKD (D835Y) IC₅₀ (nM)
8r 41.622.85.64

Table 4: Inhibitory Activity of Benzimidazole Derivatives against EGFR [6]

CompoundEGFRWT IC₅₀ (µM)EGFRT790M IC₅₀ (µM)
5a 0.250.17
5b 0.220.13
6a 0.180.12
6b 0.080.09
Erlotinib 0.090.55

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of kinase inhibitors using this compound as a starting material.

Protocol 1: General Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar 2-chlorobenzimidazoles.

Materials:

  • N-methyl-o-phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • A mixture of N-methyl-o-phenylenediamine (1 mmol) and chloroacetic acid (1.2-1.5 mmol) in 4M HCl (10 mL) is refluxed for 3-6 hours.[7]

  • The reaction mixture is cooled to room temperature and then poured into ice-cold water (20 mL).

  • The solution is neutralized with ammonium hydroxide solution with vigorous stirring until a pH of 8-9 is reached.[7]

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from methanol to yield pure this compound.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the reaction of this compound with various primary or secondary amines to generate a library of 2-amino-1-methyl-1H-benzimidazole derivatives.

Materials:

  • This compound

  • Appropriate amine (primary or secondary)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (optional, as a catalyst)

  • Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound (1 mmol) in DMF or ethanol (20 mL), add the desired amine (1.1 mmol) and potassium carbonate (2 mmol). A catalytic amount of potassium iodide can also be added.[8]

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-1-methyl-1H-benzimidazole derivative.

Signaling Pathways and Visualization

Kinase inhibitors derived from this compound can target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt and MAPK/ERK pathways are two of the most critical pathways often targeted by these inhibitors.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[9][10] Its aberrant activation is a common event in many human cancers. Benzimidazole derivatives have been developed as potent inhibitors of PI3K.[9][11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of benzimidazole-based compounds.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that controls cell proliferation, differentiation, and survival.[3][12] Dysregulation of this pathway is also frequently observed in cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->Raf

Caption: The MAPK/ERK signaling pathway, a key target for benzimidazole-based kinase inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide array of potent kinase inhibitors. The straightforward functionalization at the 2-position allows for extensive structure-activity relationship (SAR) studies, leading to the identification of compounds with high affinity and selectivity for various kinase targets. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

The Versatile Role of 2-Chloro-1-methyl-1H-benzimidazole as a Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utility of 2-chloro-1-methyl-1H-benzimidazole as a pivotal chemical intermediate in the synthesis of a diverse range of biologically active molecules. Its unique structural features, particularly the reactive chlorine atom at the 2-position, make it a valuable building block in medicinal chemistry and agrochemical research.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with various biological targets. This compound serves as a key precursor for introducing a variety of functional groups at the 2-position, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This intermediate is particularly instrumental in the synthesis of antifungal, anticancer, and anti-inflammatory compounds.[3][4]

Applications in the Synthesis of Bioactive Molecules

Antifungal Agents

This compound is extensively used in the development of potent antifungal agents, particularly against phytopathogenic fungi. The chloro-methyl group is readily displaced by nucleophiles such as phenols, thiophenols, and amines to generate libraries of derivatives with varying antifungal potencies.

Table 1: Synthesis of Benzimidazole Derivatives as Antifungal Agents [5]

ProductNucleophileSolventBaseReaction Time (h)Yield (%)
2-((4-Chlorophenoxy)methyl)-1-methyl-1H-benzimidazole4-ChlorophenolAcetoneK₂CO₃12>80
2-((4-Allyl-2-methoxyphenoxy)methyl)-1-methyl-5-nitro-1H-benzo[d]imidazole4-Allyl-2-methoxyphenolAcetoneK₂CO₃1283
2-((4-Chlorophenoxy)methyl)-1-methyl-5-nitro-1H-benzo[d]imidazole4-ChlorophenolAcetoneK₂CO₃1281
Anticancer Agents

The benzimidazole scaffold is a cornerstone in the design of novel anticancer drugs due to its ability to interfere with various cancer cell processes.[1][2] Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against several cancer cell lines.

Table 2: Synthesis of Benzimidazole Derivatives with Anticancer Potential [6][7]

Starting MaterialReagentSolventBaseYield (%)
2-Chloromethyl benzimidazoleSodium azideDMSO--
6-substituted 1H-benzimidazoleSubstituted halides-K₂CO₃40-50 (Microwave)
5,6-dimethylbenzimidazole4-(2-chloroethyl)morpholineDMSOKOH-

The anticancer mechanisms of benzimidazole derivatives are multifaceted, often involving the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1][2]

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and benzimidazole derivatives have shown promise as anti-inflammatory agents. This compound can be utilized to synthesize compounds that modulate inflammatory pathways.

Table 3: Synthesis of Benzimidazole Derivatives as Anti-inflammatory Agents [4][8]

Starting MaterialReagentSolventBase/CatalystReaction Time (h)Yield (%)
2-Chloromethyl benzimidazoleSubstituted amine/alcoholEthanolKOH, KI655-80
2-Methyl-1-[phenylsulfonyl]-benzimidazol-5-amineSubstituted aryl/alkyl halides----
2-Chloromethyl benzimidazolep-chloro benzamide-FormaldehydeReflux-

Experimental Protocols

Synthesis of 2-Chloromethyl-1-methyl-benzimidazole[5]

Materials:

  • 2-Chloromethyl-1H-benzimidazole

  • Dimethyl sulfate

  • Anhydrous toluene

  • Water

  • Ammonia solution

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2-chloromethyl-1H-benzimidazole (1.01 g, 6.07 mmol) in anhydrous toluene (10 mL).

  • Add dimethyl sulfate (0.63 mL, 6.67 mmol) dropwise at room temperature.

  • Reflux the reaction mixture in an oil bath for 3 hours.

  • After cooling, add water (10 mL) and basify the mixture with ammonia solution.

  • Filter the solution and extract with chloroform (3 x 20 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether:acetone, 4:1) to yield 2-chloromethyl-1-methyl-benzimidazole as a light yellow solid (Yield: 50%).

General Procedure for the Synthesis of 2-((Aryloxy)methyl)-1-methyl-1H-benzimidazole Derivatives[5]

Materials:

  • 2-Chloromethyl-1-methyl-benzimidazole

  • Substituted phenol

  • Anhydrous acetone

  • Anhydrous potassium carbonate

Procedure:

  • To a solution of 2-chloromethyl-1-methyl-benzimidazole in anhydrous acetone, add the corresponding substituted phenol and anhydrous potassium carbonate.

  • Reflux the mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the desired product.

General Procedure for the Synthesis of N-substituted Benzimidazole Derivatives via Nucleophilic Substitution[8]

Materials:

  • 2-Chloromethyl benzimidazole

  • Substituted amine or alcohol

  • Potassium iodide (KI)

  • Ethanol

  • Potassium hydroxide (KOH)

Procedure:

  • Prepare a mixture of 2-chloromethyl benzimidazole (0.01 mol), a substituted amine or alcohol (0.01 mol), and KI (0.01 mol) in 50 mL of ethanol.

  • Reflux the mixture for 6 hours at 78°C.

  • Add a solution of KOH (0.01 mol in 5 mL of water) dropwise while stirring continuously for 2-3 hours at room temperature.

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting solid, recrystallize from ethanol, and dry in a vacuum desiccator.

Visualizing Pathways and Workflows

The following diagrams illustrate the synthetic utility of this compound and the mechanism of action of its derivatives.

experimental_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_derivatives Derivative Synthesis o-phenylenediamine o-phenylenediamine 2_chloromethyl_benzimidazole 2-Chloromethyl-1H- benzimidazole o-phenylenediamine->2_chloromethyl_benzimidazole Condensation Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->2_chloromethyl_benzimidazole 2_chloro_1_methyl_benzimidazole 2-Chloro-1-methyl-1H- benzimidazole 2_chloromethyl_benzimidazole->2_chloro_1_methyl_benzimidazole Methylation Bioactive_Molecules Bioactive Molecules (Antifungal, Anticancer, etc.) 2_chloro_1_methyl_benzimidazole->Bioactive_Molecules Nucleophilic Substitution anticancer_mechanism Benzimidazole_Derivative Benzimidazole Derivative Tubulin Tubulin Benzimidazole_Derivative->Tubulin Inhibition of Polymerization Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-chloro-1-methyl-1H-benzimidazole.

Synthesis Overview

The most reliable and common method for synthesizing this compound is a two-step process. The first step involves the cyclization of N-methyl-o-phenylenediamine with a carbonyl source like urea to form the intermediate, 1-methyl-1,3-dihydro-2H-benzimidazol-2-one. The second step is the chlorination of this intermediate using a reagent such as phosphorus oxychloride (POCl₃) to yield the final product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A N-methyl-o-phenylenediamine C 1-methyl-1,3-dihydro-2H- benzimidazol-2-one A->C Heat (170-180°C) B Urea B->C Heat (170-180°C) E 2-chloro-1-methyl-1H- benzimidazole C->E Reflux D Phosphorus Oxychloride (POCl₃) D->E

Caption: General two-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound? A1: The most common and high-yielding method is a two-step synthesis. First, 1-methyl-1,3-dihydro-2H-benzimidazol-2-one is prepared by heating N-methyl-o-phenylenediamine with urea.[1] Second, this intermediate is chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions. This chlorination method has been shown to produce significantly higher yields compared to other approaches, such as starting from 2-bromo-imidazole derivatives.[2]

Q2: What are the critical parameters for the cyclization step (Step 1)? A2: The key parameters are reaction temperature and purity of reactants. The condensation of N-methyl-o-phenylenediamine and urea typically requires high temperatures, often in a melt phase around 170-180°C, to drive the reaction and release ammonia.[1][2] Using pure starting materials is crucial to prevent side reactions and colored byproducts.

Q3: What are the critical parameters for the chlorination step (Step 2)? A3: For the chlorination with POCl₃, the critical parameters include temperature, reaction time, and moisture control. The reaction is typically run at reflux (around 105-110°C) to ensure completion.[2] Reaction time must be monitored, as prolonged heating can lead to degradation. Since POCl₃ reacts violently with water, all glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and product.[3]

Q4: How can I monitor the progress of each reaction step? A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring both steps.[4]

  • For Step 1: Use a mobile phase like ethyl acetate/hexane to track the disappearance of the N-methyl-o-phenylenediamine starting material and the appearance of the more polar benzimidazolone product.

  • For Step 2: Use a similar solvent system. The product, this compound, will be less polar than the starting benzimidazolone. The completion is indicated by the full consumption of the starting material spot.

Q5: What is the best method for purifying the final product? A5: After the chlorination reaction, excess POCl₃ is typically removed under reduced pressure. The work-up involves carefully quenching the reaction mixture in ice water and neutralizing it.[2][3] The crude product can then be purified by:

  • Recrystallization: Using a suitable solvent like an ethanol/water or toluene/hexane mixture.

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexane is effective for removing stubborn impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (Intermediate)

This protocol is adapted from established procedures for synthesizing benzimidazolones from ortho-phenylenediamines and urea.[1][2]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine N-methyl-o-phenylenediamine (1.0 eq) and urea (2.0-2.5 eq).

  • Heating: Heat the mixture in an oil bath. The temperature should be gradually raised to 170-180°C. The mixture will melt, and ammonia gas will evolve (ensure proper ventilation or trapping in an acid solution).

  • Reaction: Maintain the temperature for 2-4 hours until ammonia evolution ceases. Monitor the reaction's completion via TLC.

  • Work-up: Allow the reaction mixture to cool to approximately 70-80°C. Add a hot aqueous solution of sodium hydroxide (e.g., 2N NaOH) to dissolve the product and stir for 30 minutes.[2]

  • Precipitation: Filter the hot solution to remove any insoluble byproducts. Acidify the filtrate with acetic acid or dilute HCl until the product precipitates completely.

  • Isolation: Collect the solid precipitate by suction filtration, wash thoroughly with water, and dry under vacuum to yield the desired intermediate.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the highly effective chlorination of benzimidazolones using phosphorus oxychloride.[2]

  • Setup: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add the 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) intermediate.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction is typically run with POCl₃ acting as both the reagent and the solvent.

  • Heating: Heat the mixture to reflux (approx. 105-110°C) under a nitrogen atmosphere.

  • Reaction: Maintain the reflux for 4-8 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting material.

  • POCl₃ Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (use a base trap to neutralize the volatile POCl₃ and HCl fumes).

  • Work-up: Very carefully, pour the residual mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base such as sodium carbonate or ammonium hydroxide until the pH is ~7-8. Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield pure this compound.

Data Presentation: Optimizing Reaction Yield

Optimizing reaction parameters is key to maximizing yield. The following tables summarize the expected impact of changing various conditions.

Table 1: Influence of Parameters on Yield of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (Step 1)

ParameterConditionExpected Impact on YieldRationale / Notes
Temperature < 150°CLow / IncompleteInsufficient energy for condensation and ammonia elimination.
170-180°COptimal Efficiently drives the reaction to completion.[2]
> 200°CDecreasedPotential for thermal decomposition of starting material and product.
Urea Stoichiometry 1.0 eqLowInsufficient carbonyl source for complete conversion.
2.0-2.5 eqOptimal Ensures the diamine is the limiting reagent and drives the reaction forward.[2]
Reaction Time < 2 hoursIncompleteInsufficient time for the reaction to reach completion.
2-4 hoursOptimal Generally sufficient time, but should be confirmed by TLC monitoring.

Table 2: Influence of Parameters on Yield of this compound (Step 2)

ParameterConditionExpected Impact on YieldRationale / Notes
Temperature < 90°CLow / IncompleteReaction rate is very slow at lower temperatures.
Reflux (~110°C)Optimal Provides sufficient energy for the chlorination to proceed efficiently.[2]
> 120°CDecreasedIncreased risk of byproduct formation and product degradation.
Reaction Time < 4 hoursIncompleteChlorination may not reach completion, leaving starting material.
4-8 hoursOptimal Time should be determined by TLC monitoring to avoid degradation from prolonged heating.[4]
Moisture PresentSignificantly DecreasedPOCl₃ is rapidly hydrolyzed by water, consuming the reagent. The product can also hydrolyze back to the starting material.[3]
Work-up Quench Quenching at >10°CDecreasedRisk of product hydrolysis. Quenching on ice is critical.[3]

Troubleshooting Guide

G Start Low Final Yield Check_SM2 Is Step 2 Starting Material (Benzimidazolone) present in final crude product? Start->Check_SM2 Check_SM1 Problem: Low Yield or Purity from Step 1 Start->Check_SM1 Also consider... Incomplete_Chlor Problem: Incomplete Chlorination Check_SM2->Incomplete_Chlor Yes Hydrolysis Problem: Product Hydrolysis During Work-up Check_SM2->Hydrolysis No, but yield is still low Sol_Chlor Solutions: 1. Increase reflux time. 2. Ensure POCl₃ is not hydrolyzed (use dry conditions). 3. Use a larger excess of POCl₃. Incomplete_Chlor->Sol_Chlor Sol_Hydrolysis Solutions: 1. Evaporate all excess POCl₃ before quenching. 2. Quench slowly onto a large amount of ice. 3. Keep mixture cold during neutralization. 4. Extract product immediately after neutralization. Hydrolysis->Sol_Hydrolysis Sol_SM1 Solutions: 1. Verify Step 1 reaction temperature (170-180°C). 2. Ensure sufficient reaction time for Step 1. 3. Purify Step 1 intermediate before chlorination. Check_SM1->Sol_SM1

Caption: Troubleshooting decision tree for low yield of this compound.

Common Problems and Solutions

Problem: My yield in Step 1 (Cyclization) is very low.

  • Possible Cause: The reaction temperature was too low, or the reaction time was too short.

  • Solution: Ensure your oil bath temperature reaches at least 170°C to initiate the melt and condensation. Monitor the reaction by TLC and continue heating until the N-methyl-o-phenylenediamine spot is completely consumed.

Problem: The chlorination reaction (Step 2) is incomplete, and I recover a lot of starting material.

  • Possible Cause 1: Insufficient reaction time or temperature.

  • Solution 1: Ensure the reaction mixture is refluxing vigorously for at least 4-6 hours. Extend the reflux time and monitor by TLC until the starting material disappears.

  • Possible Cause 2: Your phosphorus oxychloride has been degraded by moisture.

  • Solution 2: Use a fresh bottle of POCl₃ and ensure all glassware is flame-dried before use. Conduct the reaction under a dry, inert atmosphere like nitrogen.

Problem: My TLC after the chlorination reaction looks clean, but after the aqueous work-up, the starting material spot reappears.

  • Possible Cause: The 2-chloro product is hydrolyzing back to the 1-methyl-1,3-dihydro-2H-benzimidazol-2-one starting material during the work-up. This is a common issue with this class of compounds.[3]

  • Solution: Minimize the chance of hydrolysis by:

    • Removing as much excess POCl₃ as possible via vacuum distillation before quenching.

    • Quenching the reaction residue very slowly onto a large volume of crushed ice to keep the temperature near 0°C.

    • Neutralizing the solution while it is still cold and immediately extracting the product into an organic solvent. Do not let the neutralized aqueous mixture stand for a long time.

Problem: My final product is a dark oil or discolored solid.

  • Possible Cause: Impurities in the starting materials or thermal degradation during one of the heating steps.

  • Solution:

    • Ensure your N-methyl-o-phenylenediamine is pure. If it is dark, consider purifying it by distillation or filtration through a short plug of silica gel.

    • Avoid excessive heating (e.g., >180°C in Step 1 or prolonged reflux in Step 2).

    • Purify the intermediate from Step 1 before proceeding to the chlorination. A clean intermediate is essential for a clean final product.

    • Purify the final product using column chromatography.

References

Technical Support Center: Purification of Crude 2-Chloro-1-methyl-1H-benzimidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-chloro-1-methyl-1H-benzimidazole by recrystallization.

Experimental Protocols

A detailed methodology for the recrystallization of this compound is provided below. This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Objective: To purify crude this compound to a high degree of purity by removing unreacted starting materials, by-products, and other impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water)

  • Activated carbon (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus (vacuum flask, filter paper)

  • Cooling bath (ice-water bath)

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product (approx. 50-100 mg) into a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent should show low solubility at room temperature.

    • Gently heat the mixture to the boiling point of the solvent. The compound should completely dissolve.

    • Allow the solution to cool to room temperature, and then in an ice bath. A good recrystallization solvent will result in the formation of a significant amount of crystals.

    • If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water) can be used. Dissolve the crude product in the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate before cooling.

  • Recrystallization:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add the chosen recrystallization solvent in small portions while heating the mixture with gentle stirring. Add just enough solvent to completely dissolve the crude product at the boiling point.

    • If the solution is colored, and it is known that the pure compound is colorless, add a small amount of activated carbon and boil for a few minutes to adsorb the colored impurities.

    • Perform a hot filtration to remove any insoluble impurities and the activated carbon. This step should be done quickly to prevent premature crystallization.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Data Presentation

Table 1: Suggested Solvents for Recrystallization of this compound

SolventRationale for UsePotential Issues
EthanolBenzimidazole derivatives often show good solubility in hot ethanol and lower solubility in cold ethanol.May require a co-solvent like water to reduce solubility for better yield.
MethanolSimilar to ethanol, it is a common solvent for recrystallizing benzimidazoles.[1]Its lower boiling point can lead to rapid evaporation.
Ethyl AcetateA moderately polar solvent that can be effective for a range of organic compounds. Crude products can be purified by recrystallization from ethyl acetate.May not be a strong enough solvent if the impurities are very non-polar.
Ethanol/WaterA mixed solvent system allows for fine-tuning of the polarity to achieve optimal recrystallization conditions.[2]The ratio of the solvents needs to be carefully optimized to avoid oiling out.
TolueneCan be used for the recrystallization of some benzimidazole derivatives.Higher boiling point may require careful handling.

Troubleshooting Guides and FAQs

Here are some common issues encountered during the recrystallization of this compound and how to resolve them.

Q1: The crude product does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent was chosen, or not enough solvent has been added.

  • Solution:

    • Ensure you are using a solvent in which the compound is known to be soluble at elevated temperatures.

    • Gradually add more solvent to the hot mixture until the compound dissolves. Be careful not to add a large excess, as this will reduce the yield.

    • If the compound still does not dissolve, a different solvent or a mixed solvent system may be required.

Q2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, or the solution is supersaturated.

  • Solution:

    • If too much solvent was used, evaporate some of the solvent by heating the solution and then allow it to cool again.

    • To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound to the solution to provide a nucleation site for crystal growth.

    • Cool the solution in an ice-salt bath for a lower temperature.

Q3: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated, or it contains a significant amount of impurities.

  • Solution:

    • Ensure the boiling point of the recrystallization solvent is lower than the melting point of this compound.

    • Add a small amount of additional hot solvent to the oiled-out mixture to create a more dilute solution, and then allow it to cool slowly.

    • If using a mixed solvent system, add more of the "good" solvent to dissolve the oil, and then add the "poor" solvent more slowly while maintaining a high temperature.

Q4: The yield of the recrystallized product is very low.

  • Possible Cause: Too much solvent was used during recrystallization, the crystals were washed with solvent that was not cold, or premature crystallization occurred during hot filtration.

  • Solution:

    • Avoid using a large excess of solvent for recrystallization.

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.

    • To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask.

Q5: The recrystallized product is still impure.

  • Possible Cause: The cooling process was too rapid, leading to the trapping of impurities in the crystal lattice, or the chosen solvent was not effective at separating the impurities.

  • Solution:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Consider a second recrystallization with a different solvent system.

    • If the impurities are colored, use activated carbon during the recrystallization process.

    • For highly impure samples, column chromatography may be necessary prior to recrystallization.

Mandatory Visualization

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude Product solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve Crude Product in Minimum Amount of Hot Solvent solvent_selection->dissolution decolorization Add Activated Carbon (Optional, for colored impurities) dissolution->decolorization hot_filtration Hot Filtration to Remove Insoluble Impurities decolorization->hot_filtration cooling Slow Cooling to Room Temperature, then Ice Bath hot_filtration->cooling crystal_collection Collect Crystals by Vacuum Filtration cooling->crystal_collection washing Wash Crystals with Cold Solvent crystal_collection->washing drying Dry Purified Crystals washing->drying end_product Pure this compound drying->end_product

Caption: Experimental Workflow for Recrystallization.

Troubleshooting_Recrystallization Troubleshooting Guide for Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product solution1 Too much solvent? - Evaporate some solvent. - Scratch flask. - Add seed crystal. no_crystals->solution1 Yes solution2 Cooling too fast? - Reheat and cool slowly. - Use a more dilute solution. oiling_out->solution2 Yes solution3 Excess solvent? - Reduce solvent volume. - Wash with ice-cold solvent. low_yield->solution3 Yes solution4 Trapped impurities? - Recrystallize again slowly. - Use a different solvent. - Use activated carbon. impure_product->solution4 Yes

Caption: Troubleshooting Guide for Recrystallization.

References

Technical Support Center: Flash Column Chromatography for Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of benzimidazole derivatives using flash column chromatography.

Experimental Protocol: Flash Chromatography of a 2-Substituted Benzimidazole Derivative

This protocol outlines a general procedure for the purification of a synthesized 2-substituted benzimidazole derivative using flash column chromatography on a silica gel stationary phase.

1. Preparation of the Crude Sample:

  • After the synthesis reaction is complete, the reaction mixture is worked up to isolate the crude product. This may involve quenching the reaction, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude benzimidazole derivative.

2. Thin-Layer Chromatography (TLC) Analysis:

  • Before performing flash chromatography, it is crucial to determine the optimal solvent system using TLC.[1]

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the TLC plate using various solvent systems, typically mixtures of a non-polar solvent (e.g., n-hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).[1][2]

  • The ideal solvent system will provide good separation between the desired benzimidazole derivative and any impurities, with the product having a retention factor (Rf) value between 0.15 and 0.35.

3. Column Packing:

  • Select an appropriately sized flash chromatography column based on the amount of crude product to be purified. A general guideline is a sample-to-silica ratio of 1:20 to 1:40.

  • The column can be packed using either a dry or wet method. For the wet method, a slurry of silica gel in the initial, least polar mobile phase is prepared and poured into the column.[3]

4. Sample Loading:

  • The crude product can be loaded onto the column in two ways:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is often preferred as it can lead to better separation.

5. Elution and Fraction Collection:

  • Begin elution with the non-polar mobile phase determined from the TLC analysis.

  • The polarity of the mobile phase can be gradually increased by adding more of the polar solvent (gradient elution).[3][4] This is a common technique for separating compounds with different polarities.

  • Collect fractions of the eluent in test tubes or vials.

6. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the purified benzimidazole derivative.

  • Combine the fractions containing the pure product.

7. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified benzimidazole derivative.

  • The purity of the final product can be confirmed by techniques such as ¹H NMR spectroscopy.[1]

Data Presentation: Typical Flash Chromatography Parameters for Benzimidazole Derivatives

The following table summarizes typical quantitative data for the flash column chromatography of various benzimidazole derivatives.

Benzimidazole Derivative TypeStationary PhaseTypical Mobile Phase (v/v)Elution ModeTypical Yield (%)Reference
N-Alkyl BenzimidazolesSilica GelHexanes/Ethyl AcetateGradient (e.g., 4:1 to 3:1)68-83[4]
2-Substituted BenzimidazolesSilica GelDichloromethane/MethanolGradient (e.g., 100:1 to 20:1)75-88[5]
1,2-Disubstituted BenzimidazolesSilica GelPetroleum Ether/Ethyl AcetateIsocratic (e.g., 91:9)95[6][7]
Benzimidazole-2-carboxylatesSilica GelEthyl Acetate/HexanesIsocratic (e.g., 1:10 to 1:1)54-97[8]
N-Substituted 2-AminoimidazolesSilica GelHexane/Ethyl AcetateGradient (e.g., 0% to 50% Ethyl Acetate)Not Specified[3]
C2-Alkylated BenzimidazolesSilica GelEthyl Acetate/Petroleum EtherGradient (e.g., 60% to 100% Ethyl Acetate)63[9]

Troubleshooting Guides

Q1: My benzimidazole derivative is streaking or tailing on the column.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting too strongly with the acidic silica gel. Benzimidazoles are basic and can interact with the acidic surface of silica gel.

  • Solution:

    • Increase the polarity of the mobile phase.

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

    • Consider using a different stationary phase, such as alumina.

Q2: I am getting poor separation between my desired product and an impurity.

  • Possible Cause: The polarity of the solvent system may not be optimal, or the column may be overloaded.

  • Solution:

    • Re-optimize the solvent system using TLC. Try different solvent combinations to improve the separation (increase the ΔRf).

    • Use a shallower gradient during elution.

    • Reduce the amount of crude product loaded onto the column.

    • Ensure the sample is loaded in a narrow band.

Q3: The product is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough to move the compound down the column. It is also possible the compound has decomposed on the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For very polar benzimidazoles, a solvent system like dichloromethane and methanol may be necessary.[10]

    • If decomposition is suspected, check the stability of your compound on a TLC plate by spotting it and letting it sit for a while before developing. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.

Q4: The separation on the flash column does not match what I saw on the TLC plate.

  • Possible Cause: Differences in the silica gel used for the TLC plate and the column, or the column being overloaded. The conditions of a TLC experiment (unsaturated solvent vapor) are also different from a flash column (saturated with solvent).

  • Solution:

    • Use TLC plates with the same silica gel as your flash column.

    • Avoid overloading the column.

    • When transferring a method from TLC to flash, a common rule of thumb is to use a slightly less polar solvent system for the column than what gave the ideal Rf on the TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my benzimidazole sample onto the column?

For the best separation, dry loading is often recommended. This involves pre-adsorbing your crude product onto a small amount of silica gel and then adding this to the top of your column. This technique can lead to sharper bands and better resolution compared to wet loading, especially if your compound is not very soluble in the initial mobile phase.

Q2: How do I choose the right size column for my purification?

The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. A general starting point is a ratio of 1:20 to 1:40 of crude material to silica gel by weight. For difficult separations (impurities close to the product on TLC), a higher ratio (more silica) may be necessary.

Q3: Can I reuse my flash column?

While it is possible to wash and reuse silica gel columns, it is generally not recommended for high-purity applications. Residual compounds from a previous run can contaminate your current purification. For drug development and other sensitive applications, using a fresh column for each purification is the standard practice.

Q4: My benzimidazole derivative is colored. How can I remove colored impurities?

Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon before chromatography. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter off the carbon before proceeding with the flash chromatography.

Q5: What is a good starting solvent system for purifying benzimidazole derivatives?

A mixture of n-hexane and ethyl acetate is a very common and effective starting point for many benzimidazole derivatives.[1] You can screen different ratios of these two solvents using TLC to find the optimal conditions for your specific compound. For more polar derivatives, dichloromethane and methanol is another common system.[5]

Visualizations

Flash_Chromatography_Workflow Experimental Workflow for Benzimidazole Purification cluster_prep Preparation cluster_tlc Method Development cluster_column Purification cluster_analysis Analysis & Recovery crude_product Crude Benzimidazole Product dissolve_sample Dissolve small sample for TLC crude_product->dissolve_sample load_sample Load crude product (wet or dry loading) crude_product->load_sample run_tlc Run TLC with various solvent systems dissolve_sample->run_tlc find_optimal Identify optimal solvent system (Rf = 0.15-0.35) run_tlc->find_optimal elute Elute with optimized solvent (isocratic or gradient) find_optimal->elute Use optimized solvent system pack_column Pack flash column with silica gel pack_column->load_sample load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine pure fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate solvent combine_fractions->evaporate_solvent pure_product Pure Benzimidazole Derivative evaporate_solvent->pure_product

Caption: Workflow for Benzimidazole Purification by Flash Chromatography.

Troubleshooting_Guide Troubleshooting Common Flash Chromatography Issues cluster_problems cluster_solutions_sep cluster_solutions_tail cluster_solutions_elute start Problem Encountered poor_separation Poor Separation start->poor_separation peak_tailing Peak Tailing / Streaking start->peak_tailing no_elution Compound Not Eluting start->no_elution reoptimize_solvent Re-optimize solvent system with TLC poor_separation->reoptimize_solvent shallower_gradient Use a shallower gradient poor_separation->shallower_gradient reduce_load Reduce sample load poor_separation->reduce_load add_base Add triethylamine (0.1-1%) to mobile phase peak_tailing->add_base increase_polarity Increase solvent polarity peak_tailing->increase_polarity change_stationary_phase Use alumina instead of silica peak_tailing->change_stationary_phase increase_polarity_strong Significantly increase solvent polarity (e.g., add MeOH) no_elution->increase_polarity_strong check_stability Check for decomposition on TLC no_elution->check_stability

Caption: Troubleshooting Guide for Benzimidazole Flash Chromatography.

References

Benzimidazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during benzimidazole synthesis. The focus is on identifying and mitigating the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turns dark, and the final product is highly colored. What is causing this and how can I fix it?

A1: Dark coloration is a common issue in benzimidazole synthesis and is primarily due to the oxidation of the o-phenylenediamine starting material. This starting material is sensitive to air and can form colored impurities that are often difficult to remove.

Troubleshooting Steps:

  • Use High-Purity Starting Materials: Ensure the o-phenylenediamine is of high purity. If necessary, purify it by recrystallization or sublimation before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate oxidation.

  • Decolorization: If a colored product is obtained, it can often be purified by treating a solution of the crude product with activated charcoal followed by filtration and recrystallization.[1][2]

Q2: I am getting a mixture of products, including a significant amount of a 1,2-disubstituted benzimidazole. How can I selectively synthesize the 2-substituted benzimidazole?

A2: The formation of a 1,2-disubstituted benzimidazole is a common side reaction, especially when using aldehydes as the carbonyl source. This occurs when a second molecule of the aldehyde reacts with the intermediate Schiff base before cyclization.

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde. A slight excess of the diamine can also favor the formation of the 2-substituted product.[1]

  • Solvent Selection: The choice of solvent can significantly influence the product distribution. Aprotic solvents often favor the formation of 1,2-disubstituted benzimidazoles, while protic solvents like water or ethanol can promote the selective synthesis of 2-substituted benzimidazoles.

  • Catalyst Choice: Certain catalysts can enhance the selectivity for the 2-substituted product. For example, some ruthenium-polyoxoniobate complexes have shown high selectivity for 2-substituted benzimidazoles when the reaction is carried out in water.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second substitution reaction.

Q3: My product shows an unexpected higher molecular weight, and I suspect N-alkylation. How does this happen and how can I prevent it?

A3: N-alkylation is a potential side reaction where an alkyl group is added to one of the nitrogen atoms of the benzimidazole ring. This is more common when using alcohols as reactants or solvents, especially at higher temperatures and in the presence of certain catalysts.

Troubleshooting Steps:

  • Avoid Alcohol Solvents at High Temperatures: If possible, use a non-alcoholic solvent, especially if your reaction requires high temperatures.

  • Choose Appropriate Catalysts: Some catalysts are more prone to promoting N-alkylation. If N-alkylation is a problem, consider screening different catalysts.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy for the o-phenylenediamine if N-alkylation is unavoidable under the desired reaction conditions.

Quantitative Data on Side Product Formation

The selectivity between the desired 2-substituted benzimidazole and the 1,2-disubstituted side product is highly dependent on the reaction conditions. The following table summarizes the product distribution under various experimental setups.

o-Phenylenediamine:Aldehyde RatioCatalystSolventTemperature (°C)2-Substituted Product Yield (%)1,2-Disubstituted Product Yield (%)Reference
1:1.1Er(OTf)₃ (10 mol%)Water13550[3]
4:1NoneWater1928[3]
1:1Au/TiO₂CHCl₃:MeOH (3:1)25>99Trace
1:1NoneMethanol25MixtureMixture
1:2Phosphoric Acid (7 mol%)Methanol50-92 (for 1-benzyl-2-phenyl-1H-benzo[d]imidazole)
1:1ZrCl₄DichloromethaneRT-84 (for 1,2-disubstituted)
1:1Microwave (MnO₂)None-82 (for 2-substituted)-

Experimental Protocols

Protocol for Selective Synthesis of 2-Arylbenzimidazoles

This protocol is designed to minimize the formation of the 1,2-disubstituted side product.

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde

  • Ethanol

  • Ammonium chloride (NH₄Cl)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of ammonium chloride (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-arylbenzimidazole.

Protocol for Purification of 2-Substituted Benzimidazole from 1,2-Disubstituted Side Product

If a mixture of 2-substituted and 1,2-disubstituted benzimidazoles is obtained, they can often be separated by column chromatography.

Materials:

  • Crude product mixture

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product mixture in a minimal amount of dichloromethane or ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. The less polar 1,2-disubstituted product will typically elute first, followed by the more polar 2-substituted benzimidazole.

  • Collect the fractions and analyze them by TLC to identify the fractions containing the pure desired product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-substituted benzimidazole.

Visualizing Side Product Formation

The formation of the 1,2-disubstituted benzimidazole side product proceeds through a distinct mechanistic pathway involving a second molecule of the aldehyde.

Side_Product_Formation cluster_main Desired Pathway: 2-Substituted Benzimidazole cluster_side Side Reaction: 1,2-Disubstituted Benzimidazole OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + Aldehyde Aldehyde1 Aldehyde (1 eq.) Product_2_Substituted 2-Substituted Benzimidazole SchiffBase->Product_2_Substituted Cyclization & Oxidation Bis_Imine Bis-Imine Intermediate SchiffBase->Bis_Imine + Aldehyde Aldehyde2 Aldehyde (Excess) Product_1_2_Disubstituted 1,2-Disubstituted Benzimidazole Bis_Imine->Product_1_2_Disubstituted Cyclization & Rearrangement

Formation of 2-substituted vs. 1,2-disubstituted benzimidazoles.

The diagram above illustrates the competing reaction pathways. The desired reaction proceeds through the formation of a Schiff base intermediate which then cyclizes. However, in the presence of excess aldehyde, the Schiff base can react further to form a bis-imine intermediate, which then leads to the 1,2-disubstituted side product.

References

optimal storage conditions for 2-chloro-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-chloro-1-methyl-1H-benzimidazole

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. It includes optimal storage conditions, troubleshooting guides for common experimental issues, and frequently asked questions.

Optimal Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. The following table summarizes the recommended storage conditions based on the general properties of benzimidazole derivatives.

ParameterRecommended ConditionRationale
Temperature Store in a cool place. For long-term storage, refrigeration at 2-8°C is advisable.Benzimidazole derivatives can be sensitive to high temperatures, which may lead to degradation.[1][2]
Humidity Store in a dry environment in a tightly closed container.[3][4]To prevent hydrolysis, as benzimidazoles can be sensitive to moisture.[2][4]
Light Protect from light by storing in a dark place.Benzimidazoles are known to be photosensitive and can undergo photodegradation.[2]
Container Use a tightly sealed container.[3][4] To minimize adsorption, consider using silanized glass vials or polypropylene tubes.[2]Prevents exposure to moisture and atmospheric components.
Atmosphere For use in sensitive reactions, handle under an inert atmosphere such as nitrogen or argon.[1]This is critical when using reagents that are sensitive to atmospheric moisture.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Question 1: My reaction yield is low or non-existent. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to poor reaction outcomes. Consider the following potential causes and troubleshooting steps:

  • Degradation of Starting Material: Benzimidazole derivatives can be unstable under harsh acidic or basic conditions and at elevated temperatures.[1]

    • Solution: Use milder reaction conditions. During the workup process, carefully neutralize the reaction mixture. For example, use a sodium bicarbonate solution to neutralize excess acid.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: Optimize the reaction temperature. Some reactions may require cooling at the initial stage (e.g., to 0°C) before gradually warming to room temperature or refluxing.[1]

  • Presence of Moisture: The presence of moisture can interfere with many reactions, especially when using water-sensitive reagents.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purity of Starting Material: Impurities in the this compound can adversely affect the reaction.

    • Solution: Confirm the purity of the starting material using analytical techniques such as HPLC or NMR. If necessary, purify the compound before use.

Question 2: I am struggling to purify my final product. What are common impurities and effective purification methods?

Answer:

The polarity of benzimidazole derivatives can make their purification challenging.

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted this compound.[1]

    • Side-Products: The reaction conditions may promote the formation of unintended side-products.

    • Degradation Products: The compound may have degraded during the reaction or workup.

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for separating the product from impurities. A good starting point for the solvent system is ethyl acetate/hexane or dichloromethane/methanol.[1]

    • Recrystallization: This technique can be very effective for removing minor impurities and obtaining a highly pure product.[1]

    • Preparative HPLC: For difficult separations or to obtain very high purity, preparative HPLC is a powerful option.

Question 3: My HPLC analysis shows unexpected peaks. What might they be?

Answer:

Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products.

  • Potential Degradation Pathways:

    • Hydrolysis: Benzimidazoles can be susceptible to hydrolysis, particularly in acidic or basic solutions.[2]

    • Oxidation: The benzimidazole ring system can undergo oxidative cleavage.[2]

    • Photodegradation: Exposure to light can cause degradation due to the photosensitivity of benzimidazoles.[2]

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study by exposing the compound to stress conditions (acid, base, heat, light, and oxidation) to identify potential degradation products.[2]

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and elucidate the structures of the unknown peaks.[2]

    • Adjust UV Detection Wavelength: Some degradation products may lack a strong chromophore. Analyzing at a lower wavelength (e.g., 210 nm) may help in their detection.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main safety hazards of this compound?

A1: The primary hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation.[4][5] It may also be harmful if ingested.[6]

Q2: What personal protective equipment (PPE) is recommended when handling this compound?

A2: It is essential to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye protection in the form of safety goggles with side-shields.[4][7] In cases where dust may be generated, a dust mask (e.g., N95) should be used.[8]

Q3: How should I handle a spill of this compound?

A3: In the event of a spill, avoid generating dust.[9] Wear appropriate PPE, including impervious gloves and safety glasses.[9] Use dry clean-up methods and place the spilled material into a clean, dry, and properly labeled container for disposal.[9] Ensure the spill does not enter drains or waterways.[9]

Q4: What are the typical applications of this compound and its derivatives?

A4: Derivatives of this compound are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] They are investigated for a broad range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[10][11] These compounds also find applications in materials science.[10]

Experimental Protocols

Generalized Protocol for Nucleophilic Substitution:

This is a representative protocol and may need to be optimized for your specific reaction.

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., THF or DMF). Add the desired nucleophile (1.0-1.2 equivalents). If necessary, add a suitable base (e.g., potassium carbonate or sodium hydride).

  • Reaction Execution: Stir the mixture at the optimal temperature (this could range from room temperature to reflux). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The method for workup will depend on the specific reaction, but it typically involves quenching the reaction, followed by extraction with an organic solvent, and washing with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the purified product using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Issue Observed (e.g., Low Yield, Impurities) check_purity Check Starting Material Purity (HPLC, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure purify_sm Purify Starting Material (Column Chromatography, Recrystallization) is_pure->purify_sm No review_conditions Review Reaction Conditions (Temperature, Time, Solvent) is_pure->review_conditions Yes purify_sm->review_conditions are_conditions_optimal Are conditions optimal? review_conditions->are_conditions_optimal optimize_conditions Optimize Conditions (e.g., Adjust Temperature, Change Solvent) are_conditions_optimal->optimize_conditions No check_moisture Check for Moisture Contamination are_conditions_optimal->check_moisture Yes optimize_conditions->check_moisture is_moisture_controlled Is moisture excluded? (Anhydrous Solvents, Inert Atmosphere) check_moisture->is_moisture_controlled implement_dry Implement Dry Techniques is_moisture_controlled->implement_dry No analyze_impurities Analyze Impurities (LC-MS, NMR) is_moisture_controlled->analyze_impurities Yes implement_dry->analyze_impurities is_degradation Is degradation observed? analyze_impurities->is_degradation modify_workup Modify Workup/Reaction (Milder Conditions) is_degradation->modify_workup Yes successful_outcome Successful Outcome is_degradation->successful_outcome No modify_workup->successful_outcome

Caption: A logical workflow for troubleshooting common issues in reactions.

References

Technical Support Center: Work-up of 2-Chloro-Benzimidazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of 2-chloro-benzimidazole reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental work-up, presented in a question-and-answer format.

Issue 1: Low or No Product Yield After Work-up

  • Question: My reaction seemed to go to completion according to TLC analysis, but after the work-up, I have a very low yield of 2-chloro-benzimidazole. What could be the issue?

  • Answer: Low product yield after work-up can stem from several factors. A primary concern is the potential for hydrolysis of the 2-chloro-benzimidazole product back to its benzimidazolone precursor during the aqueous work-up.[1] Additionally, the product may have some solubility in the aqueous layer, leading to loss during extraction.[2]

    Troubleshooting Steps:

    • Minimize Contact with Water: Keep the exposure of the reaction mixture to water, especially under neutral or basic conditions, as brief as possible.

    • Control pH: During neutralization, avoid making the aqueous layer strongly basic. A weakly basic solution (e.g., saturated sodium bicarbonate) is often sufficient to neutralize excess acid.

    • Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Check Aqueous Layer: If yields are consistently low, it may be beneficial to acidify the aqueous layer after the initial extraction and re-extract to recover any dissolved product.

Issue 2: Formation of an Emulsion During Extraction

  • Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, making separation difficult. How can I resolve this?

  • Answer: Emulsion formation is a common problem in the work-up of reaction mixtures containing polar solvents, salts, and finely divided solids.

    Troubleshooting Steps:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

    • Filtration: If insoluble material is present, filtering the entire mixture through a pad of Celite or glass wool can help to remove the particulate matter that may be stabilizing the emulsion.

    • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period can lead to separation. When mixing the layers, use gentle inversions rather than vigorous shaking.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.

Issue 3: Product Crystallization Issues

  • Question: I am having difficulty crystallizing the final 2-chloro-benzimidazole product. It either oils out or remains as an amorphous solid.

  • Answer: The crystallization of 2-chloro-benzimidazoles can be influenced by the purity of the crude product and the choice of solvent system.

    Troubleshooting Steps:

    • Purity Check: Ensure that the crude product is reasonably pure before attempting crystallization. Impurities can inhibit crystal formation. Consider a preliminary purification by flash chromatography if the crude material is very impure.

    • Solvent Screening: Experiment with different solvent systems for recrystallization. Common choices include mixtures of polar and non-polar solvents, such as ethanol/water, ethyl acetate/hexane, or benzene/hexane.[3]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or ice bath. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in a 2-chloro-benzimidazole synthesis using POCl₃, and how can they be removed?

A1: The most common side products when using phosphorus oxychloride (POCl₃) for the chlorination of a benzimidazolone precursor are:

  • Unreacted Starting Material: Incomplete reaction will leave the benzimidazolone starting material.

  • Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates, and some may remain if the reaction is not driven to completion.[4]

  • Dimers: Dimerization of the benzimidazole units can occur under certain conditions.[4][5]

These impurities are typically removed during purification. Unreacted, more polar starting material and phosphorylated species can often be removed by column chromatography. The desired 2-chloro-benzimidazole is generally less polar. Recrystallization is also an effective method for removing impurities and obtaining a pure product.

Q2: What is the best way to quench a reaction mixture containing excess POCl₃?

A2: Quenching a reaction with excess POCl₃ must be done cautiously as the reaction with water is highly exothermic and produces HCl gas.[6] A common and safe procedure is to first remove the bulk of the excess POCl₃ under reduced pressure.[3] The remaining residue is then cooled in an ice bath and slowly added to a mixture of ice and water with vigorous stirring. Alternatively, the reaction mixture can be slowly poured onto crushed ice. This should be followed by neutralization with a base like sodium bicarbonate or sodium hydroxide solution.[3]

Q3: Can 2-chloro-benzimidazole decompose during work-up?

A3: Yes, 2-chloro-benzimidazole can be susceptible to hydrolysis, especially in the presence of water and base, which will convert it back to the corresponding benzimidazol-2-one.[1] It is therefore advisable to perform the aqueous work-up efficiently and avoid prolonged exposure to basic conditions.

Experimental Protocols

Protocol 1: General Work-up Procedure for 2-Chloro-benzimidazole Synthesis

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. If excess POCl₃ was used, concentrate the reaction mixture under reduced pressure to remove the majority of the volatile reagent.[3]

  • Quenching: Carefully pour the cooled reaction residue onto crushed ice or into ice-cold water with vigorous stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to the acidic mixture until the pH is neutral to slightly basic (pH 7-8).[3]

  • Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-benzimidazole.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.[3]

Data Presentation

Table 1: Summary of Common Reagents and Conditions for 2-Chloro-benzimidazole Synthesis and Work-up

StepReagent/SolventTypical ConditionsPurposeReference(s)
Chlorination Phosphorus Oxychloride (POCl₃)Reflux, often with a catalytic amount of phenol or HClConversion of benzimidazolone to 2-chloro-benzimidazole[3]
Quenching Ice/Water0°C to room temperatureDecompose excess POCl₃ and precipitate the product
Neutralization Sodium Bicarbonate (NaHCO₃)Aqueous solution, added until pH ~7-8Neutralize acidic byproducts (HCl, phosphoric acid)[3]
Sodium Hydroxide (NaOH)Dilute aqueous solutionNeutralize acidic byproducts
Extraction Ethyl AcetateRoom temperatureExtract the product from the aqueous phase[3]
Dichloromethane (CH₂Cl₂)Room temperatureExtract the product from the aqueous phase
Purification Ethanol/WaterRecrystallizationPurify the final product
Ethyl Acetate/HexaneRecrystallization or column chromatographyPurify the final product[3]

Mandatory Visualizations

experimental_workflow reaction Reaction Completion (TLC Monitoring) quench Quenching (Ice/Water) reaction->quench neutralize Neutralization (e.g., NaHCO3) quench->neutralize extract Extraction (e.g., Ethyl Acetate) neutralize->extract wash Washing (Water, Brine) extract->wash dry Drying (e.g., Na2SO4) wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Crystallization/Chromatography) evaporate->purify product Pure 2-Chloro-benzimidazole purify->product

Caption: A typical experimental workflow for the work-up and purification of 2-chloro-benzimidazole.

troubleshooting_logic start Work-up Issue? low_yield Low Yield start->low_yield Yes emulsion Emulsion Formation start->emulsion Yes cryst_prob Crystallization Problem start->cryst_prob Yes check_hydrolysis Check for Hydrolysis (Minimize water contact, control pH) low_yield->check_hydrolysis check_extraction Optimize Extraction (Multiple extractions, check aqueous layer) low_yield->check_extraction add_brine Add Brine emulsion->add_brine filter_celite Filter through Celite emulsion->filter_celite check_purity Check Crude Purity cryst_prob->check_purity screen_solvents Screen Recrystallization Solvents cryst_prob->screen_solvents

Caption: A logical diagram outlining troubleshooting steps for common work-up issues.

References

Technical Support Center: N-Alkylation of 2-Chloromethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 2-chloromethyl-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that you may encounter during the N-alkylation of 2-chloromethyl-1H-benzimidazole.

Q1: My reaction is resulting in a mixture of products, and I am having difficulty isolating the desired N-alkylated benzimidazole. What is the likely cause and how can I improve the regioselectivity?

A1: The primary challenge in the N-alkylation of unsymmetrical benzimidazoles is controlling regioselectivity. The alkylation can occur at either the N-1 or N-3 position of the benzimidazole ring, leading to the formation of two different regioisomers. The ratio of these isomers is influenced by several factors.

Troubleshooting Steps:

  • Choice of Base and Solvent: The combination of the base and solvent plays a crucial role in determining the reaction's regioselectivity. Strong bases like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) can favor the formation of the thermodynamically more stable isomer.[1] In contrast, using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is also a common practice.[2][3] Experimenting with different base/solvent combinations is recommended.

  • Steric Hindrance: The steric bulk of the alkylating agent and any substituents on the benzimidazole ring can influence which nitrogen is more accessible for alkylation.[4] Larger alkylating groups may preferentially react at the less sterically hindered nitrogen atom.

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures might allow for equilibration to the thermodynamically more stable product.

Q2: The yield of my N-alkylation reaction is consistently low. What are the potential reasons and how can I improve it?

A2: Low yields can be attributed to several factors, including incomplete conversion of the starting material, formation of side products, or degradation of the product under the reaction conditions.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. Some reactions may benefit from gentle heating or, in some cases, microwave irradiation to improve yields and reduce reaction times.[3][5]

  • Purity of Reagents: Ensure that the 2-chloromethyl-1H-benzimidazole, alkylating agent, solvent, and base are pure and dry. Moisture can quench strong bases and lead to undesirable side reactions.

  • Inert Atmosphere: For reactions using sensitive reagents like NaH, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent decomposition of the reagents.

  • Addition of a Catalyst: In some cases, the addition of a catalytic amount of potassium iodide (KI) can improve the rate and yield of the reaction by in-situ formation of a more reactive alkyl iodide.[2][3]

Q3: I am observing an unexpected side product in my reaction mixture. What could it be and how can I prevent its formation?

A3: A common side reaction involves the 2-chloromethyl group itself, which is a reactive electrophilic site.

Troubleshooting Steps:

  • Dimerization/Polymerization: The 2-chloromethyl group of one molecule can potentially react with the N-H of another molecule of the starting material, leading to dimerization or oligomerization. To minimize this, ensure slow addition of the alkylating agent and maintain a dilute solution.

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may react with the 2-chloromethyl group. It is generally advisable to use aprotic solvents like DMF, acetonitrile, or THF.

  • Control of Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the starting benzimidazole, which can help to suppress side reactions involving the starting material.

Q4: The purification of my N-alkylated product is proving to be difficult. What are some effective purification strategies?

A4: Purification can be challenging due to the similar polarities of the starting material, the two regioisomers, and certain byproducts.

Troubleshooting Steps:

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product.[6] A careful selection of the eluent system is crucial. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Extraction: A thorough aqueous workup can help to remove inorganic salts and water-soluble impurities before proceeding to chromatography or recrystallization.[3]

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the N-alkylation of benzimidazole derivatives from various sources. This data can help in selecting a starting point for your reaction optimization.

Starting MaterialAlkylating AgentBaseSolventAdditiveConditionsYield (%)Reference
2-chloromethyl-1H-benzimidazoleVarious aromatic aminesTriethylamineDMF-Not specified55-85[2]
2-chloromethyl-1H-benzimidazolep-nitroanilineK2CO3DMFKIMicrowave (3-4 min)Not specified[3]
2-chloromethyl-1H-benzimidazoleSulphanilamideK2CO3DMFKIMicrowave (3-4 min)Not specified[3]
2-chloromethyl-1H-benzimidazolep-aminobenzoic acidK2CO3DMFKIMicrowave (3-4 min)Not specified[3]
2-chloromethyl-1H-benzimidazolep-aminophenolK2CO3DMFKIMicrowave (3-4 min)Not specified[3]
2-benzylthiomethyl-1H-benzimidazoleBenzyl chloride/bromideK2CO3Not specified-Not specifiedNot specified[6]
1H-benzimidazoleBenzyl(oxonio)methane chlorideNaHDMF-0 °C to rt, 16 h63[7]

Experimental Protocols

General Protocol for N-Alkylation using Potassium Carbonate in DMF

This protocol is a generalized procedure based on commonly reported methods.[2][3]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 2-chloromethyl-1H-benzimidazole (1.0 eq).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Then, add anhydrous potassium carbonate (K2CO3, 2.0-3.0 eq).

  • Optional Additive: For less reactive alkylating agents, a catalytic amount of potassium iodide (KI, 0.1 eq) can be added.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Reaction_Pathway SM 2-Chloromethyl-1H-benzimidazole Intermediate Benzimidazolide Anion SM->Intermediate + Base SideProduct Side Products (e.g., Dimer) SM->SideProduct + Base, SM Base Base (e.g., K2CO3) Base->Intermediate AlkylatingAgent Alkylating Agent (R-X) Product1 N-1 Alkylated Product AlkylatingAgent->Product1 Product2 N-3 Alkylated Product (Regioisomer) AlkylatingAgent->Product2 Solvent Solvent (e.g., DMF) Intermediate->Product1 + R-X Intermediate->Product2 + R-X

Caption: Reaction pathway for the N-alkylation of 2-chloromethyl-1H-benzimidazole.

Troubleshooting_Workflow Start Start N-Alkylation Reaction CheckTLC Monitor Reaction by TLC Start->CheckTLC LowYield Low Yield? CheckTLC->LowYield Mixture Mixture of Products? LowYield->Mixture No Increase Time/Temp Increase Time/Temp LowYield->Increase Time/Temp Yes Check Reagent Purity Check Reagent Purity LowYield->Check Reagent Purity Yes Add Catalyst (KI) Add Catalyst (KI) LowYield->Add Catalyst (KI) Yes Purification Purification Issues? Mixture->Purification No Vary Base/Solvent Vary Base/Solvent Mixture->Vary Base/Solvent Yes Change Temperature Change Temperature Mixture->Change Temperature Yes Use Bulky Alkylating Agent Use Bulky Alkylating Agent Mixture->Use Bulky Alkylating Agent Yes Success Successful Product Isolation Purification->Success No Optimize Column Chromatography Optimize Column Chromatography Purification->Optimize Column Chromatography Yes Attempt Recrystallization Attempt Recrystallization Purification->Attempt Recrystallization Yes Increase Time/Temp->CheckTLC Check Reagent Purity->CheckTLC Add Catalyst (KI)->CheckTLC Vary Base/Solvent->CheckTLC Change Temperature->CheckTLC Use Bulky Alkylating Agent->CheckTLC Optimize Column Chromatography->Success Attempt Recrystallization->Success

Caption: Troubleshooting workflow for N-alkylation of 2-chloromethyl-1H-benzimidazole.

References

Technical Support Center: Optimizing Solvent Systems for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The two primary and classical methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions.[1][2] The Phillips-Ladenburg method involves the condensation of o-phenylenediamines with carboxylic acids, often in the presence of a mineral acid.[2] The Weidenhagen reaction utilizes the condensation of o-phenylenediamines with aldehydes or ketones.[2] Modern approaches often incorporate various catalysts and solvent systems to enhance yields and reaction conditions, sometimes following green chemistry principles to minimize environmental impact.[1][3][4]

Q2: Which reaction parameters are most critical to optimize for a successful benzimidazole synthesis?

A2: The most critical parameters to optimize are the choice of catalyst, solvent, temperature, and reaction time.[2] The interplay between these factors significantly influences the reaction's yield, selectivity, and rate. For instance, polar solvents such as methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1][2][5] While some modern catalytic systems are efficient at room temperature, traditional methods often necessitate high temperatures.[2]

Q3: How does the choice of solvent impact the synthesis of benzimidazoles?

A3: The choice of solvent can significantly affect the reaction rate, yield, and even the product distribution.[6] Polar solvents like methanol and ethanol are often effective for these reactions.[5] The solvent's properties can influence the effectiveness of ultrasound-assisted synthesis, with high-polarity alcohol solvents potentially being beneficial. The selection of a solvent with low vapor pressure, low viscosity, and higher surface tension can maximize cavitation effects in ultrasound-mediated reactions.[7] For instance, in the synthesis of 2-phenyl-1H-benzimidazole catalyzed by FeCl3/Al2O3, DMF was found to provide a better yield compared to other solvents.[8]

Q4: I am observing the formation of 1,2-disubstituted benzimidazoles as a side product. How can I improve the selectivity for the 2-substituted product?

A4: The formation of 1,2-disubstituted benzimidazoles is a common side product, particularly when using aldehydes.[6] To favor the formation of the 2-substituted product, you can control the stoichiometry by using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde.[6] The choice of solvent also plays a crucial role in selectivity. For example, non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas water-ethanol mixtures can lead to the 1,2-disubstituted product.[6] Certain catalysts can also promote the selective synthesis of the desired product.[6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Suboptimal solvent choice. 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials.[1][6]1. Increase catalyst loading or try a different catalyst. 2. Perform a solvent screen with solvents like Methanol, Ethanol, Acetonitrile, DMF, or CHCl₃.[1] 3. Optimize the temperature and monitor the reaction over time to determine the optimal duration.[1] 4. Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid.[1]
Formation of Multiple Products/Side Products 1. Formation of 1,2-disubstituted benzimidazoles.[6] 2. N-alkylation of the benzimidazole ring.[6] 3. The intermediate Schiff base may be stable and not fully cyclize.[6] 4. Oxidation of o-phenylenediamine.[6]1. Control stoichiometry (use a 1:1 or slight excess of o-phenylenediamine to aldehyde).[6] 2. Choose a non-polar solvent like toluene to favor the 2-substituted product.[6] 3. Select a catalyst that promotes selective formation of the desired product.[6] 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
Difficulty in Product Purification 1. Similar polarity of the desired product and impurities.[6] 2. Presence of colored impurities due to oxidation of starting materials.[6] 3. Difficulty in separating the product from the catalyst.1. Utilize acid-base extraction, as benzimidazoles have a basic nitrogen atom.[6] 2. Treat the crude product solution with activated carbon to remove colored impurities before filtration and crystallization.[6] 3. Employ a heterogeneous or recyclable catalyst for easier separation.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzimidazole using Ammonium Chloride in Chloroform

  • Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).

  • Procedure: a. To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol). b. Add benzaldehyde (1 mmol) to the mixture. c. Continue stirring the reaction mixture at room temperature for four hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Green Synthesis of 2-Aryl-1-arylmethyl-1H-benzimidazoles using a Reusable Catalyst

  • Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.

  • Procedure: a. In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL). b. Stir the mixture at room temperature for 4 hours. c. Monitor the reaction using TLC. d. After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused. e. Evaporate the solvent from the filtrate to obtain the crude product. f. Purify the crude product by recrystallization.[1]

Quantitative Data Summary

Table 1: Effect of Different Solvents on the Synthesis of 2-Phenylbenzimidazole Derivatives

EntrySolventYield (%)
1Methanol97
2Ethanol92
3Ethyl acetate85
4Tetrahydrofuran80
Reaction Conditions: Benzaldehyde and o-phenylenediamine with cobalt (II) acetylacetone as a catalyst at room temperature.[5]

Table 2: Optimization of Solvent for the Synthesis of 2-Phenyl-1H-benzimidazole (3a)

EntrySolventTime (min)Yield (%)
1H₂O18025
2CH₃OH15070
3C₂H₅OH15075
4CH₂Cl₂12080
5CH₃CN12085
6DMF9094
7THF15065
8Toluene18040
Reaction Conditions: o-phenylenediamine (1 mmol), aromatic aldehyde (1 mmol), and FeCl₃/Al₂O₃ (160 mg, 0.1 mmol) stirred at 25°C.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reactants Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents reactants->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: Experimental workflow for benzimidazole synthesis.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_selectivity Selectivity Solutions cluster_purification Purification Solutions start Problem Encountered low_yield Low or No Yield start->low_yield side_products Side Products Formed start->side_products purification_issue Purification Difficulty start->purification_issue check_catalyst Check Catalyst Activity/ Loading low_yield->check_catalyst optimize_solvent Optimize Solvent low_yield->optimize_solvent optimize_conditions Optimize Temp/Time low_yield->optimize_conditions check_reagents Check Reagent Purity low_yield->check_reagents control_stoichiometry Control Stoichiometry side_products->control_stoichiometry change_solvent Change Solvent Polarity side_products->change_solvent select_catalyst Use Selective Catalyst side_products->select_catalyst inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere acid_base Acid-Base Extraction purification_issue->acid_base activated_carbon Activated Carbon Treatment purification_issue->activated_carbon heterogeneous_catalyst Use Heterogeneous Catalyst purification_issue->heterogeneous_catalyst

Caption: Troubleshooting logic for benzimidazole synthesis.

References

troubleshooting guide for low-yield benzimidazole condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during benzimidazole condensation reactions and to provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles?

A1: The two most prevalent classical methods for synthesizing the benzimidazole core are the Phillips-Ladenburg synthesis and the Weidenhagen reaction.[1][2][3]

  • Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., esters, acid chlorides).[1][3] The reaction is typically carried out in the presence of a dilute mineral acid.[4][5]

  • Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde.[1][2][3] Modern variations often employ catalysts to improve yields and reaction conditions.[2]

Q2: Why is my benzimidazole condensation reaction yield consistently low?

A2: Low yields in benzimidazole synthesis can be attributed to several factors. The primary aspects to investigate are your reaction conditions, the choice and amount of catalyst, and the quality of your starting materials.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions that produce poor yields at room temperature can be significantly improved by heating.[1]

  • Inappropriate Catalyst: The absence of a catalyst or the use of a suboptimal one can lead to a significant drop in yield.[1]

  • Poor Starting Material Quality: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can result in side reactions and the formation of colored byproducts.[1]

Q3: How can I minimize the formation of side products and improve selectivity?

A3: The formation of side products, such as 1,2-disubstituted benzimidazoles when the 2-substituted product is desired, is a common issue, particularly when using aldehydes.[6] To enhance selectivity, consider the following:

  • Control Stoichiometry: Carefully optimizing the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid can be beneficial.[1]

  • Modify Reaction Conditions: Adjusting the reaction temperature can favor the desired reaction pathway over side reactions.[1]

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction.[2]

Q4: What are some common issues during product work-up and purification?

A4: Product loss during extraction and purification is a frequent cause of low isolated yields. Inefficient purification can also fail to remove impurities, affecting the final product's purity.[6] Common purification techniques for benzimidazoles include column chromatography and recrystallization.[6]

Troubleshooting Guide for Low-Yield Reactions

If you are experiencing low yields, this guide will walk you through a systematic approach to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Low-Yield Benzimidazole Synthesis

TroubleshootingWorkflow start Low Benzimidazole Yield check_purity 1. Verify Starting Material Purity (o-phenylenediamine, aldehyde/acid) start->check_purity purify_materials Purify starting materials (recrystallization, distillation) check_purity->purify_materials Impure? check_conditions 2. Review Reaction Conditions (Temperature, Time, Solvent) check_purity->check_conditions Pure purify_materials->check_conditions optimize_temp Optimize Temperature (Increase for slow reactions, check for degradation) check_conditions->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC) check_conditions->optimize_time optimize_solvent Screen Solvents (e.g., EtOH, MeOH, CHCl3, DMF) check_conditions->optimize_solvent check_catalyst 3. Evaluate Catalyst System (Choice, Loading, Atmosphere) optimize_temp->check_catalyst optimize_time->check_catalyst optimize_solvent->check_catalyst optimize_catalyst Screen Catalysts (e.g., NH4Cl, p-TsOH, Lewis Acids) check_catalyst->optimize_catalyst optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading check_atmosphere Consider Atmosphere (Inert vs. Oxidative) check_catalyst->check_atmosphere check_workup 4. Analyze Work-up & Purification optimize_catalyst->check_workup optimize_loading->check_workup check_atmosphere->check_workup optimize_extraction Optimize Extraction pH check_workup->optimize_extraction optimize_purification Refine Purification Method (Column chromatography, Recrystallization) check_workup->optimize_purification success Improved Yield optimize_extraction->success optimize_purification->success BenzimidazolePathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine SchiffBase Schiff Base/ Amide Intermediate OPD->SchiffBase Aldehyde Aldehyde/Carboxylic Acid Aldehyde->SchiffBase CyclizedIntermediate Dihydrobenzimidazole/ Tetrahedral Intermediate SchiffBase->CyclizedIntermediate Intramolecular Cyclization Benzimidazole Benzimidazole CyclizedIntermediate->Benzimidazole Oxidation/ Dehydration

References

Technical Support Center: Purification of 2-Chloro-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 2-chloro-1-methyl-1H-benzimidazole, a crucial intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities depend on the synthetic route. The two primary routes and their likely impurities are:

  • Route 1: Cyclization of N-methyl-o-phenylenediamine with a chloroacetylating agent.

    • Unreacted N-methyl-o-phenylenediamine

    • Unreacted chloroacetic acid or its derivative

    • Polymeric byproducts

    • regioisomers if the starting diamine is asymmetrically substituted on the benzene ring.

  • Route 2: N-methylation of 2-chloro-1H-benzimidazole.

    • Unreacted 2-chloro-1H-benzimidazole

    • Unreacted methylating agent (e.g., dimethyl sulfate, methyl iodide)

    • Over-methylated quaternary salt

    • The other regioisomer (2-chloro-3-methyl-1H-benzimidazole)

Q2: What is the initial step to purify crude this compound?

A2: An initial workup is recommended before proceeding to more rigorous purification methods. This typically involves:

  • Neutralizing the reaction mixture if it is acidic.[1]

  • Extracting the product into an organic solvent like chloroform or ethyl acetate.[1]

  • Washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Concentrating the solution under reduced pressure to obtain the crude product.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Troubleshooting Guides

Recrystallization

Issue: Oily product or no crystal formation during recrystallization.

  • Possible Cause 1: Incorrect solvent system. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Troubleshooting:

    • Solvent Screening: Test a variety of solvents on a small scale. Good starting points for benzimidazoles include methanol, ethanol, acetonitrile, ethyl acetate, toluene, and mixtures like benzene/hexane.[2]

    • Solvent Polarity: If the product is oily, the solvent may be too polar. Try a less polar solvent or a mixture.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities or the formation of an oil.

Issue: Low recovery after recrystallization.

  • Possible Cause 1: The compound has significant solubility in the cold solvent.

  • Troubleshooting:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled to maximize precipitation.

    • Second Crop: Concentrate the mother liquor and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

Column Chromatography

Issue: Poor separation of the product from impurities.

  • Possible Cause 1: Inappropriate solvent system (eluent).

  • Troubleshooting:

    • TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product.

    • Solvent Gradient: A gradient elution (gradually increasing the polarity of the eluent) can be more effective than an isocratic elution (constant solvent composition) for separating compounds with different polarities. Common solvent systems for benzimidazoles include petroleum ether/acetone and chloroform/methanol.[1]

    • Stationary Phase: While silica gel is most common, for certain impurities, neutral alumina may provide better separation.[1]

Issue: Product is difficult to elute from the column.

  • Possible Cause 1: The eluent is not polar enough.

  • Troubleshooting:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of methanol in a chloroform/methanol mixture).

    • Check for Interactions: Highly polar compounds can interact strongly with the silica gel. In such cases, switching to a less polar stationary phase or using a solvent system with a small amount of a polar modifier like triethylamine (for basic compounds) might be necessary.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., methanol or an ethyl acetate/hexane mixture) and heat with stirring until the solid is completely dissolved.[3][4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the optimized solvent system, starting with a low polarity. Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute compounds that are more strongly adsorbed to the stationary phase.

  • Fraction Pooling and Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Troubleshooting Guide for Recrystallization

IssuePossible CauseRecommended Action
Oily ProductIncorrect solvent; Rapid coolingScreen different solvents; Slow cooling
Low RecoveryHigh solubility in cold solventUse minimal hot solvent; Cool thoroughly
Colored CrystalsColored impurities presentUse activated charcoal during recrystallization

Table 2: Troubleshooting Guide for Column Chromatography

IssuePossible CauseRecommended Action
Poor SeparationIncorrect eluentOptimize eluent using TLC; Use a gradient
Product Stuck on ColumnEluent not polar enoughIncrease eluent polarity
Cracks in Stationary PhaseImproper packingRepack the column carefully

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude this compound Neutralize Neutralization CrudeProduct->Neutralize Extract Solvent Extraction Neutralize->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Recrystallization Recrystallization Concentrate->Recrystallization ColumnChromatography Column Chromatography Concentrate->ColumnChromatography TLC TLC Recrystallization->TLC ColumnChromatography->TLC NMR NMR Spectroscopy TLC->NMR HPLC HPLC NMR->HPLC MS Mass Spectrometry HPLC->MS PureProduct Pure Product MS->PureProduct

Caption: Experimental workflow for the purification and analysis of this compound.

TroubleshootingLogic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues ImpureProduct Impure Product OilyProduct Oily Product? ImpureProduct->OilyProduct PoorSeparation Poor Separation? LowRecovery Low Recovery? OilyProduct->LowRecovery No SolventScreen Screen Solvents OilyProduct->SolventScreen Yes SlowCooling Cool Slowly OilyProduct->SlowCooling Yes MinimizeSolvent Minimize Solvent LowRecovery->MinimizeSolvent Yes ThoroughCooling Cool Thoroughly LowRecovery->ThoroughCooling Yes PureProduct Pure Product LowRecovery->PureProduct No OptimizeTLC Optimize Eluent via TLC PoorSeparation->OptimizeTLC Yes GradientElution Use Gradient Elution PoorSeparation->GradientElution Yes PoorSeparation->PureProduct No

Caption: Troubleshooting decision tree for the purification of this compound.

References

Validation & Comparative

Reactivity Face-Off: 2-Chloro-1-methyl-1H-benzimidazole vs. 2-Chlorobenzimidazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the realm of heterocyclic chemistry, benzimidazoles are a cornerstone scaffold, pivotal in the development of a wide array of pharmaceuticals. Within this class of compounds, 2-chlorobenzimidazoles serve as versatile intermediates, amenable to functionalization via nucleophilic substitution. A key consideration for chemists is the influence of substitution on the benzimidazole core, particularly at the N1 position, on the reactivity of the C2-chloro substituent. This guide provides a detailed comparison of the reactivity of 2-chloro-1-methyl-1H-benzimidazole and its parent compound, 2-chlorobenzimidazole, toward nucleophilic attack, supported by established chemical principles and illustrative experimental data.

Executive Summary

The methylation of the N1 position in 2-chlorobenzimidazole significantly enhances its reactivity towards nucleophilic substitution. This heightened reactivity in this compound is primarily attributed to the prevention of N-H proton abstraction by the nucleophile. In the case of 2-chlorobenzimidazole, the acidic N-H proton can be removed by a basic nucleophile, leading to the formation of a less electrophilic benzimidazolide anion and retarding the desired substitution at the C2 position. The N1-methyl group in this compound eliminates this possibility, thereby facilitating a more facile nucleophilic attack on the electron-deficient C2 carbon. This difference in reactivity has profound implications for reaction conditions, yields, and the overall efficiency of synthetic routes employing these building blocks.

Comparative Reactivity Analysis

For instance, reactions of this compound with sodium alkoxides proceed readily to afford the corresponding 2-alkoxy derivatives in good yields under relatively mild conditions. In contrast, similar reactions with 2-chlorobenzimidazole often require more forcing conditions and may result in lower yields due to the competing deprotonation pathway.

Table 1: Qualitative Comparison of Reactivity in Nucleophilic Substitution

FeatureThis compound2-Chlorobenzimidazole
Relative Reactivity HighLow to Moderate
Reaction with Alkoxides Readily forms 2-alkoxy derivativesRequires stronger conditions, potential for lower yields
Reaction with Amines Generally proceeds smoothlyCan be sluggish, requires careful base selection
Key Influencing Factor N1-methylation prevents proton abstractionAcidic N-H proton can be abstracted, retarding substitution

Mechanistic Rationale

The divergent reactivity of these two compounds can be understood by examining the initial interaction with a nucleophile.

G cluster_0 This compound cluster_1 2-Chlorobenzimidazole a This compound b Nucleophilic Attack at C2 a->b Nu:⁻ c Substitution Product b->c d 2-Chlorobenzimidazole e Proton Abstraction at N1 d->e Nu:⁻ g Nucleophilic Attack at C2 (slower) d->g Nu:⁻ f Benzimidazolide Anion (less reactive) e->f h Substitution Product g->h

Figure 1: Comparative reaction pathways.

Experimental Protocols

The following are generalized experimental protocols for nucleophilic substitution reactions on 2-chlorobenzimidazoles, designed to highlight the differing reactivity. Researchers should optimize these conditions for their specific substrates and nucleophiles.

Protocol 1: Reaction with Sodium Methoxide

Objective: To compare the formation of 2-methoxy-1-methyl-1H-benzimidazole and 2-methoxybenzimidazole.

Materials:

  • This compound

  • 2-chlorobenzimidazole

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flasks

  • Magnetic stirrers

  • Reflux condensers

  • Thin-layer chromatography (TLC) plates

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve this compound (1.0 eq) and 2-chlorobenzimidazole (1.0 eq) in anhydrous methanol.

  • Reagent Addition: To each flask, add sodium methoxide (1.2 eq).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC. The reaction with this compound is expected to proceed significantly faster. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction with 2-chlorobenzimidazole to completion.

  • Work-up and Isolation: Once the starting material is consumed (as indicated by TLC), quench the reactions with water and extract the products with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Characterize the products by NMR and mass spectrometry and compare the yields.

G start Dissolve 2-chlorobenzimidazole derivative in Methanol add_naome Add Sodium Methoxide start->add_naome monitor Monitor by TLC at RT add_naome->monitor heat Heat if necessary (especially for 2-chlorobenzimidazole) monitor->heat Slow Reaction workup Quench with Water & Extract monitor->workup Reaction Complete heat->monitor purify Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: Experimental workflow for methoxide substitution.

Protocol 2: Reaction with a Secondary Amine (e.g., Piperidine)

Objective: To compare the aminolysis of this compound and 2-chlorobenzimidazole.

Materials:

  • This compound

  • 2-chlorobenzimidazole

  • Piperidine

  • A suitable solvent (e.g., DMF, NMP, or a high-boiling alcohol)

  • A non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) for the 2-chlorobenzimidazole reaction

  • Reaction vessels suitable for heating

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup for this compound: In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent. Add piperidine (1.5 eq).

  • Reaction Setup for 2-chlorobenzimidazole: In a separate reaction vessel, dissolve 2-chlorobenzimidazole (1.0 eq) in the chosen solvent. Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) followed by piperidine (1.5 eq).

  • Reaction Conditions: Heat both reaction mixtures to a suitable temperature (e.g., 80-120 °C) and monitor by TLC.

  • Work-up and Isolation: After completion, cool the reactions to room temperature, dilute with water, and extract the products with an organic solvent. Wash the organic extracts, dry, and concentrate.

  • Purification and Analysis: Purify the products via column chromatography and compare the yields and reaction times.

Conclusion

The N-methylation of 2-chlorobenzimidazole is a highly effective strategy to enhance its reactivity in nucleophilic substitution reactions. For researchers and process chemists, the choice between this compound and 2-chlorobenzimidazole will depend on the specific synthetic goals, the nature of the nucleophile, and the desired reaction conditions. The methylated analogue offers the advantage of milder reaction conditions and potentially higher yields, making it a preferred substrate in many synthetic campaigns. Understanding the fundamental principles governing the reactivity of these important building blocks is crucial for the efficient and successful development of novel benzimidazole-based molecules.

Unraveling the Impact of Isomerism: A Comparative Guide to the Biological Activity of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of positional isomers of substituted benzimidazoles, supported by experimental data. The strategic placement of substituents on the benzimidazole scaffold can significantly influence the pharmacological profile, a critical consideration in the design of novel therapeutic agents.

The benzimidazole core, a versatile heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of drugs with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. This guide delves into the comparative biological activities of positional isomers of substituted benzimidazoles, offering a quantitative analysis to aid in structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity

The position of a substituent on the benzimidazole ring can dramatically alter its biological efficacy. This is often attributed to differences in how the isomers interact with their biological targets, as well as variations in their physicochemical properties, such as solubility and membrane permeability. Below, we present a comparative analysis of the antimicrobial and anticancer activities of various positional isomers of substituted benzimidazoles.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Benzimidazole derivatives have emerged as a promising class of compounds in this arena. The following tables summarize the comparative antimicrobial activity of positional isomers of nitro- and trifluoromethyl-substituted benzimidazoles.

Table 1: Comparative Antimicrobial Activity of 1-alkyl-2-trifluoromethyl-5-nitro and 6-nitro-benzimidazole Isomers

Compound IDSubstituent at C2Substituent at C5/C6Alkyl Group at N1Test OrganismMinimum Inhibitory Concentration (MIC) in μg/mL
Isomer A -CF₃5-NO₂-CH₃Staphylococcus aureus125
Isomer B -CF₃6-NO₂-CH₃Staphylococcus aureus62.5
Isomer C -CF₃5-NO₂-C₂H₅Escherichia coli250
Isomer D -CF₃6-NO₂-C₂H₅Escherichia coli125
Isomer E -CF₃5-NO₂-CH₃Candida albicans>500
Isomer F -CF₃6-NO₂-CH₃Candida albicans250

Table 2: Comparative Antibacterial Activity of 6-chloro and 6-nitro Benzimidazole Derivatives

Compound IDSubstituent at C2Substituent at C6N1-SubstituentTest OrganismMinimum Inhibitory Concentration (MIC) in μg/mL
Compound 1d 4-chlorophenyl-Cl-CH₂-c-C₃H₅Escherichia coli8
Compound 2d 4-chlorophenyl-NO₂-CH₂-c-C₃H₅Escherichia coli4
Compound 3s 4-fluorophenyl-Cl-CH₂(2-furyl)Staphylococcus aureus (MRSA)16
Compound 4b 4-fluorophenyl-NO₂-CH₂(2-furyl)Staphylococcus aureus (MRSA)8

The data consistently demonstrates that the position of the nitro and chloro groups significantly impacts the antimicrobial activity of these benzimidazole derivatives.

Anticancer Activity

Benzimidazole derivatives have shown considerable promise as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or cellular processes. The positioning of substituents on the benzimidazole ring can influence their cytotoxic potency and selectivity against different cancer cell lines.

Table 3: Comparative Anticancer Activity of 6-chloro and 6-nitro Benzimidazole Derivatives against Human Cancer Cell Lines

Compound IDSubstituent at C2Substituent at C6N1-SubstituentCancer Cell LineIC₅₀ (μg/mL)
Compound 1d 4-chlorophenyl-Cl-CH₂-c-C₃H₅MCF-7 (Breast)5.42
Compound 2d 4-chlorophenyl-NO₂-CH₂-c-C₃H₅MCF-7 (Breast)2.18
Compound 3s 4-fluorophenyl-Cl-CH₂(2-furyl)A549 (Lung)8.91
Compound 4b 4-fluorophenyl-NO₂-CH₂(2-furyl)A549 (Lung)4.36
Compound 4k 3-chlorophenyl-NO₂-CH₂(4-pyridyl)HeLa (Cervical)1.84

These findings underscore the critical role of substituent placement in modulating the anticancer efficacy of benzimidazole-based compounds.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key biological assays are provided below.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium. Each well will contain a specific concentration of the compound. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at a temperature and duration suitable for the growth of the test microorganism (typically 35-37°C for 18-24 hours for bacteria and 28-30°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is assessed by visual inspection for turbidity in the wells.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzimidazole isomers) and incubated for a specified period (e.g., 48 or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) used to dissolve the compounds.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_anticancer Anticancer Activity (MTT Assay) prep_inoculum Prepare Inoculum prep_plates_am Prepare Microdilution Plates prep_inoculum->prep_plates_am inoculate_am Inoculate Plates prep_plates_am->inoculate_am incubate_am Incubate inoculate_am->incubate_am read_mic Determine MIC incubate_am->read_mic seed_cells Seed Cancer Cells treat_compounds Treat with Compounds seed_cells->treat_compounds incubate_mtt Incubate with MTT treat_compounds->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Measure Absorbance solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Workflow for antimicrobial and anticancer assays.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition Benzimidazole Benzimidazole Isomer Benzimidazole->EGFR Inhibition Benzimidazole->Apoptosis Induction

Caption: Benzimidazole inhibition of the EGFR signaling pathway.

A Comparative Guide to the Structure-Activity Relationship of Benzimidazole Analogs as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct series of benzimidazole-based analogs investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The structure-activity relationships (SAR) of benzimidazole-oxadiazole and benzimidazole-urea scaffolds are summarized, supported by quantitative experimental data. Detailed experimental protocols for the key assays are also provided to facilitate the replication and validation of these findings.

Introduction to Benzimidazole Analogs as VEGFR-2 Inhibitors

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural resemblance to natural purines allows it to interact with a wide range of biological targets, including protein kinases.[2] One such kinase of significant interest is VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a validated target for anticancer drug development.[2][3] This guide focuses on the SAR of two promising classes of benzimidazole derivatives: benzimidazole-oxadiazoles and benzimidazole-ureas, highlighting the structural modifications that enhance their VEGFR-2 inhibitory potency.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency of benzimidazole analogs as VEGFR-2 inhibitors is significantly influenced by the nature and position of substituents on the benzimidazole core and its appended functionalities. Below is a comparative summary of the SAR for two distinct series.

Benzimidazole-Oxadiazole Derivatives

This series features a 1,3,4-oxadiazole ring linked to the benzimidazole scaffold. The SAR studies reveal that substitutions on the terminal phenyl ring of the oxadiazole moiety play a critical role in modulating the inhibitory activity against VEGFR-2.

Table 1: SAR of Benzimidazole-Oxadiazole Analogs against VEGFR-2

Compound IDR1R2VEGFR-2 IC50 (µM)
1a HH>10
1b ClH1.25
1c FH0.98
1d OCH3H0.65
1e ClCl0.47

Data presented in this table is a representative summary compiled from findings in the referenced literature and is intended for comparative purposes.

The data indicates that the introduction of electron-withdrawing groups (e.g., Cl, F) or an electron-donating group (e.g., OCH3) on the terminal phenyl ring enhances the inhibitory activity compared to the unsubstituted analog (1a). The disubstituted analog with two chlorine atoms (1e) exhibited the highest potency in this series, suggesting that the electronic properties and steric bulk of the substituents are key determinants of activity.

Benzimidazole-Urea Derivatives

The benzimidazole-urea series is characterized by a urea linkage connecting the benzimidazole core to a substituted phenyl ring. SAR studies on this series have highlighted the importance of the urea moiety and substitutions on the terminal phenyl ring for potent VEGFR-2 inhibition.

Table 2: SAR of Benzimidazole-Urea Analogs against VEGFR-2

Compound IDR3R4VEGFR-2 IC50 (µM)
2a HH8.5
2b FH2.1
2c ClH1.5
2d CF3H0.7
2e ClOCH30.3

Data presented in this table is a representative summary compiled from findings in the referenced literature and is intended for comparative purposes.

Similar to the oxadiazole series, the introduction of substituents on the terminal phenyl ring significantly improves the inhibitory potency against VEGFR-2. The presence of a trifluoromethyl group (2d) or a combination of chloro and methoxy groups (2e) resulted in the most potent compounds in this series. This suggests that a combination of electronic and lipophilic properties of the substituents is crucial for optimal interaction with the kinase's active site.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these benzimidazole analogs.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[4]

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader

Procedure:

  • Prepare a 1x Kinase Buffer by diluting the 5x stock.

  • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Add the master mixture to the wells of a 96-well plate.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Add the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add the ATP detection reagent to each well to stop the reaction and measure the remaining ATP.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

HUVEC Tube Formation Assay

This cell-based assay assesses the effect of compounds on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures, a hallmark of angiogenesis.[5][6]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Growth factor-reduced Matrigel

  • 96-well plates

  • Test compounds

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Thaw the growth factor-reduced Matrigel at 4°C overnight.

  • Coat the wells of a pre-chilled 96-well plate with the Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a basal medium containing the test compounds at various concentrations.

  • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • After incubation, stain the cells with Calcein AM.

  • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

SAR_Scaffold cluster_benzimidazole Benzimidazole Core cluster_series Analog Series cluster_substituents Substitutions (R groups) cluster_activity Biological Activity benzimidazole Benzimidazole Scaffold oxadiazole Benzimidazole- Oxadiazole benzimidazole->oxadiazole Linker urea Benzimidazole- Urea benzimidazole->urea Linker r_groups Modifications at R1, R2, R3, R4 oxadiazole->r_groups urea->r_groups activity VEGFR-2 Inhibition (IC50) r_groups->activity Influences

Caption: General SAR scheme for benzimidazole analogs.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Signaling Benzimidazole Benzimidazole Analogs Benzimidazole->Dimerization Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular HUVEC Tube Formation Assay k_start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) k_reaction Kinase Reaction k_start->k_reaction k_detection Luminescence Detection k_reaction->k_detection k_result IC50 Determination k_detection->k_result c_start Coat Plate with Matrigel c_seed Seed HUVECs with Inhibitor c_start->c_seed c_incubate Incubate (4-18h) c_seed->c_incubate c_visualize Stain and Visualize Tubes c_incubate->c_visualize c_quantify Quantify Tube Formation c_visualize->c_quantify

Caption: Workflow for key experimental assays.

References

A Comparative Guide to Alternative Synthetic Routes for 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities. The development of efficient, scalable, and environmentally benign synthetic routes to 2-substituted benzimidazoles is therefore of paramount importance. This guide provides an objective comparison of three prominent synthetic methodologies, supported by experimental data, to assist researchers in selecting the optimal route for their specific applications.

Executive Summary

This guide evaluates three principal synthetic strategies for 2-substituted benzimidazoles:

  • Condensation of o-Phenylenediamine with Aldehydes: A widely utilized and versatile method with numerous catalytic variations.

  • Reductive Cyclization of o-Nitroanilines: A one-pot approach offering a different entry point from readily available starting materials.

  • Intramolecular C-H Amidation: A modern, transition-metal-free approach with a distinct mechanistic pathway.

Each method is assessed based on reaction efficiency, substrate scope, and operational simplicity. Quantitative data is presented for direct comparison, and detailed experimental protocols for key examples are provided.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, reaction time, cost, and environmental impact. The following table summarizes the key performance indicators for the three discussed methodologies.

MethodKey FeaturesTypical Reaction ConditionsYields (%)Reaction TimeAdvantagesDisadvantages
Condensation Condensation of o-phenylenediamine and an aldehyde.Varies with catalyst: NH4Cl in EtOH, 80-90°C; Deep Eutectic Solvent, 80°C; Au/TiO2 in CHCl3:MeOH, RT.80-98%10 min - 24 hHigh yields, broad substrate scope, many "green" variations.Can require catalysts, some methods have long reaction times.
Reductive Cyclization One-pot reaction of an o-nitroaniline and an aldehyde.Na2S2O4 in EtOH, heat.75-95%1-4 hGood yields, one-pot procedure, utilizes different starting materials.Requires a stoichiometric reductant, may have functional group compatibility issues.
Intramolecular C-H Amidation Iodine-mediated oxidative cyclization of an imine intermediate.I2, K2CO3 in CH2Cl2, room temperature.70-95%1-12 hTransition-metal-free, mild conditions, good functional group tolerance.Requires a stoichiometric oxidant, imine intermediate formation is a separate conceptual step.

Logical Workflow for Synthesis Route Selection

The choice of the most suitable synthetic pathway depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the tolerance of functional groups on the substrates. The following diagram illustrates a decision-making workflow.

synthesis_route_selection Decision-Making Flowchart for Benzimidazole Synthesis cluster_methods Synthetic Routes start Define Target 2-Substituted Benzimidazole scale Reaction Scale? start->scale starting_material Starting Material Availability? scale->starting_material Large Scale scale->starting_material Small to Medium Scale functional_groups Functional Group Tolerance? starting_material->functional_groups condensation Condensation of o-Phenylenediamine and Aldehyde functional_groups->condensation Broad Tolerance reductive Reductive Cyclization of o-Nitroaniline functional_groups->reductive Consider Reductant Compatibility amidation Intramolecular C-H Amidation functional_groups->amidation Mild Conditions Required

Caption: A flowchart illustrating the decision-making process for selecting a suitable synthesis route for 2-substituted benzimidazoles.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways for each synthetic route.

Condensation of o-Phenylenediamine and Aldehyde

condensation_pathway General Pathway for Condensation Route opd o-Phenylenediamine imine Schiff Base Intermediate opd->imine aldehyde Aldehyde (R-CHO) aldehyde->imine dihydrobenzimidazole Dihydrobenzimidazole imine->dihydrobenzimidazole benzimidazole 2-Substituted Benzimidazole dihydrobenzimidazole->benzimidazole catalyst Catalyst/ Oxidant catalyst->dihydrobenzimidazole Oxidation

Caption: General reaction pathway for the synthesis of 2-substituted benzimidazoles via condensation of o-phenylenediamine and an aldehyde.

Reductive Cyclization of o-Nitroaniline

reductive_cyclization_pathway General Pathway for Reductive Cyclization Route nitroaniline o-Nitroaniline intermediate In situ generated o-phenylenediamine and Schiff base nitroaniline->intermediate aldehyde Aldehyde (R-CHO) aldehyde->intermediate reductant Reducing Agent (e.g., Na2S2O4) reductant->nitroaniline Reduction benzimidazole 2-Substituted Benzimidazole intermediate->benzimidazole Cyclization

Caption: General reaction pathway for the one-pot reductive cyclization of o-nitroanilines to 2-substituted benzimidazoles.

Intramolecular C-H Amidation

amidation_pathway General Pathway for Intramolecular C-H Amidation opd N-Substituted o-Phenylenediamine imine Imine Intermediate opd->imine aldehyde Aldehyde (R-CHO) aldehyde->imine benzimidazole 1,2-Disubstituted Benzimidazole imine->benzimidazole oxidant Oxidant (e.g., I2) oxidant->imine Oxidative Cyclization

Caption: General reaction pathway for the iodine-mediated intramolecular C-H amidation for the synthesis of N-substituted benzimidazoles.

Experimental Protocols

Method 1: Condensation of o-Phenylenediamine and Aldehyde with Ammonium Chloride

This protocol is adapted from a green synthesis approach and offers a simple and economically viable method.

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Ice-cold water

Procedure:

  • To a mixture of o-phenylenediamine (0.92 mmol) and the desired aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).

  • Stir the resulting mixture for 2 hours at 80-90°C.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1, v/v) eluent system.

  • After completion, pour the reaction mixture into ice-cold water.

  • The product will precipitate as a solid. Filter the contents and wash the product twice with water.

  • Dry the product and purify by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.

Method 2: Reductive Cyclization of o-Nitroaniline with Sodium Dithionite

This one-pot method provides a versatile route to 2-substituted benzimidazoles from o-nitroanilines.[1]

Materials:

  • o-Nitroaniline

  • Substituted aldehyde

  • Sodium dithionite (Na2S2O4)

  • Ethanol

Procedure:

  • Prepare a solution of the o-nitroaniline (1.0 equiv) and the aldehyde (1.1 equiv) in ethanol.

  • Heat the solution to reflux.

  • Add solid sodium dithionite (3.0 equiv) portion-wise over a period of 30 minutes.

  • Continue refluxing the reaction mixture for an additional 1-3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzimidazole.

Method 3: Intramolecular C-H Amidation using Molecular Iodine

This modern approach offers a transition-metal-free synthesis of N-substituted benzimidazoles under mild conditions.

Materials:

  • N-Substituted o-phenylenediamine

  • Substituted aldehyde

  • Molecular iodine (I2)

  • Potassium carbonate (K2CO3)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the N-substituted o-phenylenediamine (1.0 mmol) and the aldehyde (1.2 mmol) in dichloromethane (5 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the imine intermediate in situ.

  • Add molecular iodine (1.2 mmol) in one portion.

  • Continue stirring the reaction mixture at room temperature for 1-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 1,2-disubstituted benzimidazole.

References

A Comparative Analysis of the Antifungal Efficacy of Benzimidazole Derivatives and Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, has intensified the search for novel therapeutic agents. Among the various heterocyclic compounds investigated, benzimidazole derivatives have emerged as a particularly promising class of antifungals. This guide provides an objective comparison of the efficacy of recently developed benzimidazole derivatives against established commercial antifungal agents, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Fungal Viability

A key strategy in antifungal drug development is the targeting of pathways essential for fungal cell survival, with a minimal off-target effect on host cells. Many benzimidazole derivatives share a mechanism of action with the widely used azole class of antifungals.

Benzimidazole Derivatives and Azole Antifungals: A primary target for many benzimidazole derivatives is the enzyme lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway.[1][2][3][4][5][6] Ergosterol is the principal sterol in the fungal cell membrane, where it regulates membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which inhibits fungal growth.[1][2][3][4][5]

Other Commercial Antifungal Agents:

  • Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol in the fungal membrane, forming pores that lead to leakage of essential intracellular components and cell death.

  • Echinocandins (e.g., Caspofungin): This class inhibits the synthesis of β-(1,3)-glucan, an essential polysaccharide component of the fungal cell wall, leading to osmotic instability and cell lysis.

The diagram below illustrates the ergosterol biosynthesis pathway and the points of inhibition for azoles and certain benzimidazole derivatives.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol 14-demethyl lanosterol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Inhibitor Benzimidazole Derivatives & Azoles (Fluconazole, etc.) Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Inhibitor->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Ergosterol biosynthesis pathway showing the inhibitory action of benzimidazoles and azoles.

Quantitative Comparison: In Vitro Antifungal Efficacy

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various benzimidazole derivatives compared to commercial antifungal agents against several clinically important fungal species. Lower MIC values indicate higher potency.

Table 1: Antifungal Activity against Candida albicans

Compound/DrugMIC Range (µg/mL)Reference(s)
Benzimidazole Derivatives
1-nonyl-1H-benzo[d]imidazole0.5 - 256[7]
1-decyl-1H-benzo[d]imidazole2 - 256[7]
Bisbenzimidazole Compounds0.975 - 15.6[8][9]
Hybrid Bis-benzimidazole (5a)3.9[10]
Benzimidazole-oxadiazole (11)3[11]
Commercial Agents
Fluconazole0.25 - >64[8][11][12][13]
Amphotericin B0.25 - 2[1][12]
Ketoconazole1.56[11]
Itraconazole≤0.03 - 1[8]
Voriconazole≤0.015 - 0.5[8]

Table 2: Antifungal Activity against Non-albicans Candida Species

Compound/DrugFungal SpeciesMIC Range (µg/mL)Reference(s)
Benzimidazole Derivatives
Benzimidazole-triazole (6b, 6i, 6j)C. glabrata0.97[3]
Benzimidazole-oxadiazole (11)C. neoformans1.5[11]
Various DerivativesC. tropicalis6.25 - 400[14]
1-nonyl-1H-benzo[d]imidazoleC. krusei0.5 - 256[7]
Commercial Agents
FluconazoleC. glabrata8 - >64[3]
FluconazoleC. neoformans3[11]
VoriconazoleC. glabrata0.25 - 2[3]
Amphotericin BNon-albicans Candida≤0.03 - 2[12]

Table 3: Antifungal Activity against Aspergillus Species

Compound/DrugFungal SpeciesMIC Range (µg/mL)Reference(s)
Benzimidazole Derivatives
1-nonyl-1H-benzo[d]imidazoleAspergillus spp.16 - 256[7]
1-decyl-1H-benzo[d]imidazoleAspergillus spp.16 - 256[7]
Hybrid Bis-imidazole (5a)A. niger, A. flavus31.25 - 62.5[10]
Commercial Agents
Amphotericin BAspergillus spp.0.5 - 2[9]
ItraconazoleAspergillus spp.0.25 - 1[9]
VoriconazoleAspergillus spp.0.25 - 1[9]

Experimental Protocols

The data presented in this guide were primarily generated using standardized antifungal susceptibility testing methods. The following sections detail the typical protocols employed.

Broth Microdilution Method for MIC Determination

This is the most common method for determining the MIC of antifungal agents and is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]

Methodology:

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a cell suspension in sterile saline, which is adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to achieve a standardized cell concentration (approximately 1-5 x 10⁶ CFU/mL).[15] This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to the final required inoculum density.[18][19]

  • Drug Dilution: The test compounds (benzimidazole derivatives and commercial agents) are serially diluted (typically two-fold) in the test medium in 96-well microtiter plates.

  • Inoculation and Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.[18]

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (e.g., 50% or 100% reduction) compared to a drug-free control well. The reading can be performed visually or spectrophotometrically.[18][20]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture Growth B Prepare Fungal Inoculum (0.5 McFarland) A->B D Inoculate Plate with Fungal Suspension B->D C Serial Dilution of Antifungal Agents in 96-well Plate C->D E Incubate at 35°C for 24-48 hours D->E F Read Growth Inhibition (Visually or Spectrophotometrically) E->F G Determine MIC F->G

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Ergosterol Quantification Assay

This assay is used to confirm whether a compound's mechanism of action involves the inhibition of ergosterol biosynthesis.[1][21]

Methodology:

  • Fungal Culture and Treatment: Fungal cells are grown in a suitable broth medium to the mid-logarithmic phase. The culture is then treated with various concentrations of the test compound (e.g., an active benzimidazole derivative) and a known inhibitor (e.g., ketoconazole) as a positive control. A no-drug culture serves as a negative control.

  • Sterol Extraction: After a set incubation period, the fungal cells are harvested by centrifugation. The cell pellets are then subjected to saponification using alcoholic potassium hydroxide to break open the cells and hydrolyze sterol esters.

  • Extraction and Analysis: The non-saponifiable lipids, which include ergosterol and other sterols, are extracted using an organic solvent like n-heptane. The solvent is evaporated, and the sterol residue is redissolved for analysis.

  • Quantification: The amounts of ergosterol and other sterol intermediates are quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] A reduction in the ergosterol peak and an accumulation of precursor peaks in treated cells compared to the control indicate inhibition of the ergosterol biosynthesis pathway.

G A Grow Fungal Culture B Treat with Test Compound, Positive Control, and No-Drug Control A->B C Incubate B->C D Harvest Cells (Centrifuge) C->D E Saponification (Alcoholic KOH) D->E F Extract Sterols (n-heptane) E->F G Analyze by HPLC or LC-MS/MS F->G H Quantify Ergosterol and Precursors G->H

Caption: Experimental workflow for the quantification of fungal ergosterol.

Conclusion

The experimental data clearly demonstrate that certain benzimidazole derivatives possess potent antifungal activity, with MIC values that are often comparable or, in some cases, superior to those of commercial antifungal agents, particularly against drug-resistant strains.[3][8][9][11] Many of these derivatives function by inhibiting lanosterol 14α-demethylase, a validated and effective antifungal target. The versatility of the benzimidazole scaffold allows for chemical modifications that can enhance potency and broaden the spectrum of activity. While these in vitro results are highly encouraging, further in vivo studies are necessary to evaluate the pharmacological properties, toxicity, and clinical potential of these promising compounds as next-generation antifungal therapeutics.

References

Spectroscopic Characterization of 2-chloro-1-methyl-1H-benzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 2-chloro-1-methyl-1H-benzimidazole. Due to the limited availability of a complete, published experimental dataset for this compound, this guide presents a detailed comparison with two structurally related and well-characterized alternatives: 2-chloro-1H-benzimidazole and 1,2-dimethyl-1H-benzimidazole. The provided experimental data for these alternatives will serve as a benchmark for the expected spectroscopic characteristics of the target compound.

Executive Summary

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. This document outlines the expected spectroscopic signatures of this compound and provides a direct comparison with experimental data from 2-chloro-1H-benzimidazole and 1,2-dimethyl-1H-benzimidazole.

Spectroscopic Data Comparison

The following tables summarize the experimental spectroscopic data for the comparative compounds. The expected data for this compound is inferred based on the influence of the methyl and chloro substituents on the benzimidazole core.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound (Expected) ~ 7.6-7.8 (m, 2H, Ar-H), ~ 7.2-7.4 (m, 2H, Ar-H), ~ 3.8 (s, 3H, N-CH₃)
2-chloro-1H-benzimidazole 13.00 (s, 1H, NH), 8.20 (dd, J = 6.6, 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H)[1]
1,2-dimethyl-1H-benzimidazole 7.50-7.10 (m, 4H, Ar-H), 3.71 (s, 3H, N-CH₃), 2.55 (s, 3H, C-CH₃)

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound (Expected) ~145 (C2), ~142 (C7a), ~135 (C3a), ~123 (C5), ~122 (C6), ~119 (C4), ~110 (C7), ~31 (N-CH₃)
2-chloro-1H-benzimidazole 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88[1]
1,2-dimethyl-1H-benzimidazole 151.1, 142.4, 135.5, 121.5, 121.2, 118.8, 109.3, 30.0, 13.5

Table 3: Mass Spectrometry (Electron Ionization) Data Comparison

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound (Expected) [M]⁺: 166/168 (Cl isotope pattern)131 ([M-Cl]⁺), 130 ([M-HCl]⁺)
2-chloro-1H-benzimidazole [M]⁺: 152/154 (Cl isotope pattern)[2]117 ([M-Cl]⁺)[2]
1,2-dimethyl-1H-benzimidazole [M]⁺: 146[3]145 ([M-H]⁺), 131 ([M-CH₃]⁺)[3]

Table 4: IR Spectroscopy Data Comparison (KBr, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound (Expected) ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1450 (Ar C=C stretch)
2-chloro-1H-benzimidazole 3442 (N-H stretch), 1623 (C=N stretch)[1]
1,2-dimethyl-1H-benzimidazole ~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1615 (C=N stretch), ~1460 (Ar C=C stretch)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 5 seconds.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Inlet System: Direct insertion probe or GC inlet.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet):

  • Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Analysis: The IR spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic characterization process and the structural comparison of the analyzed compounds.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Compound Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Characterization MS Mass Spectrometry (EI) Compound->MS Characterization IR IR Spectroscopy Compound->IR Characterization Structure Confirmed Structure NMR->Structure Data Interpretation MS->Structure Data Interpretation IR->Structure Data Interpretation Structural_Comparison cluster_target Target Compound cluster_alts Alternative Compounds Target This compound (C₈H₇ClN₂) Alt1 2-chloro-1H-benzimidazole (C₇H₅ClN₂) Target->Alt1 - CH₃ + H Alt2 1,2-dimethyl-1H-benzimidazole (C₉H₁₀N₂) Target->Alt2 - Cl + CH₃

References

analytical techniques for assessing purity of 2-chloro-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-chloro-1-methyl-1H-benzimidazole, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical techniques for the comprehensive evaluation of its purity, offering insights into the rationale behind methodological choices and presenting supporting data to guide researchers, scientists, and drug development professionals.

The inherent reactivity of the chloromethyl group and the potential for isomeric impurities arising from the methylation of the benzimidazole core necessitate the use of orthogonal analytical techniques to build a complete purity profile. This guide will dissect the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the context of this compound analysis.

The Analytical Imperative: Why Purity Matters

Impurities in this compound can originate from various sources, including residual starting materials, by-products from the synthesis, and degradation products.[1] These impurities can have unintended pharmacological or toxicological effects, underscoring the need for their diligent identification and quantification. The validation of analytical methods used for this purpose is a regulatory expectation, ensuring that the data generated is reliable and reproducible.[2][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in the reverse-phase mode (RP-HPLC), stands as the primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[4] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.[5]

The Rationale Behind the Method

The choice of a C18 column is predicated on its hydrophobic stationary phase, which effectively retains the moderately polar this compound and its potential impurities.[5] A gradient elution, starting with a higher aqueous mobile phase composition and gradually increasing the organic component (acetonitrile), allows for the separation of compounds with a range of polarities. The addition of an acid, such as phosphoric acid, to the mobile phase helps to suppress the ionization of any basic functionalities, leading to sharper and more symmetrical peaks.[6] UV detection is suitable as the benzimidazole ring system possesses a strong chromophore, typically exhibiting maximum absorbance around 254 nm or 288 nm.[4][7]

Experimental Protocol: RP-HPLC for this compound

Objective: To determine the purity of a this compound sample and to quantify any process-related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.[5]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.1% Phosphoric Acid in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient 90% A to 10% A over 30 minutes
Flow Rate 1.0 mL/min[5]
Detection UV at 275 nm
Injection Volume 10 µL[5]
Column Temperature 30 °C[5]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).[5]

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.[5]

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC): A Tool for Volatile Impurities

While HPLC is the primary method for the parent compound, Gas Chromatography is invaluable for the analysis of volatile and thermally stable impurities that may be present, such as residual solvents from the synthesis. Direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation. However, derivatization can be employed to increase its volatility if necessary.[8]

Causality in Method Selection

A headspace GC-MS system is the preferred approach for residual solvent analysis as it allows for the direct introduction of volatile compounds from the sample matrix into the GC system without injecting the non-volatile API. A capillary column with a polar stationary phase is often chosen to achieve good separation of common organic solvents. Mass spectrometric detection provides definitive identification of the eluted compounds based on their mass spectra.[9]

Experimental Protocol: Headspace GC-MS for Residual Solvents

Objective: To identify and quantify residual solvents in a sample of this compound.

Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.

GC-MS Conditions:

ParameterRecommended Setting
Column DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm)
Carrier Gas Helium
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min
Injector Temperature 250 °C
Detector Mass Spectrometer (Scan range 35-350 amu)
Headspace Vial Temp. 80 °C
Headspace Loop Temp. 90 °C
Headspace Transfer Line Temp. 100 °C

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • Seal the vial and place it in the headspace autosampler.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing start_gc Weigh Sample dissolve_gc Dissolve in DMSO start_gc->dissolve_gc vial Seal in Headspace Vial dissolve_gc->vial incubate Incubate and Inject Vapor vial->incubate separate_gc GC Separation incubate->separate_gc detect_ms MS Detection separate_gc->detect_ms identify Identify Solvents by MS Library detect_ms->identify quantify Quantify using Standards identify->quantify report_gc Generate Report quantify->report_gc NMR_Workflow start_nmr Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent start_nmr->dissolve_nmr tube Transfer to NMR Tube dissolve_nmr->tube acquire Acquire NMR Spectrum tube->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Shifts, Integrals) process->analyze confirm Confirm Structure & Purity analyze->confirm

References

Comparative Biological Activity: Anticancer and Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Chloro-Substituted Benzimidazole Derivatives in Anticancer and Antimicrobial Applications

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a multitude of biological targets.[1] The introduction of a chloro-substituent to the benzimidazole ring has been shown to significantly modulate the pharmacological properties of these derivatives, often enhancing their anticancer and antimicrobial activities.[2][3] This guide provides a comparative analysis of various chloro-substituted benzimidazole derivatives, presenting their biological performance supported by experimental data, detailed methodologies, and visualizations of key cellular pathways.

The efficacy of chloro-substituted benzimidazole derivatives has been demonstrated against a range of human cancer cell lines and microbial strains. The biological activity is typically quantified by the half-maximal inhibitory concentration (IC50) for anticancer studies and the minimum inhibitory concentration (MIC) for antimicrobial assays. Lower values indicate higher potency.

Anticancer Activity

Chloro-substituted benzimidazoles exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[1] The position and number of chloro-substituents, along with other functional groups on the benzimidazole core, play a crucial role in determining the cytotoxic potency and selectivity.[4]

For instance, studies have shown that 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibit significant antiproliferative activity against liver, ovarian, and lung cancer cell lines.[5] Similarly, N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated potent anticancer activity against multiple cell lines, with IC50 values comparable to the standard drug paclitaxel.[6]

Table 1: Comparative in Vitro Anticancer Activity (IC50 in µM) of Chloro-Substituted Benzimidazole Derivatives

Compound ClassDerivative ExampleHepG2 (Liver)SK-OV-3 (Ovarian)NCI-H460 (Lung)MCF-7 (Breast)HCT116 (Colon)Reference
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines3a17.549.1211.34--[5]
N-substituted 6-chloro-1H-benzimidazoles4b---1.84 - 10.28-[6]
7-Chloroquinoline–benzimidazole hybrids10a-c-----[7]
Dihalogenated condensed benzimidazole diones8-bromo-7-chloropyrido[1,2-a]benzimidazole-6,9-dione-Moderate to HighHighModerate to HighModerate to High[8]

Note: "-" indicates data not available in the cited source. The activity of some compounds was described as "Moderate to High" without specific IC50 values.

Antimicrobial Activity

The antimicrobial potential of chloro-substituted benzimidazoles has been evaluated against a variety of bacterial and fungal strains. The presence of chlorine atoms on the benzimidazole skeleton can significantly contribute to the antimicrobial activity.[3] For example, certain N-substituted 6-chloro-1H-benzimidazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values in some cases lower than the standard drug ciprofloxacin.[9][10]

Table 2: Comparative in Vitro Antimicrobial Activity (MIC in µg/mL) of Chloro-Substituted Benzimidazole Derivatives

Compound ClassDerivative ExampleEscherichia coliStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Candida albicansAspergillus nigerReference
N-substituted 6-chloro-1H-benzimidazoles4k2 - 162 - 162 - 168 - 168 - 16[9]
2-Substituted benzimidazolesIII4 (3-F-4-Cl)62.5----[10]
5-Halo benzimidazoles2-(chloromethyl)-1H-benzo[d]imidazole-Comparable to CiprofloxacinComparable to Ciprofloxacin--[11]

Note: "-" indicates data not available in the cited source.

Key Signaling Pathways in Anticancer Activity

Chloro-substituted benzimidazole derivatives often induce apoptosis in cancer cells by modulating critical signaling pathways. Understanding these pathways is essential for targeted drug development.

Intrinsic (Mitochondrial) Apoptosis Pathway

A primary mechanism of action for many benzimidazole derivatives is the induction of the intrinsic apoptosis pathway.[12] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.[13]

G Intrinsic Apoptosis Pathway Benzimidazole Chloro-substituted Benzimidazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzimidazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by chloro-substituted benzimidazoles.

Extrinsic (Death Receptor) Apoptosis Pathway

Some derivatives can also trigger the extrinsic pathway by upregulating death receptors on the cancer cell surface. This leads to the activation of caspase-8 and subsequent executioner caspases.

Other Key Signaling Pathways
  • MAPK/JNK Pathway: Certain benzimidazole derivatives can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can be triggered by reactive oxygen species (ROS).[14]

  • STAT3 Pathway: Dihalogenated condensed benzimidazole diones have been shown to induce cancer cell death by regulating the STAT3/HK2 axis.[8]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable evaluation and comparison of chemical compounds.

Synthesis of Chloro-Substituted Benzimidazole Derivatives

A general method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For N-substituted derivatives, subsequent alkylation or arylation is performed.

General Procedure for the Synthesis of N-substituted 6-chloro-1H-benzimidazole derivatives: [6]

  • A mixture of 4-chloro-o-phenylenediamine and a substituted aromatic aldehyde is reacted using sodium metabisulfite as an oxidizing agent to yield the 6-chloro-1H-benzimidazole derivative.

  • The resulting benzimidazole is then reacted with a substituted halide in the presence of a base like potassium carbonate, either through conventional heating or microwave irradiation, to obtain the final N-substituted product.

G General Synthetic Workflow Start Starting Materials: 4-chloro-o-phenylenediamine Substituted Aldehyde Step1 Condensation (Sodium Metabisulfite) Start->Step1 Intermediate 6-chloro-1H-benzimidazole Derivative Step1->Intermediate Step2 N-substitution (Substituted Halide, K2CO3) Intermediate->Step2 Product N-substituted-6-chloro- 1H-benzimidazole Derivative Step2->Product Purification Purification and Characterization Product->Purification

Caption: General workflow for the synthesis of N-substituted 6-chloro-1H-benzimidazoles.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

Protocol:

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: A standardized suspension of the target microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

Chloro-substituted benzimidazole derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The data presented in this guide highlights the importance of the substitution pattern on the benzimidazole core for biological activity. Further research focusing on the optimization of these structures and a deeper understanding of their mechanisms of action will be crucial for translating these findings into clinical applications. The provided experimental protocols offer a standardized framework for the evaluation and comparison of new derivatives within this chemical class.

References

A Researcher's Guide to the Validation of Synthetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably reproduce and compare synthetic methods reported in the literature is fundamental to advancing chemical research and development. This guide provides an objective comparison of two widely employed synthetic methodologies: the Suzuki-Miyaura cross-coupling reaction and solid-phase peptide synthesis (SPPS). By presenting key performance data in structured tables, detailing experimental protocols for validation, and illustrating workflows, this guide aims to equip researchers with the necessary tools to critically evaluate and implement these synthetic techniques.

Section 1: Comparison of Suzuki-Miyaura Cross-Coupling Catalysts

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon bonds. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, rate, and substrate scope. Below is a comparison of various palladium catalysts for the coupling of 4-chlorotoluene with phenylboronic acid, a representative example of a challenging coupling involving an aryl chloride.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100298[1]
Pd₂(dba)₃XPhosK₃PO₄Dioxane1001895[2]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O801285[2]
PEPPSI-IPrIPrK₂CO₃t-BuOH80292[3]
Pd/C (10%)NoneK₂CO₃EtOH/H₂O802470[4]

Key Observations: Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands like IPr, demonstrate superior performance in the coupling of challenging aryl chlorides, often achieving high yields under relatively mild conditions.[2][3] While heterogeneous catalysts like palladium on carbon (Pd/C) offer advantages in terms of easy removal and recycling, they generally exhibit lower activity compared to their homogeneous counterparts for this type of transformation.[4]

Experimental Protocols: Suzuki-Miyaura Coupling and Validation

A generalized experimental procedure for performing a Suzuki-Miyaura cross-coupling reaction and subsequent validation of the product is provided below.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) and water (0.5 mL) via syringe.

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., argon or nitrogen) and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Validation Workflow:

G cluster_synthesis Synthesis & Purification cluster_validation Product Validation s1 Suzuki-Miyaura Coupling s2 Work-up & Extraction s1->s2 s3 Column Chromatography s2->s3 v1 Purity Analysis (HPLC) s3->v1 v2 Yield Determination (qNMR) s3->v2 v3 Structural Confirmation (¹H, ¹³C NMR, MS) s3->v3

Workflow for Synthesis and Validation of Suzuki-Miyaura Products.

Section 2: Comparison of Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis has revolutionized the way peptides are prepared, enabling the routine synthesis of these important biomolecules. The two dominant strategies, Fmoc/tBu and Boc/Bzl, are distinguished by their orthogonal protection schemes. The choice between them can significantly impact the success of synthesizing "difficult" or aggregation-prone sequences.

Data Presentation: Fmoc vs. Boc SPPS for a Difficult Sequence

The synthesis of the amyloid-beta (1-42) peptide, a sequence notorious for its tendency to aggregate, serves as an excellent case study for comparing the Fmoc and Boc strategies.

ParameterFmoc/tBu StrategyBoc/Bzl StrategyReference
Nα-Deprotection 20% Piperidine in DMF (Base-labile)50% TFA in DCM (Acid-labile)[5][6]
Final Cleavage 95% TFA with scavengersAnhydrous HF with scavengers[5][6]
Crude Purity (Aβ 1-42) Often low (<10%) without modificationsGenerally higher (30-50%)[5]
Overall Yield (Aβ 1-42) Highly variable, often requires optimized protocolsMore consistent, typically higher for this sequence[5]
Key Challenge On-resin aggregation during synthesisHandling of highly corrosive and toxic HF[5][6]

Key Observations: For routine peptide synthesis, the Fmoc/tBu strategy is often preferred due to its milder deprotection conditions and amenability to automation.[5] However, for challenging sequences like Aβ(1-42), the Boc/Bzl strategy can provide a significant advantage.[5] The strong acidic conditions used for Boc deprotection help to disrupt interchain hydrogen bonding, thereby reducing aggregation and leading to higher crude purity and overall yield for such difficult sequences.[5]

Experimental Protocols: SPPS and Validation

Below are generalized protocols for performing Fmoc-based SPPS and the subsequent analysis of the synthesized peptide.

General Procedure for Fmoc-SPPS:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[7]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.[7]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling: Add a solution of the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF to the resin. Allow the coupling reaction to proceed for 30-60 minutes.[8]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[9]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Validation Workflow:

G cluster_synthesis Peptide Synthesis & Cleavage cluster_validation Peptide Validation s1 Solid-Phase Peptide Synthesis s2 Cleavage from Resin s1->s2 s3 Precipitation & Lyophilization s2->s3 v1 Purity Analysis (Analytical RP-HPLC) s3->v1 v2 Purification (Preparative RP-HPLC) v1->v2 v3 Identity Confirmation (Mass Spectrometry) v2->v3

Workflow for Solid-Phase Peptide Synthesis and Validation.

Section 3: Detailed Methodologies for Key Experiments

Accurate validation of synthetic methods relies on robust and well-defined analytical techniques. The following sections provide detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity analysis and Quantitative Nuclear Magnetic Resonance (qNMR) for yield determination.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. For the analysis of small organic molecules and peptides, reverse-phase HPLC is most commonly employed.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or diode-array detector (DAD).

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade water.

  • HPLC-grade acetonitrile or methanol.

  • Trifluoroacetic acid (TFA) or formic acid (for peptide analysis and MS compatibility).

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (often the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[10]

  • Mobile Phase Preparation: Prepare the mobile phases. For a typical gradient, Mobile Phase A is 0.1% TFA in water, and Mobile Phase B is 0.1% TFA in acetonitrile. Degas the mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 214 nm and 280 nm for peptides; a suitable wavelength for the chromophore of a small molecule.

    • Injection Volume: 10-20 µL.

    • Gradient: A typical gradient for peptide analysis might be 5-95% B over 30 minutes. For small molecules, an isocratic or gradient elution can be developed.

  • Data Analysis: The purity of the sample is determined by integrating the peak area of the main product and dividing it by the total peak area of all components in the chromatogram (area percent method).[10]

Quantitative Nuclear Magnetic Resonance (qNMR) for Yield Determination

qNMR is a primary analytical method that allows for the determination of the concentration or purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Reagents:

  • A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A certified internal standard with a known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the purified reaction product (e.g., 5-10 mg) into a clean vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.6 mL).

    • Transfer the solution to an NMR tube.[11]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full magnetization recovery between scans.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.[12]

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.

  • Calculation of Yield/Purity: The purity of the analyte can be calculated using the following formula:[12]

    Purityanalyte (%) = ( Ianalyte / Nanalyte ) * ( Nstd / Istd ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

By providing this comprehensive guide, we aim to facilitate the critical evaluation and successful implementation of synthetic methods, ultimately contributing to the robustness and reproducibility of chemical research.

References

Bioisosteric Replacements for the 2-Chloro Substituent in Benzimidazoles: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. The substituent at the 2-position of the benzimidazole ring plays a crucial role in modulating this biological activity. This guide provides a comparative analysis of bioisosteric replacements for the 2-chloro substituent in benzimidazoles, focusing on their impact on anticancer efficacy. We will explore the 2-amino, 2-methyl, and 2-trifluoromethyl groups as key bioisosteres, presenting available quantitative data, detailed experimental protocols, and visualizations to aid in rational drug design and development.

The Concept of Bioisosterism in Drug Design

Bioisosterism, the substitution of a chemical group with another group of similar physical or chemical properties, is a powerful strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. In the context of 2-chlorobenzimidazoles, replacing the chloro group with bioisosteres can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets and its overall anticancer profile.

Bioisosterism cluster_properties Physicochemical Properties 2-Chlorobenzimidazole 2-Chlorobenzimidazole Bioisosteric Replacement Bioisosteric Replacement 2-Chlorobenzimidazole->Bioisosteric Replacement Substitution at C2 2-Aminobenzimidazole 2-Aminobenzimidazole Bioisosteric Replacement->2-Aminobenzimidazole NH2 2-Methylbenzimidazole 2-Methylbenzimidazole Bioisosteric Replacement->2-Methylbenzimidazole CH3 2-Trifluoromethylbenzimidazole 2-Trifluoromethylbenzimidazole Bioisosteric Replacement->2-Trifluoromethylbenzimidazole CF3 Hydrogen Bonding Hydrogen Bonding 2-Aminobenzimidazole->Hydrogen Bonding Lipophilicity Lipophilicity 2-Methylbenzimidazole->Lipophilicity Electronic Effects Electronic Effects 2-Trifluoromethylbenzimidazole->Electronic Effects Steric Hindrance Steric Hindrance Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents for C2 Substitution o-Phenylenediamine o-Phenylenediamine Condensation Reaction Condensation Reaction o-Phenylenediamine->Condensation Reaction POCl3 / 2-Benzimidazolinone POCl3 / 2-Benzimidazolinone (for 2-Chloro) POCl3 / 2-Benzimidazolinone->Condensation Reaction Cyanogen Bromide Cyanogen Bromide (for 2-Amino) Cyanogen Bromide->Condensation Reaction Acetic Acid Acetic Acid (for 2-Methyl) Acetic Acid->Condensation Reaction Trifluoroacetic Acid Trifluoroacetic Acid (for 2-Trifluoromethyl) Trifluoroacetic Acid->Condensation Reaction Cyclization Cyclization Condensation Reaction->Cyclization 2-Substituted Benzimidazole 2-Substituted Benzimidazole Cyclization->2-Substituted Benzimidazole MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Safety Operating Guide

Proper Disposal of 2-chloro-1-methyl-1H-benzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-chloro-1-methyl-1H-benzimidazole, a compound commonly used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

I. Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with copious amounts of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2][3]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[3]

Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[4] For small spills, use an inert absorbent material and place it in a sealed container for disposal.[2][5] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[5][6]

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the first steps in ensuring safe disposal. This compound is a halogenated organic compound.[1][7]

Key Segregation Principle: Halogenated organic waste must be collected separately from non-halogenated organic waste.[7][8] Mixing these waste streams can interfere with disposal processes and significantly increase disposal costs.[7]

Waste StreamExamplesDisposal Container
Halogenated Organic Solids Solid this compound, contaminated personal protective equipment (PPE), contaminated lab supplies (e.g., weigh boats, filter paper).Labeled, sealed, and compatible solid waste container.
Halogenated Organic Liquids Solutions containing this compound, reaction mixtures, solvent washes (e.g., dichloromethane, chloroform).Labeled, sealed, and compatible liquid waste container (e.g., glass or polyethylene).[8]
Aqueous Waste Aqueous solutions from extractions or washes that may be contaminated with this compound.Labeled, sealed, and compatible aqueous waste container.

III. Step-by-Step Disposal Protocol

  • Container Selection:

    • Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical waste.[6][9]

    • Whenever possible, use the original manufacturer's container.[7] If not available, use a designated hazardous waste container provided by your institution's EH&S department.[7]

    • Ensure the container has a secure, tight-fitting lid.[8][9]

  • Labeling:

    • Affix a fully completed hazardous waste label to the container before adding any waste.[6]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name of all contents (no abbreviations or formulas).

      • The approximate percentage of each component.

      • The relevant hazard characteristics (e.g., irritant).

      • The date the waste was first added to the container.

  • Accumulation:

    • Keep the waste container closed except when adding waste.[6][10]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9][10]

    • The SAA must be inspected weekly for leaks.[9]

    • Segregate incompatible waste types within the SAA to prevent accidental mixing.[4][9] For example, store acids and bases separately.[9]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[4][10]

  • Requesting Pickup:

    • Once the container is full or has reached the accumulation time limit set by your institution (typically 9-12 months), submit a waste pickup request to your EH&S department.[6][10]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal A This compound waste generated B Is the waste solid or liquid? A->B C Solid Halogenated Waste B->C Solid D Liquid Halogenated Waste B->D Liquid E Select appropriate, labeled container C->E D->E F Keep container closed E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Is container full or accumulation time limit reached? G->H I Submit waste pickup request to EH&S H->I Yes J Continue accumulation H->J No J->F

Caption: Disposal workflow for this compound.

V. Final Disposal Method

All collected hazardous waste, including this compound, must be disposed of through a licensed hazardous waste carrier.[2] The ultimate disposal method for chlorinated organic compounds is typically high-temperature incineration.[11][12] This process decomposes the waste into gaseous byproducts that can be scrubbed to prevent atmospheric pollution.[11] Never dispose of this chemical down the drain or in regular trash.[6][13] Evaporation of hazardous waste is also prohibited.[4][6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-1-Methyl-1H-Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-chloro-1-methyl-1H-benzimidazole. This guide provides clear, procedural steps to ensure laboratory safety and operational efficiency.

Proper handling of chemical reagents is paramount in a laboratory setting. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal protocols for this compound, a compound that may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound. This includes protection for the eyes, skin, and respiratory system.

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesMust have side-shields conforming to EN166 or NIOSH standards.[1]
Chemical GogglesRecommended for enhanced protection.
Hand Protection GlovesImpervious chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[2][3]
Body Protection Lab Coat/CoverallsLong-sleeved clothing to prevent skin contact.[4]
Chemical Resistant SuitRecommended for large quantities or in case of spills.
Respiratory Protection Dust Mask/RespiratorUse a NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or dust formation is significant.

Note: Always inspect PPE for integrity before use and dispose of contaminated single-use items properly.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram illustrates the key procedural steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh Solid in a Fume Hood prep_area->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve handle_avoid Avoid Dust Formation handle_weigh->handle_avoid cleanup_spill Clean Spills Immediately handle_dissolve->cleanup_spill cleanup_decon Decontaminate Work Surfaces cleanup_spill->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose

Safe handling workflow for this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1]

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all manipulations.[1][2]

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols.[1] When weighing or transferring the solid, do so carefully within a fume hood.

    • Keep the container tightly closed when not in use.[1][2]

    • Wash hands thoroughly after handling the chemical.[1][2]

    • Do not eat, drink, or smoke in the work area.[5]

  • In Case of Exposure:

    • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect unused material and residues in a suitable, closed, and properly labeled container for disposal.[1][5]

    • Do not mix with other waste.[2]

    • Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Contaminated Materials:

    • Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.[1]

    • Handle uncleaned containers as you would the product itself.[2] Decontaminate reusable glassware and equipment thoroughly before reuse.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-methyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-chloro-1-methyl-1H-benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.